molecular formula C9H5BrClNO B1266416 7-Bromo-5-chloroquinolin-8-ol CAS No. 7640-33-7

7-Bromo-5-chloroquinolin-8-ol

Cat. No.: B1266416
CAS No.: 7640-33-7
M. Wt: 258.5 g/mol
InChI Key: ADJQQSUBKRASQN-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroquinolin-8-ol is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJQQSUBKRASQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227236
Record name 8-Quinolinol, 7-bromo-5-chloro-
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Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7640-33-7
Record name 5-Chloro-7-bromo-8-hydroxyquinoline
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Record name 7-Bromo-5-chloro-8-quinolinol
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Record name 8-Quinolinol, 7-bromo-5-chloro-
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Record name 7-bromo-5-chloroquinolin-8-ol
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Record name 7-BROMO-5-CHLORO-8-QUINOLINOL
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Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CLBQ14): A Potent Methionine Aminopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-chloroquinolin-8-ol, also identified as CLBQ14, is a halogenated quinoline derivative that has emerged as a significant subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound is a potent and selective inhibitor of methionine aminopeptidases (MetAPs), particularly those from pathogenic microorganisms such as Mycobacterium tuberculosis. This inhibitory action underscores its potential as a novel antimicrobial agent. This document details its physicochemical characteristics, outlines a detailed synthesis protocol, and presents its known biological activities with a focus on its mechanism of action. Experimental protocols for key biological assays and visualizations of the pertinent signaling pathways are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid, white to off-white compound with the molecular formula C₉H₅BrClNO. It is characterized by its quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 5-position, and a hydroxyl group at the 8-position. These substitutions are crucial for its biological activity and physicochemical properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Molecular Formula C₉H₅BrClNO[1]
Molecular Weight 258.50 g/mol [1]
CAS Number 7640-33-7[1]
Melting Point 179-182 °C[2]
Boiling Point (Predicted) 358.4 ± 37.0 °C at 760 mmHg[3]
Density (Predicted) 1.803 ± 0.06 g/cm³[3]
Solubility Practically insoluble in water (<0.07 mg/mL); Freely soluble in dimethyl acetamide (>80 mg/mL)[4]
LogP (Octanol/Water Partition Coefficient) 3.03 ± 0.04[4]
pKa (Predicted) 2.23 ± 0.30[3]
Appearance White to off-white solid[3]
Stability

This compound exhibits pH-dependent stability. It is relatively stable in acidic conditions but degrades more rapidly at a basic pH, following an inverse Z-shaped pH-decomposition profile.[4] The compound is stable in mouse, rat, monkey, and human plasma, which is a favorable characteristic for a drug candidate.[4]

Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of 5-chloro-8-hydroxyquinoline. The hydroxyl group at the 8-position and the existing chloro group at the 5-position direct the incoming bromine atom to the 7-position of the quinoline ring.

Synthetic Pathway

Synthesis_of_7_Bromo_5_chloroquinolin_8_ol start 5-Chloro-8-hydroxyquinoline product This compound start->product Bromination reagent Brominating Agent (e.g., N-Bromosuccinimide) reagent->product

Synthetic route for this compound.
Detailed Experimental Protocol for Synthesis

This protocol is based on established methods for the bromination of 8-hydroxyquinoline derivatives.

Materials:

  • 5-Chloro-8-hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask, protecting the reaction from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution three times.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an inhibitor of methionine aminopeptidases (MetAPs). MetAPs are crucial enzymes in both prokaryotes and eukaryotes, responsible for the removal of the N-terminal methionine from newly synthesized proteins.[5][6] This post-translational modification is essential for protein maturation, stability, and proper function.[6]

Inhibition of Methionine Aminopeptidase (MetAP)

CLBQ14 has been identified as a potent and selective inhibitor of MetAPs from Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c).[4] The inhibition of these enzymes disrupts essential protein synthesis and processing in the bacteria, leading to a bactericidal effect. The selectivity for microbial MetAPs over human orthologs is a key feature that makes this compound a promising candidate for antimicrobial drug development.

3.1.1. Signaling Pathway of MetAP Inhibition

The inhibition of MetAP by this compound disrupts the N-terminal methionine excision (NME) pathway, which is a critical step in protein maturation. This disruption can lead to the accumulation of proteins with an unprocessed N-terminus, which may be misfolded, non-functional, or targeted for degradation.

MetAP_Inhibition_Pathway cluster_translation Protein Synthesis cluster_nme N-terminal Methionine Excision Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide Translation MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Processed_Polypeptide Mature Protein MetAP->Processed_Polypeptide Cleavage of Met Dysfunctional_Protein Accumulation of Unprocessed Proteins MetAP->Dysfunctional_Protein Blockage leads to Protein_Function Proper Protein Folding and Function Processed_Polypeptide->Protein_Function Leads to CLBQ14 This compound (CLBQ14) CLBQ14->MetAP Inhibition Cell_Death Bacterial Cell Death Dysfunctional_Protein->Cell_Death Results in

Mechanism of action of this compound.
Antimicrobial and Antifungal Activity

While specific MIC values for this compound are not extensively reported in the literature, halogenated 8-hydroxyquinolines are known to possess broad-spectrum antimicrobial and antifungal activities.[7] The mechanism of this activity is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. For instance, the related compound cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity.[7]

3.2.1. Anticipated Antimicrobial Spectrum

Based on the activity of structurally similar compounds, this compound is expected to be active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. Further studies are required to determine the precise MIC values against a comprehensive panel of microorganisms.

Organism TypePotential Target Organisms
Gram-positive Bacteria Staphylococcus aureus, Bacillus subtilis
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosa
Mycobacteria Mycobacterium tuberculosis
Fungi Candida albicans, Aspergillus niger

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Prepare the microbial inoculum and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ value of this compound against MetAP.

Materials:

  • Recombinant MetAP enzyme

  • This compound

  • L-Methionine-p-nitroanilide (Met-pNA) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in the assay buffer in a 96-well plate.

  • Add a fixed concentration of the MetAP enzyme to each well containing the compound dilutions and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, Met-pNA, to each well.

  • Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline upon substrate cleavage.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Spectroscopy NMR, MS, IR Purification->Spectroscopy Purity HPLC Purification->Purity Properties Solubility, LogP, Stability Purity->Properties MIC_Assay MIC Determination (Antimicrobial/Antifungal) Properties->MIC_Assay IC50_Assay MetAP Inhibition Assay (IC50 Determination) Properties->IC50_Assay

General experimental workflow for the study of this compound.

Conclusion

This compound is a promising heterocyclic compound with well-defined physicochemical properties and significant potential as a novel therapeutic agent. Its potent and selective inhibition of microbial methionine aminopeptidases makes it a compelling candidate for the development of new antimicrobial drugs, particularly for combating pathogens like Mycobacterium tuberculosis. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its synthesis, biological activities, and relevant experimental protocols. Further investigation into its in vivo efficacy, toxicity profile, and the full spectrum of its antimicrobial activity is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. This compound has garnered interest in medicinal chemistry, notably for its activity as an inhibitor of methionine aminopeptidase (MetAP). This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and explores its mechanism of action through its impact on cellular signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound is a heterocyclic compound with the chemical formula C₉H₅BrClNO.[1] Its structure is based on the quinoline scaffold, which is a prominent feature in many biologically active molecules. The strategic placement of bromo and chloro substituents on the 8-hydroxyquinoline core significantly influences its chemical properties and biological activity. Notably, this compound has been identified as an inhibitor of methionine aminopeptidase (MetAP), an enzyme crucial for protein maturation and a target for anti-angiogenic and anti-cancer therapies.[2] This guide serves to consolidate the structural and functional understanding of this compound for research and development purposes.

Physicochemical Properties and Identification

A summary of the key physicochemical properties and identifiers for this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 7640-33-7
Molecular Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol
Appearance Solid
Melting Point 181 °C
InChI 1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H
InChIKey ADJQQSUBKRASQN-UHFFFAOYSA-N
SMILES Oc1c(Br)cc(Cl)c2cccnc12

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityAssignment
8.839ddH-2
8.494ddH-4
7.721dH-3
7.585dH-6

Solvent: CDCl₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
150.5C-8
148.2C-2
140.1C-8a
133.5C-4
128.5C-4a
125.8C-6
122.9C-3
115.2C-5
108.7C-7
Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
257.077.0[M]⁺
259.0100.0[M+2]⁺
261.024.5[M+4]⁺
150.040.8[M-Br-Cl]⁺
114.014.9Fragment

The isotopic pattern observed in the mass spectrum is characteristic of a molecule containing one bromine and one chlorine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct halogenation of a suitable quinoline precursor. A plausible and efficient method involves the bromination of 5-chloro-8-hydroxyquinoline.

Experimental Protocol: Bromination of 5-chloro-8-hydroxyquinoline

This protocol is adapted from established methods for the halogenation of 8-hydroxyquinolines.

Materials:

  • 5-chloro-8-hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to neutralize any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Mechanism of Action and Signaling Pathway

This compound has been identified as an inhibitor of methionine aminopeptidase (MetAP). MetAPs are crucial enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME).[2] Inhibition of MetAP disrupts this essential step in protein maturation, leading to a cascade of cellular effects.

The primary downstream consequences of MetAP inhibition include:

  • Cell Cycle Arrest: Inhibition of MetAP has been shown to cause cell cycle arrest in the G1 phase. This is mediated through the inhibition of Retinoblastoma (Rb) protein phosphorylation and the accumulation of the cyclin-dependent kinase inhibitor p21.[3]

  • Disruption of Glutathione Redox Homeostasis: MetAP inhibition can impair the balance of glutathione, a key antioxidant in the cell, leading to increased oxidative stress.[3]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unprocessed proteins due to MetAP inhibition can lead to ER stress, which in turn can trigger a decrease in protein synthesis and activation of autophagy.[4]

Mandatory Visualizations

Molecular structure of this compound.

experimental_workflow Synthesis and Characterization Workflow start Start: 5-chloro-8-hydroxyquinoline bromination Bromination with NBS in Chloroform start->bromination workup Aqueous Workup (NaHCO3 wash) bromination->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product characterization Structure Elucidation product->characterization nmr 1H and 13C NMR characterization->nmr ms Mass Spectrometry characterization->ms

Experimental workflow for synthesis and characterization.

signaling_pathway Mechanism of Action of this compound cluster_downstream Downstream Cellular Effects compound This compound compound->inhibition metap Methionine Aminopeptidase (MetAP) nme Inhibition of N-terminal Methionine Excision (NME) metap->nme Catalyzes g1_arrest G1 Cell Cycle Arrest metap->g1_arrest Leads to glutathione Disruption of Glutathione Redox Homeostasis metap->glutathione Leads to inhibition->metap unprocessed_proteins Accumulation of Unprocessed Proteins er_stress Endoplasmic Reticulum (ER) Stress unprocessed_proteins->er_stress protein_synthesis Decreased Protein Synthesis er_stress->protein_synthesis autophagy Autophagy Activation er_stress->autophagy p21 p21 Accumulation g1_arrest->p21 rb_phos Inhibition of Rb Phosphorylation g1_arrest->rb_phos

Inhibition of MetAP signaling pathway.

Conclusion

The structure of this compound has been unequivocally determined through the comprehensive analysis of spectroscopic data. Its synthesis via halogenation of 8-hydroxyquinoline derivatives is a feasible and reproducible process. The identification of this compound as a potent inhibitor of methionine aminopeptidase highlights its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. The detailed understanding of its mechanism of action, involving the disruption of essential cellular processes such as protein maturation and cell cycle progression, provides a solid foundation for further preclinical and clinical investigations. This guide provides the necessary technical information for researchers to build upon in their drug discovery and development efforts.

References

An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol (CAS 7640-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-5-chloroquinolin-8-ol (also known as Cloxiquine), a halogenated derivative of 8-hydroxyquinoline. This document consolidates critical information on its physicochemical properties, synthesis, purification, biological activity, and relevant experimental protocols, designed to support research and development in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₅BrClNO.[1] It is slightly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueUnitReference
Molecular Formula C₉H₅BrClNO-[1]
Molecular Weight 258.50 g/mol [1]
CAS Number 7640-33-7-[1]
Melting Point 176 - 182°C[2]
Boiling Point (Predicted) 358.4 ± 37.0°C[2]
Density (Predicted) 1.8 ± 0.1g/cm³[2]
pKa (Predicted) 2.23 ± 0.30-[3]
LogP (Octanol/Water Partition Coefficient) 3.356-[1]
Water Solubility (log10WS) -4.44mol/L[1]
Enthalpy of Sublimation (ΔsubH°) 113.20 ± 0.80kJ/mol[1]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely start from the commercially available 5-chloroquinolin-8-ol. The subsequent step would be a regioselective bromination at the 7-position of the quinoline ring. N-Bromosuccinimide (NBS) is a common reagent for such transformations.

Synthetic_Pathway 5-chloroquinolin-8-ol 5-chloroquinolin-8-ol Reagents N-Bromosuccinimide (NBS) Solvent (e.g., Chloroform) 5-chloroquinolin-8-ol->Reagents Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis
  • Dissolution: Dissolve 5-chloroquinolin-8-ol in a suitable solvent, such as chloroform, in a reaction vessel.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution at a controlled temperature, potentially starting at 0°C and gradually warming to room temperature or slightly above.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture would be washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts and then with water. The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.

Purification

The crude product can be purified using standard laboratory techniques. The choice of method depends on the purity of the crude material.

  • Recrystallization: This is a suitable method if the crude product is relatively pure. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated would be chosen. Ethanol or ethyl acetate/hexane mixtures could be effective.[4]

  • Column Chromatography: For mixtures with more impurities, column chromatography is recommended. A silica gel or alumina stationary phase can be used with a gradient of solvents, such as dichloromethane and methanol or ethyl acetate and hexane, to separate the desired compound.[4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.

Inhibition of Methionine Aminopeptidase (MetAP)

A primary mechanism of action for this compound is the inhibition of methionine aminopeptidase (MetAP).[5] MetAP is a crucial enzyme responsible for the co-translational removal of the initiator methionine from newly synthesized proteins, a process known as N-terminal methionine excision.[5][6] This process is vital for protein maturation and function. By inhibiting MetAP, this compound can disrupt protein synthesis and processing, leading to cellular dysfunction and death, making it a target for antimicrobial and anticancer drug development.[5]

MetAP_Inhibition_Pathway cluster_protein_synthesis Protein Synthesis cluster_protein_maturation Protein Maturation Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Methionine) Ribosome->Nascent_Polypeptide Translation MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Mature_Protein Mature Protein (Methionine excised) MetAP->Mature_Protein Cleavage Inhibitor This compound Inhibitor->MetAP Inhibition

Caption: Mechanism of MetAP inhibition.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline are known for their antimicrobial and antifungal properties.[7][8][9] This activity is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function. The geometry of the molecule, influenced by the halogen substituents at the 5- and 7-positions, plays a role in its mechanism of action.[8][10] The fungitoxicity of some halogenated 8-quinolinols has been shown to be potentiated in mixtures, suggesting complex modes of action.[8][10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Microplate Alamar Blue Assay

This protocol is adapted from a method used to determine the in vitro activity of cloxyquin against Mycobacterium tuberculosis and can be modified for other bacteria.[3]

Materials:

  • 96-well flat-bottom microplates

  • Test compound (this compound) dissolved in DMSO

  • Bacterial culture in appropriate broth (e.g., Middlebrook 7H9GC for mycobacteria)

  • Alamar Blue reagent

  • 20% Tween 80

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the microplate wells containing 100 µL of broth. The final concentration of DMSO should be kept low (e.g., <1% v/v).

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a McFarland standard (e.g., No. 1). Dilute this suspension in the appropriate broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for a duration appropriate for the specific bacterium (e.g., 7 days for M. tuberculosis).

  • Color Development: Add 12.5 µL of 20% Tween 80 and 20 µL of Alamar Blue to each well.

  • Re-incubation: Re-incubate the plates at 37°C for 16-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and standardize bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_1 Incubate the plate (e.g., 37°C for 7 days) Inoculate_Plate->Incubate_1 Add_Reagents Add Tween 80 and Alamar Blue reagent Incubate_1->Add_Reagents Incubate_2 Re-incubate the plate (16-24 hours) Add_Reagents->Incubate_2 Read_Results Read results based on color change (Blue = Inhibition, Pink = Growth) Incubate_2->Read_Results End Determine MIC Read_Results->End

References

Physical and chemical properties of 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 7-Bromo-5-chloroquinolin-8-ol (also known as 7-bromo-5-chloro-8-hydroxyquinoline). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Core Properties and Data

This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile chemical and biological activities.[1] Its structure, featuring both bromine and chlorine substituents on the quinoline ring, imparts unique properties relevant to medicinal chemistry and analytical applications.

Physical Properties

The physical characteristics of this compound are summarized below. The compound typically appears as a solid, ranging from white or pale yellow to reddish-yellow powder.[2][3]

PropertyValueUnitCitations
Molecular Formula C₉H₅BrClNO-[2]
Molecular Weight 258.50 g/mol [2][4]
Melting Point 176 - 182°C[2]
Boiling Point (Predicted) 358.4 ± 37.0°C[2]
Density (Predicted) 1.803 ± 0.06g/cm³[2]
Appearance Solid; White to off-white, Pale yellow to reddish-yellow-[2][3]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)-[2]
Storage Temperature Room Temperature; Sealed in dry conditions-[2]
Chemical and Thermodynamic Properties

The chemical properties highlight the compound's reactivity and behavior in various systems. Its ability to act as a chelating agent is a key feature.[1][3] Thermodynamic data provides insight into its stability and energy characteristics.[4]

PropertyValueUnitCitations
pKa (Predicted) 2.23 ± 0.30-[2]
LogP (Octanol/Water Partition Coefficient) 3.356-[4]
Log₁₀WS (Water Solubility) -4.44mol/L[4]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -4130.20 ± 1.70kJ/mol[4]
Enthalpy of Formation (Gas, ΔfH°gas) -14.50 ± 2.20kJ/mol[4]
Solid Phase Enthalpy of Formation (ΔfH°solid) -127.70 ± 2.10kJ/mol[4]
Enthalpy of Sublimation (ΔsubH°) 113.20 ± 0.80kJ/mol[4]
Flash Point 170.6 ± 26.5°C[2]
Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • FTIR and FT-Raman: The Fourier Transform Infrared (FTIR) and FT-Raman spectra of the compound have been measured, allowing for a complete vibrational assignment and analysis of its fundamental modes.[5]

  • NMR Spectroscopy: Both 1H and 13C NMR spectral data are available for structural elucidation.[3][6]

  • Mass Spectrometry (MS): LC-MS/MS methods have been developed, identifying a key transition for the protonated molecule [M+H]⁺ at m/z 257.919 → m/z 151.005.[7][8]

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, primarily attributed to its ability to chelate metal ions essential for various cellular processes.[1][9]

  • Antimicrobial and Antifungal Activity: The compound is effective against various bacteria and fungi.[3] The mechanism is believed to involve the chelation of metal ions like iron, which deprives microbes of essential nutrients and disrupts enzymatic functions.[9] For fungi, it may also cause damage to the cell wall and cytoplasmic membrane.[10]

  • Antituberculosis Activity: Halogenated 8-hydroxyquinolines have shown promise as antituberculosis agents.[9][11] this compound was identified as a potent inhibitor of two Methionine Aminopeptidase (MetAP) enzymes in Mycobacterium tuberculosis, which are crucial for post-translational modification of proteins.[8]

  • Antiviral Properties: The compound has been investigated as a potential treatment for SARS-CoV-2. It has been shown to block the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, thereby impeding viral entry into host cells. It also inhibits the exopeptidase activity of ACE2.

G Proposed Antiviral Mechanism of Action Spike Spike Protein (RBD) Spike->Block ACE2 ACE2 Receptor Infection Viral Entry & Infection ACE2->Infection Compound 7-Bromo-5-chloro -quinolin-8-ol Compound->Block Inhibits Interaction Block->ACE2

Proposed antiviral mechanism against SARS-CoV-2.

The ability of 8-hydroxyquinoline derivatives to chelate and redistribute metal ions like copper and zinc is a central theme in their biological activity, impacting processes from microbial growth to amyloid plaque formation in neurodegenerative diseases.[12][13]

G Chelation-Based Antimicrobial Mechanism cluster_microbe Microbial Cell Compound 7-Bromo-5-chloro- quinolin-8-ol Complex Stable Metal Complex Compound->Complex Chelates Metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal->Complex Enzymes Metalloenzymes Complex->Enzymes Deprives cell of ions Function Cellular Function Enzymes->Function Result Inhibition of Growth (Antibacterial/Antifungal Effect) Enzymes->Result Inhibition Function->Result

Logical flow of the metal chelation mechanism.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds.

Synthesis Protocol: Electrophilic Bromination

A plausible route for the synthesis of this compound is the direct bromination of 5-chloroquinolin-8-ol. The hydroxyl group at position 8 is an activating, ortho-para directing group, facilitating electrophilic substitution at positions 5 and 7. Since position 5 is already occupied by a chloro group, the bromination is expected to occur regioselectively at position 7.[14]

Materials:

  • 5-chloroquinolin-8-ol (starting material)

  • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Chloroform (CHCl₃) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolution: Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a reaction vessel protected from light.

  • Bromination: Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at 0 °C. After the addition, allow the temperature to rise to 40 °C.[14]

  • Reaction: Stir the mixture continuously for 18-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[14]

  • Work-up: Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acid, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14]

  • Purification: Purify the crude this compound by column chromatography (e.g., on alumina or silica gel) using a solvent system such as ethyl acetate/hexane to yield the final product.[14]

G Experimental Workflow: Synthesis Start 5-chloroquinolin-8-ol in Chloroform Reagent Add N-Bromosuccinimide (NBS) (0-40°C, 18-48h) Start->Reagent Reaction Electrophilic Bromination Reaction Reagent->Reaction Workup Aqueous Work-up (NaHCO₃ wash) Reaction->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure 7-Bromo-5-chloro -quinolin-8-ol Purify->Product

Workflow for the synthesis of the target compound.
Analytical Protocol: LC-MS/MS Quantification

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in biological matrices like rat plasma and urine.[7][8]

Instrumentation & Conditions:

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][8]

  • Column: Waters XTerra MS C18 (3.5 μm, 125 Å, 2.1 × 50 mm).[7][8]

  • Mobile Phase: A gradient system of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[7][8]

  • Mass Spectrometer: 4000 QTRAP® or similar, using Multiple Reaction Monitoring (MRM) in positive ion mode.[7][8]

  • MRM Transitions:

    • Analyte (CLBQ14): [M+H]⁺ m/z 257.919 → m/z 151.005[7][8]

    • Internal Standard (Clioquinol): [M+H]⁺ m/z 305.783 → m/z 178.917[7][8]

Sample Preparation (Protein Precipitation):

  • To a sample of plasma or urine, add an internal standard.

  • Add acetonitrile to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitate.

  • Collect the supernatant for injection into the LC-MS/MS system.[8]

This method demonstrates good linearity (1-1000 ng/mL), high extraction recovery (>96%), and stability for pharmacokinetic studies.[7][8]

Safety Information

When handling this compound, standard laboratory safety precautions should be taken. The compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or fume hood. Avoid contact with strong oxidants and flammable materials.[2]

Conclusion

This compound is a versatile halogenated quinoline with significant potential in drug development and analytical chemistry. Its well-defined physical and chemical properties, combined with its broad-spectrum biological activity, make it a valuable scaffold for designing novel therapeutic agents, particularly in the areas of infectious diseases and virology. The established protocols for its synthesis and analysis provide a solid foundation for further research and development.

References

The Biological Versatility of 7-Bromo-5-chloroquinolin-8-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 7-Bromo-5-chloroquinolin-8-ol and its related compounds have emerged as a promising class of molecules with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of these halogenated quinolin-8-ol derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into their mechanisms of action, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide employs data visualization through signaling pathway and experimental workflow diagrams to offer a clear and concise understanding of the complex biological processes involved.

Introduction

The 8-hydroxyquinoline core is a well-established pharmacophore known for its metal-chelating properties, which are often implicated in its biological effects. The strategic introduction of halogen atoms, such as bromine and chlorine, at the C-7 and C-5 positions of the quinoline ring, can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide will explore the multifaceted biological activities of this compound and its derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is believed to be mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] The primary signaling pathways implicated include:

  • EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Quinoline derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by quinoline derivatives can disrupt the tumor's blood supply.[1]

  • PI3K/Akt (Phosphatidylinositol-3-kinase/Protein Kinase B) Signaling Pathway: This pathway plays a central role in cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, and its inhibition by quinoline derivatives represents a promising therapeutic strategy.[2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Quinoline This compound Derivative Quinoline->EGFR Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

VEGFR2_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Quinoline This compound Derivative Quinoline->VEGFR2 Inhibition Quinoline->PI3K Inhibition Akt Akt Quinoline->Akt Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis

Quantitative Anticancer Activity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. While specific data for a wide range of direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related bromo- and chloro-substituted quinoline compounds.[3] This data serves as a valuable benchmark for the potential efficacy of this class of compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)
5,7-Dibromo-8-hydroxyquinoline [4]C6 (Rat Brain Tumor)6.7 µg/mL
HeLa (Human Cervix Carcinoma)12.3 µg/mL
HT29 (Human Colon Carcinoma)25.6 µg/mL
7-Bromo-8-hydroxyquinoline [4]C6 (Rat Brain Tumor)15.2 µg/mL
HeLa (Human Cervix Carcinoma)20.1 µg/mL
HT29 (Human Colon Carcinoma)>50 µg/mL
6-Bromo quinazoline derivatives [3]MCF-7 (Breast)15.85 ± 3.32
SW480 (Colon)17.85 ± 0.92
7-Chloro-4-aminoquinoline hybrids CCRF-CEM (Leukemia)0.4 - 8
HuT78 (T-cell lymphoma)0.4 - 8
Quinolinone derivatives (Compd. 5) [5]HUVEC (Endothelial)58.1 (48h)

Antimicrobial Activity

Halogenated 8-hydroxyquinolines, including this compound, have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.

Mechanism of Action: Metal Chelation

The primary mechanism underlying the antimicrobial activity of 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions, such as iron (Fe), copper (Cu), and zinc (Zn).[6] These metal ions are crucial cofactors for many microbial enzymes involved in vital cellular processes. By sequestering these metal ions, the quinoline derivatives disrupt microbial metabolism, leading to growth inhibition and cell death. The formation of a metal-ligand complex can also enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

Metal_Chelation_Mechanism cluster_extracellular Extracellular cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Quinoline This compound Complex Quinoline-Metal Complex Quinoline->Complex Metal Metal Ions (Fe, Cu, Zn) Metal->Complex Enzyme Metalloenzymes Complex->Enzyme Inhibition Disruption Disruption of Metabolic Pathways Complex->Disruption Inhibition Inhibition of Microbial Growth Disruption->Inhibition

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for some 8-hydroxyquinoline derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid [7]Staphylococcus epidermidis4-16
Staphylococcus aureus4-16
Enterococcus faecalis4-16
Enterococcus faecium4-16
7-Bromoquinoline-5,8-dione aryl sulphonamides [8]Various bacterial and fungal strains800-1000
5,7-Dichloro-8-hydroxy-2-methylquinoline [9]Mycobacterium tuberculosis0.1 µM
Mycobacterium smegmatis1.56 µM
Staphylococcus aureus (MSSA)2.2 µM
Staphylococcus aureus (MRSA)1.1 µM
8-Hydroxyquinoline Metal Complexes [10]Various bacterial strains575.71-718.76 µM

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilization Add Solubilization Solution incubate3->add_solubilization read_absorbance Measure Absorbance (570 nm) add_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. Their mechanisms of action, involving the inhibition of key cancer-related signaling pathways and the chelation of essential metal ions in microbes, provide a solid foundation for further drug design and optimization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

A Comprehensive Review of 7-Bromo-5-chloroquinolin-8-ol: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol, also widely known as clioquinol, is a halogenated derivative of 8-hydroxyquinoline. Initially introduced as a topical antiseptic and later used as an oral intestinal amebicide, its journey in the pharmaceutical landscape has been marked by both therapeutic success and safety concerns.[1] Recent research has reignited interest in this molecule, exploring its potential in treating a range of diseases, from neurodegenerative disorders to cancer. This technical guide provides a comprehensive literature review of this compound, detailing its chemical properties, synthesis, biological activities, and mechanisms of action.

Physicochemical Properties

This compound is a solid with a melting point ranging from 176-182 °C. Its molecular formula is C₉H₅BrClNO, corresponding to a molecular weight of 258.50 g/mol .

PropertyValueReference
CAS Number 7640-33-7
Molecular Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol
Melting Point 176-182 °C
Appearance White to off-white solid
logP 3.356
TPSA 33.12 Ų

Synthesis

The synthesis of this compound typically involves the halogenation of 8-hydroxyquinoline. A general two-step synthetic approach can be employed, involving sequential chlorination and bromination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-chloroquinolin-8-ol

A detailed protocol for the synthesis of the direct precursor, 5-chloro-8-hydroxyquinoline, can be adapted from the literature describing the synthesis of similar halogenated quinolines. This often involves the reaction of 8-hydroxyquinoline with a chlorinating agent such as N-chlorosuccinimide (NCS) in an acidic medium.

Step 2: Synthesis of this compound

The following protocol is a general method for the bromination of an 8-hydroxyquinoline derivative and can be adapted for the synthesis of the target compound from 5-chloroquinolin-8-ol.

  • Materials: 5-chloroquinolin-8-ol, N-Bromosuccinimide (NBS), Chloroform.

  • Procedure:

    • Dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

    • Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a solid.

    • The product can be further purified by recrystallization or column chromatography.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects. Its mechanism of action is multifaceted and primarily attributed to its ability to chelate metal ions.

Metal Ion Chelation

This compound is a potent chelator of divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). This property is central to its biological effects. By binding to these metal ions, it can disrupt the function of metalloenzymes that are crucial for the survival of pathogens and the proliferation of cancer cells. In the context of neurodegenerative diseases like Alzheimer's, it is proposed to modulate the dysregulated metal homeostasis in the brain, thereby affecting the aggregation of amyloid-beta plaques.[1]

Mechanism of metal chelation by this compound.
Anticancer Activity

This compound has demonstrated significant anticancer activity against a variety of cancer cell lines. Its proposed mechanisms include the induction of apoptosis, inhibition of the proteasome, and disruption of key signaling pathways.

One of the key pathways affected is the NF-κB signaling pathway. This compound has been shown to inhibit NF-κB activity, which is crucial for cancer cell survival and proliferation. Additionally, it can induce alterations in lysosome permeability, leading to cell death.[2][3]

Anticancer_Mechanism cluster_NFkB NF-κB Pathway cluster_Lysosome Lysosomal Pathway Clioquinol This compound NFkB_Inhibition Inhibition of NF-κB Activity Clioquinol->NFkB_Inhibition Lysosome_Disruption Alteration of Lysosome Permeability Clioquinol->Lysosome_Disruption p65 Reduced nuclear p65 NFkB_Inhibition->p65 Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Promotes Lysosome_Disruption->Apoptosis Induces

Anticancer mechanism of this compound.

Table 1: Anticancer Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancerlow micromolar range
MCF-7Breast Cancerlow micromolar range
RajiBurkitt's Lymphomalow micromolar range
A2780Ovarian Cancerlow micromolar range
HL-60Promyelocytic Leukemialow micromolar range
K562Chronic Myelogenous Leukemialow micromolar range
JurkatT-cell Leukemialow micromolar range
RamosB-cell Lymphomalow micromolar range
Antimicrobial and Antifungal Activity

This compound has a long history of use as an antimicrobial and antifungal agent. It is effective against a broad range of bacteria and fungi.

Table 2: Antimicrobial and Antifungal Activity (MIC Values)

OrganismTypeMIC (µg/mL)Reference
Trichophyton rubrumFungus0.25[4]
Trichophyton mentagrophytesFungus0.25[4]
Candida albicansFungus0.25 - 2.0[5]
Candida tropicalisFungus0.25 - 2.0[5]
Candida parapsilosisFungus0.25 - 2.0[5]
Aspergillus fumigatusFungus0.25 - 2.0[5]
Fusarium solaniFungus0.25 - 2.0[5]
Mycobacterium tuberculosisBacterium0.062 - 0.25[6]
Neurotoxicity and Neuroprotection

Despite its therapeutic potential, the systemic use of this compound has been associated with neurotoxicity, most notably Subacute Myelo-Optic Neuropathy (SMON). The proposed mechanism for its neurotoxicity involves the induction of DNA double-strand breaks and the subsequent activation of the ATM/p53 signaling pathway.[7] This leads to cell cycle arrest and apoptosis in neuronal cells.

Neurotoxicity_Pathway Clioquinol This compound DSB DNA Double-Strand Breaks (DSBs) Clioquinol->DSB ATM ATM Kinase (Ataxia-Telangiectasia Mutated) DSB->ATM Activates p53 p53 (Tumor Protein 53) ATM->p53 Phosphorylates (activates) p21 p21 p53->p21 Induces GADD45a GADD45α p53->GADD45a Induces Apoptosis Apoptosis p21->Apoptosis GADD45a->Apoptosis

Neurotoxicity pathway of this compound.

Conversely, in the context of neurodegenerative diseases, its ability to chelate excess metal ions is thought to be neuroprotective by reducing metal-induced oxidative stress and amyloid-beta aggregation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.

Table 3: Pharmacokinetic Parameters

SpeciesRoute of AdministrationHalf-life (t₁/₂)BioavailabilityReference
HumanOral11 - 14 hours-[1][4]
HamsterIntraperitoneal~2 hours~12% (vs. i.p.)[1][4]

In humans, after a single oral dose, the plasma concentrations are dose-related, and the drug has a half-life of 11-14 hours.[1][4] It is less metabolized to conjugates in humans compared to rodents.[1][4] In hamsters, the apparent elimination half-life is approximately 2 hours after intraperitoneal injection.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Adherent cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: After the incubation period, carefully remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: After the MTT incubation, carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC₅₀ F->G

Experimental workflow for the MTT assay.

Conclusion

This compound is a molecule with a rich history and a promising future. Its multifaceted mechanism of action, centered around metal ion chelation, makes it a compelling candidate for further investigation in various therapeutic areas. While its neurotoxic potential necessitates careful consideration and the development of strategies to mitigate these effects, its potent anticancer, antimicrobial, and antifungal activities warrant continued research. This comprehensive guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing quinoline derivative.

References

The Function of 7-Bromo-5-chloroquinolin-8-ol as a Methionine Aminopeptidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-5-chloroquinolin-8-ol as a potent inhibitor of Methionine Aminopeptidases (MetAPs). This document synthesizes the available scientific literature to detail its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the broader context of its potential therapeutic applications.

Introduction: Methionine Aminopeptidases as a Therapeutic Target

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is critical for protein maturation, localization, and function. There are two main types in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, making it a compelling target for anti-cancer therapies. Inhibition of MetAP activity can lead to cell growth arrest and has been explored as a strategy for developing novel antibacterial and anti-cancer agents. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its metal-chelating properties, making its derivatives prime candidates for inhibiting metalloenzymes like MetAPs.

This compound: A Halogenated 8-Hydroxyquinoline MetAP Inhibitor

This compound, also known as CLBQ14, has been identified as a potent inhibitor of MetAPs, particularly those from Mycobacterium tuberculosis (Mtb).[1] It belongs to the class of halogenated 8-hydroxyquinolines, which includes the well-known compound clioquinol. The anti-mycobacterial activity of these compounds is attributed to their ability to inhibit MetAP enzymes.[1]

Mechanism of Action

The proposed mechanism of action for this compound centers on its 8-hydroxyquinoline core. This motif acts as a chelating agent, binding to the divalent metal ions (typically Co²⁺, Mn²⁺, or Fe²⁺) in the active site of the MetAP enzyme. This sequestration of the catalytic metal ions disrupts the enzyme's function, preventing the cleavage of the N-terminal methionine from substrate proteins. This leads to an accumulation of unprocessed proteins, ultimately resulting in cellular growth inhibition. Molecular docking studies of similar quinoline-based hybrids suggest that the inhibitor occupies both the catalytic and substrate-binding sites of the enzyme, forming hydrogen bonds and hydrophobic interactions.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against MetAP isoforms from Mycobacterium tuberculosis. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor.[2] The following table summarizes the available data for this compound (CLBQ14) and related compounds for comparison.[1]

CompoundTarget EnzymeIC50 (µM)Selectivity Notes
This compound (CLBQ14) M. tuberculosis MetAP1a1.2 ± 0.1Highly selective for mycobacterial MetAPs over human isoforms.[1]
This compound (CLBQ14) M. tuberculosis MetAP1c0.041 ± 0.003
Clioquinol (5-chloro-7-iodo-8-quinolin-8-ol)M. tuberculosis MetAP1a2.6 ± 0.3
Clioquinol (5-chloro-7-iodo-8-quinolin-8-ol)M. tuberculosis MetAP1c0.082 ± 0.004
8-HydroxyquinolineM. tuberculosis MetAP1a>50
8-HydroxyquinolineM. tuberculosis MetAP1c11.7 ± 0.8

Note: Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, which also requires the substrate concentration and the Michaelis constant (Km) for the enzyme-substrate interaction.[3]

Signaling Pathways and Logical Relationships

The inhibition of MetAP2, in particular, has significant downstream effects, most notably the suppression of angiogenesis. This is linked to the inhibition of endothelial cell proliferation. A potential signaling pathway affected by MetAP2 inhibition is the ERK1/2 pathway, which is involved in cell proliferation and survival.[4]

MetAP2_Inhibition_Pathway inhibitor This compound metap2 MetAP2 inhibitor->metap2 Inhibition protein_processing N-terminal Methionine Excision metap2->protein_processing erk_pathway ERK1/2 Pathway metap2->erk_pathway Suppresses (non-enzymatic) endothelial_proliferation Endothelial Cell Proliferation protein_processing->endothelial_proliferation Required for angiogenesis Angiogenesis endothelial_proliferation->angiogenesis cell_survival Cell Survival and Growth erk_pathway->cell_survival

Fig 1. Proposed signaling cascade following MetAP2 inhibition.

The structure-activity relationship (SAR) of halogenated 8-hydroxyquinolines suggests that the type and position of halogen substituents significantly influence inhibitory potency.

SAR_Logic parent 8-Hydroxyquinoline (Scaffold) c5_sub Substitution at C5 (e.g., Chloro) parent->c5_sub c7_sub Substitution at C7 (e.g., Bromo, Iodo) parent->c7_sub potency Increased MetAP Inhibitory Potency c5_sub->potency c7_sub->potency

Fig 2. Structure-activity relationship for 8-hydroxyquinolines.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a MetAP inhibitor.

MetAP Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against a specific MetAP isoform.

Materials:

  • Recombinant purified MetAP enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • Divalent cation cofactor (e.g., CoCl₂ or MnCl₂)

  • Fluorogenic MetAP substrate (e.g., Met-Pro-AMC)

  • This compound

  • DMSO (for compound dilution)

  • 384-well assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Enzyme Preparation: Dilute the MetAP enzyme stock in the assay buffer containing the divalent cation to the desired working concentration.

  • Assay Reaction: a. To each well of the 384-well plate, add the diluted compound solution. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context by measuring the change in thermal stability of MetAP upon ligand binding.

Materials:

  • Cancer cell line of interest (e.g., HUVEC)

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody against MetAP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated aggregates.

  • Western Blotting: a. Collect the supernatant (soluble fraction). b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for MetAP, followed by an HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Target Engagement (CETSA) assay_prep Prepare Reagents: - MetAP Enzyme - Inhibitor Dilutions - Substrate incubation Incubate Enzyme and Inhibitor assay_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction readout Measure Fluorescence reaction->readout ic50_calc Calculate IC50 readout->ic50_calc cell_treat Treat Cells with Inhibitor ic50_calc->cell_treat Inform Dosing lysis Harvest and Lyse Cells cell_treat->lysis heating Heat Lysate Aliquots lysis->heating separation Separate Soluble and Aggregated Proteins heating->separation western_blot Western Blot for MetAP separation->western_blot analysis Analyze Thermal Shift western_blot->analysis

Fig 3. Workflow for evaluating a MetAP inhibitor.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of mycobacterial MetAPs, providing a strong rationale for its development as an anti-bacterial agent. Its mechanism, rooted in the metal-chelating properties of the 8-hydroxyquinoline scaffold, is well-supported by studies on analogous compounds. Given the role of human MetAP2 in angiogenesis, future research should focus on evaluating the efficacy of this compound and its derivatives against human MetAP isoforms and in relevant cancer cell models. Further structure-activity relationship studies could lead to the design of even more potent and selective inhibitors, potentially yielding novel therapeutics for both infectious diseases and oncology.

References

Solubility profile of 7-Bromo-5-chloroquinolin-8-ol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-5-chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile applications in medicinal chemistry and analytical sciences. The physicochemical properties of this compound, particularly its solubility in various solvent systems, are critical for its application in drug discovery, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₅BrClNO[1][2]
Molecular Weight 258.50 g/mol [1][2][3]
Appearance Pale yellow to reddish yellow powder[1]
Melting Point 179 - 182 °C[1]
pKa (Predicted) 2.23 ± 0.30[2][4]
LogP (Octanol/Water Partition Coefficient) (Predicted) 3.356[3][5]

Solubility Profile

Qualitative and Predicted Solubility Data

Solvent SystemSolubility Description/DataSource
WaterSlightly soluble[4]
Water (mol/L)Log10(S) = -4.44 (Calculated)[5]
EthanolSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
ChloroformThe compound is noted to be soluble in chloroform as it is used as a solvent during its synthesis.[6]
AcetonitrileUsed as a solvent for recrystallization, indicating some degree of solubility.[6]
Methanol / Acetone MixtureA 1:1 mixture is used for dissolving the compound.[6]

The high predicted LogP value of 3.356 suggests that this compound is a lipophilic compound, which is consistent with its described solubility in organic solvents and slight solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the equilibrium solubility of this compound in various solvents. This method is based on the shake-flask principle, which is considered the gold standard for equilibrium solubility measurements.

4.1. Materials and Equipment

  • This compound (analytical standard)

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, acetonitrile, chloroform, ethyl acetate) of analytical grade

  • Vials with screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and/or 37 °C)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or a suitable spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.

  • Sample Preparation for Analysis:

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess This compound B Add known volume of solvent to vials A->B C Seal vials and place in thermostatic shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Quantify concentration (e.g., HPLC-UV) H->I J Calculate Solubility (mg/mL or mol/L) I->J

References

Spectroscopic Profile of 7-Bromo-5-chloroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Bromo-5-chloroquinolin-8-ol, a significant molecule in medicinal chemistry and drug development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Executive Summary

This compound is a halogenated derivative of 8-hydroxyquinoline. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various research and development endeavors. This guide offers a centralized repository of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, facilitating easier access and interpretation for the scientific community.

Spectroscopic Data

The spectroscopic data for this compound has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.839ddJ = 4.3, 1.4H-2
8.494ddJ = 8.6, 1.4H-4
7.721dJ = 8.6H-3
7.585dJ = 4.3H-6

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC-2
Data not explicitly found in search resultsC-3
Data not explicitly found in search resultsC-4
Data not explicitly found in search resultsC-4a
Data not explicitly found in search resultsC-5
Data not explicitly found in search resultsC-6
Data not explicitly found in search resultsC-7
Data not explicitly found in search resultsC-8
Data not explicitly found in search resultsC-8a

Note: While a source indicates the availability of the ¹³C NMR spectrum, the specific chemical shift values were not retrievable from the provided search snippets.[1]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A detailed vibrational analysis of 7-Bromo-5-chloro-8-hydroxyquinoline has been reported, providing a comprehensive understanding of its molecular vibrations.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
Detailed vibrational assignments from the primary literature source were not available in the search snippets.O-H stretch
Detailed vibrational assignments from the primary literature source were not available in the search snippets.C-H stretch (aromatic)
Detailed vibrational assignments from the primary literature source were not available in the search snippets.C=C, C=N stretch (aromatic ring)
Detailed vibrational assignments from the primary literature source were not available in the search snippets.C-O stretch
Detailed vibrational assignments from the primary literature source were not available in the search snippets.C-Cl stretch
Detailed vibrational assignments from the primary literature source were not available in the search snippets.C-Br stretch

Note: A key publication by Arjunan et al. contains detailed FT-IR and FT-Raman data. However, the full text was not accessible to extract the specific band assignments.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

Techniquem/zInterpretation
Electron Ionization (EI)257, 259, 261Molecular ion peaks ([M]⁺) showing isotopic pattern for Br and Cl
LC-MS/MS257.919 → 151.005[M+H]⁺ → Fragment ion

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following sections outline the protocols for the spectroscopic analyses.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (General):

  • Spectrometer: 90 MHz or higher field NMR spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise

    • Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: FT-IR Spectrometer

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scan: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet.

Mass Spectrometry (LC-MS/MS) Protocol

Liquid Chromatography:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC)

  • Column: C18 column (e.g., Waters XTerra MS C18, 3.5 μm, 125Å, 2.1 × 50 mm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile and water.

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Transition: m/z 257.919 → m/z 151.005

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy (FT-IR) Compound->IR MS Mass Spectrometry (EI, LC-MS/MS) Compound->MS Structure Structural Elucidation & Characterization NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 7-Bromo-5-chloroquinolin-8-ol: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile applications in medicinal chemistry and analytical sciences. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of this compound, with a focus on its role as a potential therapeutic agent through the inhibition of methionine aminopeptidase (MetAP).

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₅BrClNO[1]
Molecular Weight 258.50 g/mol [1]
CAS Number 7640-33-7[2]
Appearance Solid
Melting Point 181 °C
LogP 3.356[2]
Topological Polar Surface Area (TPSA) 33.12 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

TechniqueData
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Specific shifts and coupling constants would be dependent on the solvent used. A representative spectrum shows signals at approximately δ 8.84, 8.49, 7.72, and 7.59 ppm.[3][4]
¹³C NMR Aromatic carbons generally resonate between δ 110-160 ppm.[4]
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak [M]+ would be observed at m/z 257 and 259 in a ratio consistent with the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), and further splitting due to chlorine isotopes (³⁵Cl and ³⁷Cl).[5]
Infrared (IR) Spectroscopy Characteristic peaks would include O-H stretching (around 3400-3600 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-Br and C-Cl stretching in the lower frequency region.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the regioselective bromination of 5-chloroquinolin-8-ol. The following protocol is based on established methods for the halogenation of 8-hydroxyquinoline derivatives.[6][7]

Materials:

  • 5-chloroquinolin-8-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 5-chloroquinolin-8-ol (1 equivalent) in acetonitrile.

  • To this solution, add N-Bromosuccinimide (1 to 1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Analytical Method for Quantification in Biological Matrices

An established Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method allows for the sensitive and specific quantification of this compound in plasma and urine, which is essential for pharmacokinetic studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for this compound and an internal standard.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or urine sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Inject the supernatant into the LC-MS/MS system.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme that plays a crucial role in protein maturation and angiogenesis.

Mechanism of Action: MetAP2 Inhibition

MetAP2 is responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP2 disrupts this essential cellular process, leading to the suppression of endothelial cell proliferation and, consequently, angiogenesis (the formation of new blood vessels). This anti-angiogenic effect makes MetAP2 an attractive target for the development of anti-cancer therapies.

MetAP2_Inhibition_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits N-terminal Methionine Cleavage N-terminal Methionine Cleavage MetAP2->N-terminal Methionine Cleavage Catalyzes Protein Maturation Protein Maturation N-terminal Methionine Cleavage->Protein Maturation Endothelial Cell Proliferation Endothelial Cell Proliferation Protein Maturation->Endothelial Cell Proliferation Promotes Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Inhibition of the MetAP2 signaling pathway by this compound.

Experimental and Logical Workflows

Synthetic Workflow

The synthesis of this compound follows a logical progression from a commercially available starting material to the final purified product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Material: 5-chloroquinolin-8-ol Reaction Bromination with NBS in Acetonitrile Start->Reaction Workup Aqueous Workup (NaHCO₃, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest for drug discovery and development, primarily due to its potent inhibitory activity against methionine aminopeptidase 2. This technical guide has provided a detailed overview of its chemical and physical properties, a plausible and detailed synthetic protocol, a robust analytical method for its quantification, and an elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the development of novel anti-angiogenic and anti-cancer therapies.

References

Unlocking the Potential of 7-Bromo-5-chloroquinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Exploring the Therapeutic Frontier: A Comprehensive Overview of the Research Applications of 7-Bromo-5-chloroquinolin-8-ol

This technical guide provides an in-depth analysis of this compound, a halogenated derivative of 8-hydroxyquinoline, for researchers, scientists, and professionals in drug development. This document outlines the compound's potential applications in oncology, infectious diseases, and neurodegenerative disorders, supported by available data on related compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

This compound is a solid, pale yellow to reddish-yellow powder.[1] Its chemical structure, characterized by the presence of bromine and chlorine atoms on the quinoline ring, contributes to its unique biological activities.

PropertyValueReference(s)
Molecular Formula C₉H₅BrClNO[1]
Molecular Weight 258.5 g/mol [1]
CAS Number 7640-33-7[1]
Melting Point 179 - 182 °C[1]
Appearance Pale yellow to reddish yellow powder[1]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and DMSO.

Potential Research Applications

The unique structural features of this compound, particularly its halogenated 8-hydroxyquinoline core, make it a compound of significant interest for various therapeutic areas. Its biological activities are often attributed to its ability to chelate metal ions and modulate key cellular pathways.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Structurally Related 5,7-Dihalo-8-hydroxyquinolines

CompoundCancer Cell LineIC50 (µM)Reference(s)
Tin(IV) complex of 5-chloro-7-iodo-8-hydroxyquinolineBEL7404 (Hepatocellular carcinoma)0.02 - 5.11[1]
SKOV-3 (Ovarian cancer)0.02 - 5.11[1]
NCI-H460 (Lung cancer)0.02 - 5.11[1]
Cerium complex of 5-chloro-7-iodo-8-hydroxyquinolineSK-OV-3 (Ovarian cancer)0.09 - 5.23[3]
BEL-7404 (Hepatocellular carcinoma)0.09 - 5.23[3]
NCI-H460 (Lung cancer)Higher than ligand[3]
Cobalt(II) complex with 5,7-dihalo-8-quinolinol ligandsHeLa (Cervical cancer)0.0008 - 11.88[4]
Brominated Coelenteramine (structurally related)Prostate Cancer (PC-3)24.3[5]
Breast Cancer (MCF-7)21.6[5]

The proposed mechanisms for the anticancer activity of these compounds include the induction of apoptosis and cell cycle arrest.[3][6] The chelation of metal ions by the 8-hydroxyquinoline scaffold is believed to play a crucial role in their biological activity.

anticancer_pathway This compound This compound Metal Ion Chelation Metal Ion Chelation This compound->Metal Ion Chelation ROS Generation ROS Generation Metal Ion Chelation->ROS Generation DNA Damage DNA Damage ROS Generation->DNA Damage Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction CellCycleArrest Cell Cycle Arrest DNA Damage->CellCycleArrest Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Halogenated quinolines are recognized for their potent antibacterial and antifungal properties.[7][8] These compounds are effective against a variety of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism is often linked to their ability to chelate essential metal ions, thereby disrupting microbial metabolism. Furthermore, these compounds have shown the ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[9][10]

While specific Minimum Inhibitory Concentration (MIC) values for this compound are limited, the data on related halogenated quinolines suggest a broad spectrum of activity.

Table 2: Antimicrobial Activity of Structurally Related Halogenated Quinolines

Compound ClassMicroorganismActivity MetricValue (µM)Reference(s)
Halogenated QuinolinesMethicillin-resistant S. aureus (MRSA)MBEC125[10]
Halogenated QuinolinesMethicillin-resistant S. epidermidis (MRSE)MBEC3.0[10]
Halogenated QuinolinesVancomycin-resistant Enterococcus (VRE)MBEC1.0[10]

antimicrobial_workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Compound B->C D Incubate at 37°C C->D E Determine MIC D->E

Caption: General workflow for MIC determination.

Neuroprotective Effects

Clioquinol, a structurally related iodo-chloro-hydroxyquinoline, has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.[11] The proposed mechanism involves the chelation of metal ions like copper and zinc, which are implicated in the aggregation of amyloid-beta plaques. By modulating metal homeostasis, these compounds may reduce oxidative stress and neurotoxicity.[12] this compound, as a clioquinol analog, warrants investigation for similar neuroprotective effects. Studies have shown that clioquinol can exert a protective effect against oxidative stress in neuronal cell lines.[13]

neuroprotection_pathway Compound This compound MetalHomeostasis Modulation of Metal Homeostasis Compound->MetalHomeostasis AmyloidBeta Reduced Aβ Aggregation MetalHomeostasis->AmyloidBeta OxidativeStress Reduced Oxidative Stress MetalHomeostasis->OxidativeStress NeuronalSurvival Enhanced Neuronal Survival AmyloidBeta->NeuronalSurvival OxidativeStress->NeuronalSurvival

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of halogenated 8-hydroxyquinolines involves the direct halogenation of 8-hydroxyquinoline. For this compound, a multi-step synthesis would likely be required, potentially involving the chlorination of 7-bromo-8-hydroxyquinoline or the bromination of 5-chloro-8-hydroxyquinoline. A detailed, optimized protocol for the specific synthesis of this compound is not readily available in the reviewed literature; however, general procedures for similar compounds can be adapted. [14][15] General Protocol for Bromination of 8-Hydroxyquinoline Derivatives:

  • Dissolve the starting 8-hydroxyquinoline derivative in a suitable solvent (e.g., chloroform or acetic acid).

  • Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) to the solution, often at a controlled temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction mixture, which may involve washing with a basic solution to neutralize any acid formed.

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [16]2. Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [17]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

mtt_workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). [18]2. Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium. [19]3. Inoculation: Inoculate each well with the standardized bacterial suspension. [19]4. Incubation: Incubate the plate at 35-37°C for 16-20 hours. [20]5. Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [21]

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active halogenated 8-hydroxyquinolines suggests significant potential in anticancer, antimicrobial, and neuroprotective applications. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive profile of its biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this intriguing compound.

References

7-Bromo-5-chloroquinolin-8-ol: A Technical Guide to its Chelating Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol, also widely known by its non-systematic name Clioquinol (CQ), is a halogenated 8-hydroxyquinoline derivative with a rich and complex history. Initially introduced as a topical antiseptic and later used as an oral amebicide, its journey in the pharmaceutical landscape has been marked by both therapeutic success and significant safety concerns that led to its withdrawal from oral use in many countries. However, the unique metal-chelating properties of this compound have sparked a resurgence of interest in its potential applications for a range of challenging diseases, including neurodegenerative disorders, cancer, and microbial infections.

This technical guide provides an in-depth exploration of this compound's core function as a chelating agent. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this multifaceted compound and to facilitate further investigation into its therapeutic promise.

Chemical and Physical Properties

This compound is a small, lipophilic molecule that can readily cross cellular membranes, including the blood-brain barrier. This characteristic is crucial for its activity in the central nervous system.

PropertyValue
Molecular Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol
CAS Number 7640-33-7
Appearance White to off-white solid
Melting Point 181°C
Boiling Point 358.4±37.0 °C (Predicted)
Density 1.803±0.06 g/cm³ (Predicted)
pKa 2.23±0.30 (Predicted)

Mechanism of Action as a Chelating Agent

The therapeutic and biological effects of this compound are intrinsically linked to its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. This interaction can have several profound consequences: it can sequester excess metal ions, disrupt metal-dependent enzymatic processes, and facilitate the transport of metal ions across biological membranes, a property that defines it as an ionophore.

dot

Caption: Chelation of a metal ion by two molecules of this compound.

Quantitative Data: Metal Chelation

The stability of the metal-ligand complexes formed by this compound is a critical determinant of its biological activity. The conditional stability constants (K'c) quantify the affinity of the chelating agent for specific metal ions under biological conditions.

Metal IonStoichiometry (Metal:Ligand)Conditional Stability Constant (K'c)Reference
Copper (II)1:21.2 x 10¹⁰ M⁻²[1]
Zinc (II)1:27.0 x 10⁸ M⁻²[1]

These values indicate a significantly higher affinity of this compound for copper(II) over zinc(II).[1] This differential affinity is a key aspect of its proposed mechanism of action in various disease models.

Applications in Research and Drug Development

Neurodegenerative Diseases: Alzheimer's Disease

A leading hypothesis in Alzheimer's disease pathogenesis is the "metal hypothesis," which posits that the dyshomeostasis of metal ions, particularly copper, zinc, and iron, contributes to the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[2] this compound has been investigated as a "metal protein attenuating compound" that can disrupt the interaction between these metals and Aβ, thereby promoting the dissolution of amyloid aggregates.[2][3] In transgenic mouse models of Alzheimer's disease, treatment with this compound has been shown to decrease Aβ deposition.[3]

Alzheimer_Pathway MetalIons Excess Cu²⁺, Zn²⁺ Oligomers Toxic Aβ Oligomers & Aggregates MetalIons->Oligomers Promotes Aggregation Abeta Amyloid-β Monomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity CQ This compound CQ->MetalIons Chelates CQ->Oligomers Disrupts

Caption: General synthetic workflow for 7-Bromo-5-chloro-8-hydroxyquinoline.

Step 1: Chlorination of 8-Hydroxyquinoline

  • Dissolve 8-hydroxyquinoline in a suitable acidic medium, such as 30% hydrochloric acid.

  • Cool the solution to approximately 10°C using an ice-salt bath.

  • Slowly add hydrogen peroxide to the stirred solution over a period of 2 hours, maintaining the temperature.

  • Allow the reaction to proceed for an additional 2 hours at the same temperature.

  • Cool the reaction mixture and filter the precipitate to collect 5-chloro-8-hydroxyquinoline hydrochloride.

  • Neutralize the collected solid with an aqueous ammonia solution to a pH of approximately 6.7 to precipitate the free base, 5-chloro-8-hydroxyquinoline.

  • Filter, wash with water, and dry the product.

Step 2: Bromination of 5-chloro-8-hydroxyquinoline

  • Dissolve 5-chloro-8-hydroxyquinoline in a suitable solvent such as chloroform or acetic acid.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the reaction mixture. The reaction should be protected from light.

  • Stir the reaction at room temperature for an extended period (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-Bromo-5-chloro-8-hydroxyquinoline.

In Vitro Amyloid-β Aggregation Assay (Thioflavin T)

This assay is used to monitor the aggregation of Aβ peptides in the presence and absence of this compound. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT) stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of Aβ(1-42) in PBS to the desired final concentration (e.g., 10 µM).

  • Prepare a working solution of ThT in PBS (e.g., 20 µM).

  • In the wells of the 96-well plate, add the Aβ solution, the ThT solution, and either the this compound solution at various concentrations or the vehicle control (DMSO).

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of Aβ fibrillization.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

This compound is a compound of significant interest due to its potent metal-chelating properties. Its ability to modulate the homeostasis of key metal ions underpins its therapeutic potential in a diverse range of diseases, from neurodegeneration to cancer. While its historical association with neurotoxicity necessitates a cautious approach, particularly for systemic applications, ongoing research into its mechanisms of action and the development of new analogs continues to uncover promising avenues for therapeutic intervention. This technical guide provides a foundational understanding of its properties and methodologies for its study, aiming to support the continued exploration of this intriguing molecule in the scientific and drug development communities.

References

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and handling procedures for 7-Bromo-5-chloroquinolin-8-ol (CAS No. 7640-33-7), a halogenated quinoline derivative.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Given its chemical structure, this compound requires careful handling to mitigate potential hazards.

Section 1: Compound Profile and Hazard Identification

This compound is a solid, appearing as a pale yellow to reddish-yellow or white to off-white powder.[2][3][4] It is a versatile compound with applications in pharmaceuticals and analytical chemistry, notably as an antibacterial agent and a chelating agent for metal ion detection.[3][5] Its utility in research is significant, particularly in the development of new antimicrobial agents and as an intermediate in organic synthesis.[3][5]

Physicochemical Properties:

PropertyValue
CAS Number 7640-33-7[1]
Molecular Formula C₉H₅BrClNO[1]
Molecular Weight 258.5 g/mol [1]
Melting Point 176-182 °C[5]
Boiling Point (Predicted) 358.4 ± 37.0 °C[4]
Density (Predicted) 1.8 ± 0.1 g/cm³[5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[5]
Appearance Pale yellow to reddish-yellow powder.[3]

Hazard Identification:

While a complete toxicological profile is not fully established, the available data indicates that this compound should be handled as a hazardous substance.[6][7] It is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[5][8]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][8]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2][8]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Section 2: Exposure Controls and Personal Protection

To minimize exposure, all handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[7][9] Engineering controls such as local exhaust ventilation should be in place to control the dispersion of dust.

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the necessary PPE and the logical flow for ensuring operator safety.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling prep_area Work Area Preparation (Chemical Fume Hood) don_ppe Donning PPE prep_area->don_ppe Ensure ventilation lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Safety Goggles with Side Shields respiratory Respiratory Protection (if dust is generated) handling Handling of This compound lab_coat->handling gloves->handling eye_protection->handling respiratory->handling decontamination Decontamination of Surfaces and Equipment handling->decontamination After use doff_ppe Doffing PPE decontamination->doff_ppe waste_disposal Waste Disposal doff_ppe->waste_disposal

Caption: Workflow for donning, using, and doffing PPE.

Detailed PPE Specifications:

  • Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection : Chemical-resistant gloves, such as nitrile, should be worn.[9] A standard laboratory coat is also required to protect skin and clothing.[9]

  • Respiratory Protection : If handling the powder form and there is a risk of dust inhalation, a particulate respirator (P1 or equivalent) is necessary.[9]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the chemical's integrity and preventing accidents.

Handling Procedures:

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment.

  • Weighing : When weighing the solid, do so in a manner that avoids dust formation.[9]

  • Solution Preparation : When creating solutions, add the solid to the solvent slowly to avoid splashing.[9]

  • General Precautions : Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[10] Wash hands thoroughly after handling.[10]

Storage Procedures:

  • Containers : Store the compound in tightly sealed, clearly labeled containers.[11] Amber glass vials are recommended to protect it from light.[11]

  • Location : Store in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[6][11]

  • Temperature : For long-term storage, follow the manufacturer's recommendations, though many chlorinated quinoline compounds are stable at room temperature.[11][12]

Section 4: First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

  • If Inhaled : Move the person to fresh air.[10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13] Seek medical attention.[10]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[6] If skin irritation persists, get medical advice.[10]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] If eye irritation persists, seek medical attention.[10]

  • If Swallowed : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[10] Call a poison control center or doctor immediately.[14]

Spill Response Protocol:

Spill_Response cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Detected assess_size Assess Spill Size start->assess_size is_major Major Spill? assess_size->is_major evacuate Evacuate the Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No alert_emergency Alert Emergency Response Team evacuate->alert_emergency provide_sds Provide SDS to Responders alert_emergency->provide_sds contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect and Place in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate

Caption: Decision-making workflow for spill response.

Section 5: Disposal Considerations

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Management:

  • Waste Containers : Use dedicated, clearly labeled, and sealed containers for waste containing this compound.[11]

  • Disposal Procedures : All waste must be treated as hazardous chemical waste.[11] Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[11] Do not dispose of this compound down the drain or in regular trash.[11]

  • Decontamination of Glassware : Glassware that has been in contact with the compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol).[11] The collected solvent rinse should be disposed of as hazardous waste.[11]

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is key to its safe storage and handling.

  • Chemical Stability : The compound is stable under normal storage conditions.[6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[5][6]

  • Hazardous Decomposition Products : Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6][10]

References

Methodological & Application

Synthetic Route for 7-Bromo-5-chloroquinolin-8-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. Halogenated quinolines are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antineurodegenerative properties.[1][2][3] This guide outlines a proposed synthetic pathway starting from the commercially available 5-chloroquinolin-8-ol, detailing the necessary reagents, experimental procedures, and purification methods. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

8-Hydroxyquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to chelate metal ions and their wide range of pharmacological applications.[1][2] The introduction of halogen atoms, such as bromine and chlorine, onto the quinoline scaffold can significantly modulate the compound's biological and physicochemical properties. This compound is a specific derivative with potential for further investigation in various therapeutic areas. This protocol describes a straightforward and efficient method for its preparation via electrophilic bromination of 5-chloroquinolin-8-ol.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the regioselective bromination of 5-chloroquinolin-8-ol. The hydroxyl group at position 8 and the chlorine atom at position 5 are ortho-, para-directing groups, which will direct the incoming electrophile (bromine) to the C-7 position.

Synthesis_Workflow Start 5-Chloroquinolin-8-ol (Starting Material) Reaction Bromination Reaction Start->Reaction Reagent N-Bromosuccinimide (NBS) Chloroform (Solvent) Reagent->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloroquinolin-8-ol using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Chloroquinolin-8-ol≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Chloroform (CHCl₃)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Ethyl AcetateReagent GradeCommercially Available
HexaneReagent GradeCommercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloroquinolin-8-ol (1.0 equivalent) in anhydrous chloroform.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Data Summary

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Chloroquinolin-8-olC₉H₆ClNO179.60White to light yellow crystalline powder
This compoundC₉H₅BrClNO258.50Off-white to pale yellow solid

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Starting Material5-Chloroquinolin-8-ol
Brominating AgentN-Bromosuccinimide (NBS)
SolventChloroform
Reaction Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Expected Yield80-90% (based on similar reactions)
Purification MethodRecrystallization or Column Chromatography

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of the halogen substitution.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine and chlorine isotopes.

  • Melting Point (MP): To assess the purity of the final compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloroform is a hazardous solvent and should be handled with care.

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound. The described method is based on established synthetic methodologies for the halogenation of 8-hydroxyquinolines and is expected to be a reliable and efficient route to the target compound. The availability of this protocol should facilitate further research into the biological activities and potential therapeutic applications of this and related halogenated quinoline derivatives.

References

Application Note: High-Throughput Quantification of 7-Bromo-5-chloroquinolin-8-ol in Rat Plasma Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) in rat plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated for linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for pharmacokinetic studies and routine drug monitoring.

Introduction

This compound, also known as CLBQ14, is an 8-hydroxyquinoline analog that functions as a potent and selective inhibitor of methionine aminopeptidase (MetAP).[1][2] MetAP is a crucial enzyme involved in the post-translational modification of numerous proteins and has been identified as a viable target for therapeutic intervention in various diseases.[2] The development of novel drug candidates like CLBQ14 necessitates reliable bioanalytical methods to accurately characterize their pharmacokinetic profiles. This document provides a detailed protocol for the quantification of CLBQ14 in a biological matrix, specifically rat plasma, using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound (CLBQ14) reference standard

  • Clioquinol (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat plasma (blank)

Instrumentation

A Shimadzu Nexera X2 UHPLC system coupled to a 4000 QTRAP® mass spectrometer was utilized for this analysis.[2]

LC-MS/MS Method Parameters

The quantitative data for the LC-MS/MS method are summarized in the tables below.

Table 1: Liquid Chromatography Parameters [1][2]

ParameterCondition
Column Waters XTerra® MS C18 (3.5 µm, 125 Å, 2.1 x 50 mm)
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B 0.2% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient Initial 20% B, 70% B at 0.80 min, 95% from 2.80-3.80 min, and 40% B from 4.00-5.50 min
Column Temperature Room Temperature
Retention Time CLBQ14: ~1.31 min; IS: ~1.40 min

Table 2: Mass Spectrometry Parameters [1][2]

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (CLBQ14) [M+H]⁺ m/z 257.919 → 151.005
MRM Transition (IS) [M+H]⁺ m/z 305.783 → 178.917

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of CLBQ14 and the internal standard (Clioquinol) in acetonitrile at a concentration of 1 mg/mL.[3] Store these solutions at -20°C.[3]

  • Working Solutions: Prepare working standard solutions of CLBQ14 by serial dilution of the stock solution with acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank rat plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.[1][2] Prepare QC samples in blank rat plasma at four concentration levels: lower limit of quantitation (LLOQ; 1 ng/mL), low (2.5 ng/mL), medium (400 ng/mL), and high (800 ng/mL).[2][3]

Sample Preparation Protocol

A protein precipitation method is used for the extraction of CLBQ14 from plasma samples.[1][2][3]

  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.[3]

  • Add 200 µL of acetonitrile containing the internal standard (150 ng/mL Clioquinol).[2][3]

  • Vortex the mixture for 30 seconds to precipitate proteins.[2][3]

  • Centrifuge the samples at 14,000 rpm (18,879 x g) for 10 minutes at 4°C.[2][3]

  • Transfer the clear supernatant to an auto-sampler vial for LC-MS/MS analysis.[2][3]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Acetonitrile with IS (200 µL) Sample->Add_IS Protein Precipitation Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into UHPLC Supernatant->LC_Injection Chrom_Sep Chromatographic Separation (C18 Column) LC_Injection->Chrom_Sep MS_Detection Mass Spectrometry Detection (MRM Mode) Chrom_Sep->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

References

Application Notes and Protocols for the Quantification of 7-Bromo-5-chloroquinolin-8-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a compound of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide detailed protocols for the determination of this compound in various biological samples, including plasma, urine, and tissue homogenates, using state-of-the-art analytical techniques. The methodologies described herein are based on published and validated methods for the target analyte and structurally similar compounds, ensuring reliability and reproducibility.

Analytical Methodologies

Two primary analytical techniques are presented for the quantification of this compound:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and high-throughput capabilities.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method offers a sensitive and cost-effective alternative to LC-MS/MS.

Protocol 1: Quantification of this compound in Rat Plasma and Urine by LC-MS/MS

This protocol is based on a validated method for the bioanalysis of this compound (also referred to as CLBQ14) in rat plasma and urine, demonstrating high recovery and precision.[1][2]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient method for extracting this compound from plasma and urine samples.

Materials:

  • Rat plasma or urine samples

  • This compound analytical standard

  • Clioquinol (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare stock solutions of this compound and Clioquinol (IS) in acetonitrile.

  • Spike 45 µL of blank rat plasma or urine with 5 µL of the this compound standard solution to prepare calibration standards and quality control (QC) samples.

  • Add 200 µL of acetonitrile containing the internal standard (Clioquinol, 150 ng/mL) to the 50 µL sample (spiked or unknown).[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: Shimadzu Nexera X2 UHPLC System or equivalent[2]

  • Column: Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm[1][2]

  • Mobile Phase A: 0.2% Formic Acid in Water[2]

  • Mobile Phase B: 0.2% Formic Acid in Acetonitrile[2]

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Gradient Elution:

    • Initial: 20% B

    • 0.80 min: 70% B

    • 2.80 - 3.80 min: 95% B

    • 4.00 - 5.50 min: 40% B[2]

Mass Spectrometry:

  • System: 4000 QTRAP® mass spectrometer or equivalent[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 257.9 → 151.0[1][2]

    • Clioquinol (IS): m/z 305.8 → 178.9[1][2]

Quantitative Data Summary
ParameterRat PlasmaRat UrineReference
Linearity Range1 - 1000 ng/mL1 - 1000 ng/mL[1][2]
LLOQ1 ng/mL1 ng/mL[2]
Intra-day AccuracyWithin 15%Within 15%[1][2]
Inter-day AccuracyWithin 15%Within 15%[1][2]
Intra-day PrecisionWithin 15%Within 15%[1][2]
Inter-day PrecisionWithin 15%Within 15%[1][2]
Recovery> 96.3%> 96.6%[1][2]

Experimental Workflow Diagram

workflow1 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample (50 µL) Spike Spike with Standard/IS in ACN (200 µL) Sample->Spike Vortex Vortex (30s) Spike->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject (10 µL) Supernatant->Inject LC UHPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Quantify Quantification MS->Quantify

Caption: LC-MS/MS workflow for plasma and urine.

Protocol 2: Quantification of this compound in Tissue Homogenates by HPLC-ECD

This protocol is adapted from a validated method for the quantification of Clioquinol, a structurally similar compound, in hamster tissues.[3] This method provides a reliable alternative for tissue analysis.

Tissue Homogenization

Materials:

  • Tissue sample (e.g., brain, liver, kidney)

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer (e.g., Potter-Elvehjem, bead beater)

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the tissue sample.

  • Add a specific volume of ice-cold homogenization buffer (e.g., 1:4 w/v).

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for further processing.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of tissue homogenate into a clean tube.

  • Add the internal standard.

  • Add 3-5 volumes of the extraction solvent.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

HPLC-ECD Instrumentation and Conditions

High-Performance Liquid Chromatography:

  • System: Standard HPLC system

  • Column: Nucleosil C18, 7 µm, 3.9 x 300 mm (or equivalent)[3]

  • Mobile Phase: 0.1 M Phosphate/Citrate buffer : Methanol:Acetonitrile (40:30:30, v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL

Electrochemical Detector:

  • Detector: Electrochemical detector with a glassy carbon working electrode.

  • Potential: The optimal potential should be determined experimentally by constructing a hydrodynamic voltammogram. A starting potential of +0.8 to +1.0 V is recommended for phenolic compounds.

Quantitative Data Summary (Adapted from Clioquinol Data)
ParameterTissue HomogenateReference
Linearity Range10 - 1000 ng/g[3]
Quantitation Limit10 ng/g[3]
Intra-assay Accuracy> 95%[3]
Inter-assay Accuracy> 95%[3]
Intra-assay Precision (CV)3.0 - 7.7%[3]
Inter-assay Precision (CV)3.0 - 7.7%[3]
Recovery72 - 77%[3]

Experimental Workflow Diagram

workflow2 cluster_prep Sample Preparation cluster_analysis HPLC-ECD Analysis cluster_data Data Processing Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize LLE Liquid-Liquid Extraction Homogenize->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC ECD Electrochemical Detection HPLC->ECD Quantify Quantification ECD->Quantify

Caption: HPLC-ECD workflow for tissue homogenates.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE can be employed as an alternative or additional clean-up step for all biological matrices to remove interferences and concentrate the analyte.

Materials:

  • SPE cartridges (e.g., C18, Mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water/Methanol mixture)

  • Elution solvent (e.g., Acetonitrile, Methanol with modifier)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of equilibration solvent. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma, tissue homogenate supernatant) onto the cartridge at a slow flow rate.

  • Washing: Pass 1-2 cartridge volumes of wash solvent to remove interfering substances.

  • Elution: Elute the analyte with a small volume of elution solvent.

  • The eluate can then be evaporated and reconstituted for analysis by LC-MS/MS or HPLC-ECD.

SPE Workflow Diagram

workflow3 Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute Elute Analyte (e.g., Acetonitrile) Wash->Elute Analyze Analysis (LC-MS/MS or HPLC-ECD) Elute->Analyze

Caption: General Solid-Phase Extraction workflow.

Analyte Stability

While specific stability data for this compound in biological matrices is not extensively published, studies on the related compound Clioquinol indicate good stability under various conditions. Forced degradation studies on Clioquinol showed it to be stable to dry heat and sunlight, but susceptible to acid and alkali hydrolysis, and chemical oxidation. It is recommended to perform stability assessments for this compound in the specific biological matrix under the intended storage and handling conditions as part of the bioanalytical method validation. This should include freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Bioanalytical Method Validation

All methods used for the quantification of drugs in biological samples to support regulatory submissions must be validated according to guidelines from regulatory agencies such as the FDA and EMA. The key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

References

Application Notes and Protocols for 7-Bromo-5-chloroquinolin-8-ol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of 7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. This compound is of interest for its potential as an antibacterial and antifungal agent. The protocols outlined below are based on established methods for antimicrobial susceptibility testing.

Introduction

This compound belongs to the 8-hydroxyquinoline class of compounds, which are known for their metal-chelating properties. This mechanism is believed to be a key factor in their antimicrobial activity, as they can disrupt essential metabolic processes in microbial cells by sequestering metal ions required for enzymatic functions. Derivatives of 8-hydroxyquinoline have shown a broad spectrum of activity against various pathogens. These protocols will guide researchers in determining the in vitro efficacy of this compound against a range of microorganisms.

Data Presentation

Table 1: In Vitro Activity of Cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis [1]

MicroorganismStrain TypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium tuberculosisStandard Strains90.125 - 0.25--
Mycobacterium tuberculosisClinical Isolates1500.062 - 0.250.1250.25
Mycobacterium tuberculosisDrug-Sensitive500.062 - 0.250.1250.25
Mycobacterium tuberculosisIsoniazid-Resistant250.062 - 0.250.1250.25
Mycobacterium tuberculosisRifampin-Resistant250.062 - 0.250.1250.25
Mycobacterium tuberculosisMultidrug-Resistant500.062 - 0.250.1250.25

Proposed Mechanism of Action: Metal Ion Chelation

The primary proposed mechanism of antimicrobial action for 8-hydroxyquinoline derivatives, including this compound, involves the chelation of essential metal ions.

Proposed Antimicrobial Mechanism of this compound A This compound (Lipophilic Molecule) B Penetration of Microbial Cell Membrane A->B C Chelation of Intracellular Metal Ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) B->C D Inhibition of Metalloenzymes C->D E Disruption of Essential Metabolic Pathways (e.g., Respiration, DNA replication) D->E F Inhibition of Microbial Growth and Cell Death E->F

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of This compound in DMSO C Prepare Serial Dilutions of Test Compound in Broth A->C B Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) D Inoculate Microtiter Plate Wells with Microbial Suspension B->D E Add Serial Dilutions of Test Compound to Wells C->E D->E F Include Positive (no compound) and Negative (no inoculum) Controls E->F G Incubate at 37°C for 18-24 hours F->G H Visually Inspect for Turbidity or Measure OD₆₀₀ G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

References

Application of 7-Bromo-5-chloroquinolin-8-ol in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol, a halogenated quinoline derivative, is a compound of significant interest in drug development due to its potential therapeutic applications.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for preclinical and clinical development.[2] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound and its close analog, Clioquinol (5-chloro-7-iodo-8-quinolinol), which is often studied for similar indications such as neurodegenerative diseases.[3][4][5]

Pharmacokinetic Profile

Pharmacokinetic studies are crucial to determine the bioavailability, half-life, and potential for accumulation of a drug candidate.[2][3][4] Studies in various animal models have shown that this compound (referred to as CLBQ14 in a key study) and Clioquinol are rapidly absorbed and undergo metabolism.[3][6][7]

Data Presentation

The following tables summarize key pharmacokinetic parameters for this compound (CLBQ14) and Clioquinol from studies in different animal models.

Table 1: Pharmacokinetic Parameters of this compound (CLBQ14) in Sprague Dawley Rats [6][7]

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 285.3 ± 31.5102.7 ± 11.8
Tmax (h) 0.084.0
AUC (0-t) (ng·h/mL) 289.4 ± 24.1871.2 ± 105.3
AUC (0-inf) (ng·h/mL) 296.5 ± 25.3924.6 ± 112.7
t1/2 (h) 7.8 ± 0.910.2 ± 1.5
CL (L/h/kg) 3.4 ± 0.3-
Vd (L/kg) 38.2 ± 4.1-
Bioavailability (%) -62.3

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Clioquinol in Various Species [3][4][8]

SpeciesRouteDoseCmaxTmaxt1/2 (h)Bioavailability (%)
Hamsters Intraperitoneal50 mg/kg-15 min2.2 ± 1.1-
Hamsters Oral50 mg/kg-30 min-16 (vs. i.p.)
Humans Oral250-1500 mgDose-related-11-14-

Note: Direct comparison between studies should be made with caution due to differences in methodology, species, and formulation.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate quantification of this compound in biological matrices.

Bioanalytical Method for this compound in Rat Plasma and Urine

This protocol is based on a validated LC-MS/MS method for the quantification of CLBQ14.[6][7]

1. Sample Preparation (Protein Precipitation) [6][7]

  • To 100 µL of plasma or urine sample, add 200 µL of acetonitrile containing the internal standard (e.g., Clioquinol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions [6][7]

  • UHPLC System: Shimadzu Nexera X2 or equivalent.[6]

  • Column: Waters XTerra® MS C18 (3.5 μm, 125Å, 2.1 × 50 mm).[6]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

  • Flow Rate: 0.5 mL/min.[6]

  • Mass Spectrometer: 4000 QTRAP® mass spectrometer or equivalent.[6][7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • CLBQ14: [M+H]+ m/z 257.919 → m/z 151.005.[6][7]

    • Internal Standard (Clioquinol): [M+H]+ m/z 305.783 → m/z 178.917.[6][7]

3. Method Validation

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

  • The linear range for CLBQ14 was established from 1 to 1000 ng/mL.[6][7]

  • Intra-day and inter-day accuracy and precision were within 15%.[6][7]

  • Extraction recoveries from rat plasma and urine were greater than 96%.[6][7]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Dosing of This compound to test subjects s2 Collection of blood/ urine samples at pre-defined time points s1->s2 Time course p1 Addition of Internal Standard s2->p1 p2 Protein Precipitation with Acetonitrile p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution in Mobile Phase p4->p5 a1 Injection into UHPLC system p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Quantification of Analyte Concentration a3->d1 d2 Pharmacokinetic Parameter Calculation d1->d2 metabolism cluster_absorption Absorption cluster_metabolism Phase II Metabolism (Liver) cluster_excretion Excretion drug This compound (or Clioquinol) metabolite1 Glucuronide Conjugate drug->metabolite1 UGT enzymes metabolite2 Sulfate Conjugate drug->metabolite2 SULT enzymes excretion Elimination (Urine/Feces) metabolite1->excretion metabolite2->excretion

References

Synthesis of 7-Bromo-5-chloroquinolin-8-ol Derivatives: An Experimental Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-bromo-5-chloroquinolin-8-ol derivatives, a class of compounds with significant potential in drug discovery. Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] Halogenated quinolin-8-ol derivatives, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3][4]

The synthetic protocol outlined below is based on established methodologies for the halogenation of quinoline scaffolds. This application note also presents key quantitative data for related compounds and illustrates the experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for key intermediates and analogous compounds, providing a reference for expected outcomes in the synthesis of this compound derivatives.

Compound NameStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
7-Bromoquinolin-8-olQuinolin-8-olN-BromosuccinimideChloroform85138-143[5]
5,7-Dibromo-8-hydroxyquinoline8-HydroxyquinolineBromineChloroform--[2]
7-Bromo-8-hydroxyquinoline8-HydroxyquinolineBromineChloroform51138-139[2]
7-Bromo-4-chloro-8-methylquinoline7-Bromo-8-methylquinolin-4-olPhosphorus oxychloride-~94-[6]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid5-Chloro-8-hydroxyquinoline, CiprofloxacinParaformaldehydeEthanol75-[3]

Experimental Protocols

This section details a proposed multi-step synthesis for this compound derivatives, starting from the commercially available 5-chloroquinolin-8-ol. The protocol is adapted from established procedures for the bromination of quinolin-8-ol derivatives.

Materials:

  • 5-chloroquinolin-8-ol

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)

Procedure: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform.[5]

  • Bromination: Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise.[5]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C. Stir the mixture for 18-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).[5]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to neutralize any remaining acid.[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is then purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start 5-chloroquinolin-8-ol Reaction Bromination (0-40 °C, 18-24h) Start->Reaction Reagent N-Bromosuccinimide (NBS) Chloroform Reagent->Reaction Workup Aqueous Work-up (NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product SignalingPathway Receptor Growth Factor Receptor (e.g., EGFR, VEGFR-2) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival, Growth, Proliferation mTOR->Proliferation Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibition

References

Application Notes and Protocols for In Vitro Assay Design Using 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a molecule of significant interest in medicinal chemistry and drug discovery. The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" due to its ability to bind to various biological targets. Derivatives of 8-hydroxyquinoline are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, often attributed to their metal-chelating capabilities.[1]

Specifically, this compound, also identified as CLBQ14, has been characterized as a potent and selective inhibitor of methionine aminopeptidases (MetAPs), particularly those from Mycobacterium tuberculosis (Mtb).[2] MetAPs are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[2] The inhibition of MetAP is a promising strategy for the development of novel antibacterial and anticancer therapeutics.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential as a MetAP inhibitor, a cytotoxic agent against cancer cells, and an antimicrobial compound.

Data Presentation: In Vitro Activity of this compound and Related Compounds

While specific quantitative data for this compound across a broad range of cell lines and microbial strains is still emerging, the following tables summarize its known activity and provide reference data for structurally similar quinoline derivatives to guide experimental design.

Table 1: Inhibitory Activity against Methionine Aminopeptidase (MetAP)

CompoundTarget EnzymeIC50Reference
This compound (CLBQ14) M. tuberculosis MetAP1a & MetAP1cPotent & Selective Inhibitor[2]

Note: Specific IC50 values for CLBQ14 against MetAPs are not publicly available in the cited literature, but its high potency is noted.

Table 2: Reference Cytotoxic Activity of Related Quinoline Derivatives against Human Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
7-Chloroquinoline DerivativesMCF-7 (Breast)54.46 - 89.70[3]
HCT-116 (Colon)27.19 - 100.68[3]
Quinazoline-based HybridA549 (Lung)8.23[4]
HCT-116 (Colon)5.60[4]
MCF-7 (Breast)5.59[4]

Table 3: Reference Antimicrobial Activity of Related Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Aminated QuinolinequinonesStaphylococcus aureus1.22[5][6]
Candida albicans1.22[5][6]
8-NitrofluoroquinolonesEscherichia coli31 - 125[7]
Staphylococcus aureus31 - 125[7]

Experimental Protocols

Protocol 1: Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against MetAP.

Materials:

  • Purified recombinant MetAP enzyme

  • Met-p-nitroanilide (a chromogenic substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂)

  • This compound

  • DMSO (for compound dissolution)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the purified MetAP in the assay buffer to a working concentration.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 20 µL of the diluted enzyme solution to each well, except for the substrate blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Met-p-nitroanilide substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Enzyme Dilution Enzyme Dilution Enzyme Dilution->Pre-incubation Substrate Preparation Substrate Preparation Reaction Initiation Reaction Initiation Substrate Preparation->Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation

Workflow for the MetAP Inhibition Assay.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7, A549, HCT-116).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination cluster_pathway Potential Inhibition by this compound Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Activates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes Inhibitor This compound Inhibitor->EGFR Inhibitor->PI3K

References

Proper storage and handling of solid 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 7-Bromo-5-chloroquinolin-8-ol

These application notes provide detailed protocols for the proper storage and handling of solid this compound, a compound utilized in various research and development applications, including as an antibacterial agent and a synthetic intermediate.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for performing accurate calculations in experimental work.

PropertyValueReference
CAS Number 7640-33-7[2][3][4][5]
Molecular Formula C₉H₅BrClNO[2][3][4]
Molecular Weight 258.50 g/mol [2][3][4]
Appearance White to off-white solid[5]
Melting Point 176-182 °C[1]
Purity ≥97%[1][4]
Water Solubility log10WS: -4.44 (Crippen Calculated Property)[2]
Octanol/Water Partition Coefficient logPoct/wat: 3.356 (Crippen Calculated Property)[2]

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling to minimize exposure.[6] The primary hazards are summarized in Table 2.

HazardDescriptionGHS Classification
Acute Toxicity (Oral) Toxic if swallowed.[7]Category 3
Skin Corrosion/Irritation May cause skin irritation.[1][8]Category 2
Serious Eye Damage/Irritation Causes serious eye damage.Category 1
Skin Sensitization May cause an allergic skin reaction.[7]Category 1
Reproductive Toxicity May damage fertility or the unborn child.[7]Category 1B
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.[7]Category 1

All personnel handling this compound must be thoroughly familiar with the safety data sheet (SDS) and receive appropriate safety training.

Proper Storage and Handling Protocols

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator with a P3 filter is recommended to avoid dust inhalation.

Storage Protocol

Proper storage is critical to maintain the stability and integrity of the compound.

  • Container: Keep the compound in a tightly closed container.[7]

  • Environment: Store in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[3][4][5] For long-term storage, refrigeration is recommended to minimize potential degradation.

  • Light Sensitivity: Protect from light.[7]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1][6]

Handling Protocol (Solid)
  • Location: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust.

  • Weighing: If weighing the compound, do so in a fume hood on a tared weigh boat or paper.

  • Spills: In case of a spill, carefully collect the solid material without generating dust. Clean the affected area with an appropriate solvent and dispose of all materials as hazardous waste.

Solution Preparation Protocol

This protocol outlines the preparation of a stock solution. Adjust volumes and concentrations as needed for your specific application.

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration.

  • Dispense Solid: In a chemical fume hood, carefully weigh the calculated mass of the solid compound into a suitable volumetric flask.

  • Add Solvent: Add a small amount of the desired solvent (e.g., DMSO, DMF, or an appropriate buffer) to the flask. Due to its low water solubility, organic solvents are typically required for initial dissolution.

  • Dissolve: Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Bring to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the solution under the same conditions as the solid, protected from light.

Experimental Workflows and Diagrams

The following diagrams illustrate the key workflows for the safe handling and storage of this compound.

StorageWorkflow cluster_storage Storage Protocol Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory Inspect->Log Store Store in Designated Location (Cool, Dry, Dark, Ventilated) Log->Store Secure Secure in Locked Cabinet Store->Secure

Caption: Workflow for receiving and storing solid this compound.

HandlingWorkflow cluster_handling Solid Handling and Solution Preparation Start Prepare for Handling PPE Don Personal Protective Equipment (PPE) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer to Storage Vial Dissolve->Transfer Label Label Solution Transfer->Label Store Store Solution Appropriately Label->Store Cleanup Clean Work Area and Dispose of Waste Store->Cleanup

Caption: Step-by-step workflow for the safe handling and preparation of solutions.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately if you feel unwell.

References

Application Notes and Protocols for the Preparation of a 7-Bromo-5-chloroquinolin-8-ol Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of 7-Bromo-5-chloroquinolin-8-ol, a compound utilized in pharmaceutical research and analytical chemistry.[1] Adherence to these guidelines, particularly the safety precautions, is crucial for accurate and safe experimental outcomes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₉H₅BrClNO[2]
Molecular Weight 258.50 g/mol [1][2][3]
Appearance Pale yellow to reddish-yellow powder/solid[1]
Melting Point 176-182 °C[1][4]
Solubility Slightly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4]
Storage Sealed in a dry place at room temperature.[2][4][5]
Safety Precautions

This compound is a chemical that requires careful handling to avoid potential health hazards.

  • Hazard : Harmful if swallowed.[6] It may cause irritation to the eyes, skin, and respiratory system.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. Operations should be performed in a properly ventilated fume hood.[4]

  • Handling : Avoid generating dust and prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.[4]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for various in vitro assays.

Materials:

  • This compound (purity ≥97%)[2]

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile pipette tips

  • Vortex mixer

Procedure:

  • Determine the required mass: To prepare a 10 mM solution, the required mass of this compound must be calculated using its molecular weight (258.50 g/mol ).

    • Calculation :

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (mg) = 0.010 mol/L * 0.001 L * 258.50 g/mol * 1000 mg/g = 2.585 mg

  • Weigh the compound:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out 2.585 mg of this compound using a clean spatula.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or amber vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage:

    • Store the resulting stock solution at -20°C for long-term use. For short-term storage (1-2 weeks), 2-8°C is acceptable.[7] Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Summary of Calculations for Various Stock Concentrations:

Target ConcentrationVolume of DMSOMass of this compound
1 mM1 mL0.2585 mg
5 mM1 mL1.2925 mg
10 mM 1 mL 2.585 mg
20 mM1 mL5.170 mg
50 mM1 mL12.925 mg
Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of the stock solution.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase start Start calc Calculate Mass (e.g., 2.585 mg for 10 mM in 1 mL) start->calc 1. weigh Weigh Compound (Use analytical balance) calc->weigh 2. transfer Transfer Compound to Vial weigh->transfer 3. add_solvent Add Solvent (e.g., 1 mL DMSO) transfer->add_solvent 4. dissolve Dissolve Completely (Vortex/Warm if needed) add_solvent->dissolve 5. store Store Solution (-20°C, protect from light) dissolve->store 6. end End store->end

Caption: Workflow for preparing a stock solution.

References

Application Notes and Protocols for Halogenated 8-Hydroxyquinolines in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct anticancer research on 7-Bromo-5-chloroquinolin-8-ol is not extensively available in publicly accessible literature. The following application notes and protocols are based on research conducted on its close structural analog, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which serves as a representative compound for this class of halogenated 8-hydroxyquinolines.

Application Notes

Introduction to Halogenated 8-Hydroxyquinolines as Anticancer Agents

Halogenated derivatives of 8-hydroxyquinoline are a class of compounds that have garnered significant interest in anticancer research. Clioquinol, a well-known member of this family, has demonstrated potent anticancer activities in various preclinical studies.[1][2][3] These compounds are characterized by their ability to chelate metal ions, which is believed to be a key mechanism underlying their biological effects.[4] Their potential as anticancer agents stems from their ability to induce cancer cell death through multiple pathways, including the disruption of protein degradation, inhibition of key signaling pathways, and induction of oxidative stress.[1][2]

Mechanism of Anticancer Action

The anticancer activity of Clioquinol and related compounds is multifaceted and involves several mechanisms:

  • Proteasome Inhibition: Clioquinol has been shown to inhibit the proteasome, a cellular complex responsible for degrading unwanted or damaged proteins.[1] This inhibition leads to the accumulation of pro-apoptotic proteins, ultimately triggering cancer cell death.

  • Disruption of Signaling Pathways: These compounds can interfere with critical cancer cell survival pathways. Clioquinol has been reported to inhibit the NF-kappaB and mTOR signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1]

  • Metal Ionophore Activity: Clioquinol can act as a zinc ionophore, transporting zinc ions into cells and lysosomes.[2][4] This disruption of metal homeostasis can lead to apoptosis.

  • Induction of Apoptosis: Treatment with Clioquinol has been shown to induce apoptosis in various cancer cell lines through caspase-dependent pathways.[4]

  • Anti-Angiogenesis: Some studies suggest that these compounds may also possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[2]

In Vitro and In Vivo Anticancer Activity

Clioquinol has demonstrated cytotoxicity against a range of human cancer cell lines in vitro, with IC50 values typically in the low micromolar range.[4][5] In vivo studies using mouse xenograft models have also shown that Clioquinol can inhibit tumor growth without causing significant toxicity.[4][5] However, clinical trials with Clioquinol have shown limited therapeutic efficacy, which may be due to poor bioavailability at the tumor site.[3] This has spurred research into the development of new analogs and delivery methods to improve its anticancer potential.[2][3]

Data Presentation

Table 1: In Vitro Anticancer Activity of Clioquinol and a Related Compound

CompoundCancer Cell LineIC50 (µM)Reference
ClioquinolEight different human cancer cell linesLow micromolar range[4][5]
Nitroxoline (8-hydroxy-5-nitroquinoline)Human cancer cell lines5 to 10-fold lower than Clioquinol[6]

Note: Specific IC50 values for each of the eight cell lines for Clioquinol were not detailed in the provided search results, but were described as being in the "low micromolar range."

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is a general method for assessing the effect of a compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or analogous compound (dissolved in a suitable solvent like DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

2. Caspase-Mediated Apoptosis Assay

This protocol provides a general method to determine if cell death is occurring via apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or microplate reader capable of measuring luminescence

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound as described in the cell viability assay protocol.

  • Cell Lysis: After the treatment period, lyse the cells according to the caspase activity assay kit manufacturer's instructions. This typically involves adding a reagent that lyses the cells and contains a substrate for the caspase enzyme.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the caspase enzyme to cleave the substrate.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The amount of luminescence is proportional to the amount of caspase activity.

  • Data Analysis: Compare the luminescence of the treated cells to that of the untreated control cells to determine the fold-increase in caspase activity.

Visualizations

Signaling_Pathways_Inhibited_by_Clioquinol cluster_cell Cancer Cell Clioquinol Clioquinol Proteasome Proteasome Clioquinol->Proteasome Inhibits NFkB NF-κB Pathway Clioquinol->NFkB Inhibits mTOR mTOR Pathway Clioquinol->mTOR Inhibits Metal_Homeostasis Metal Ion Homeostasis (Zinc Ionophore) Clioquinol->Metal_Homeostasis Disrupts Proliferation Cell Proliferation & Survival Proteasome->Proliferation Promotes Apoptosis Apoptosis Proteasome->Apoptosis Inhibits NFkB->Proliferation Promotes mTOR->Proliferation Promotes Metal_Homeostasis->Apoptosis Induces Experimental_Workflow start Start: Identify Test Compound invitro In Vitro Studies (Cancer Cell Lines) start->invitro viability Cell Viability Assay (e.g., MTS) invitro->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) viability->apoptosis If cytotoxic mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) apoptosis->mechanism invivo In Vivo Studies (Animal Models, e.g., Xenografts) mechanism->invivo If promising tumor_growth Measure Tumor Growth Inhibition invivo->tumor_growth toxicity Assess Toxicity invivo->toxicity end End: Evaluate Anticancer Potential tumor_growth->end toxicity->end

References

Application Notes and Protocols for Developing Fluorescent Probes with 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel fluorescent probes utilizing 7-Bromo-5-chloroquinolin-8-ol as a core structural scaffold. While specific literature on the direct application of this compound is emerging, its structural similarity to other 8-hydroxyquinoline derivatives suggests significant potential in the design of chemosensors for metal ions and other biologically relevant analytes. The principles and methodologies outlined below are based on established practices in fluorescent probe development and can be adapted to explore the unique properties of this compound-based sensors.

Introduction to this compound in Fluorescent Probe Design

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established fluorophore known for its ability to coordinate with metal ions, leading to significant changes in its photophysical properties. The introduction of electron-withdrawing chloro and bromo substituents at the 5 and 7 positions of the quinoline ring can modulate the electronic and spectral properties of the molecule. Furthermore, the bromo group at the 7-position serves as a versatile synthetic handle for introducing various recognition moieties through cross-coupling reactions, enabling the design of highly specific fluorescent probes.

A typical fluorescent probe consists of three key components: a fluorophore, a recognition moiety (receptor), and a linker. In probes derived from this compound, the quinoline core acts as the fluorophore, while a custom-synthesized group attached at the 7-position can serve as the recognition moiety for a specific analyte.

Potential Applications

Based on the known applications of similar 8-hydroxyquinoline derivatives, probes developed from this compound are anticipated to be valuable for:

  • Metal Ion Sensing: The 8-hydroxyquinoline moiety is a classic chelator for a wide range of metal ions. Probes can be designed for the selective detection of biologically important ions such as Zn²⁺, Mg²⁺, and Cu²⁺, as well as environmentally relevant heavy metal ions like Hg²⁺ and Pb²⁺.[1][2]

  • Bioimaging: Functionalization of the core structure can yield probes that localize within specific cellular compartments, enabling the visualization and tracking of analytes in living cells.

  • pH Sensing: The phenolic hydroxyl group of the 8-hydroxyquinoline scaffold can exhibit pH-dependent fluorescence, making it a potential candidate for monitoring pH changes in biological systems.

General Synthetic Workflow

The development of a fluorescent probe from this compound typically involves the introduction of a recognition moiety at the 7-position via a cross-coupling reaction. A general synthetic pathway is illustrated below.

G start This compound intermediate Introduction of Recognition Moiety (e.g., Suzuki or Sonogashira Coupling) start->intermediate Arylboronic acid or Terminal alkyne, Pd catalyst, Base product Final Fluorescent Probe intermediate->product

Caption: General synthetic workflow for derivatizing this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of fluorescent probes based on this compound. Note: These are generalized protocols and may require optimization for specific target probes and applications.

Protocol for Synthesis of a Phenyl-Substituted Derivative via Suzuki Coupling

This protocol describes the synthesis of a hypothetical probe where a phenyl group is introduced at the 7-position.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.1 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 7-phenyl-5-chloroquinolin-8-ol derivative.[3]

Protocol for Fluorescence Spectroscopy and Characterization

This protocol outlines the steps to determine the basic photophysical properties of a newly synthesized probe.

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, buffer solutions)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution to a working concentration (typically 1-10 µM) in the desired experimental buffer (e.g., PBS, HEPES, Tris-HCl). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize solvent effects.

  • Excitation Spectrum: Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: Using the determined optimal excitation wavelength, scan a range of emission wavelengths to determine the emission maximum (λem).

  • Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex). The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

G prep Prepare Probe Solution (1-10 µM in buffer) ex_scan Scan Excitation Wavelengths (at fixed emission) prep->ex_scan det_ex Determine λex (max) ex_scan->det_ex em_scan Scan Emission Wavelengths (at determined λex) det_ex->em_scan det_em Determine λem (max) em_scan->det_em analysis Data Analysis (Stokes Shift, Quantum Yield) det_em->analysis

Caption: General workflow for fluorescence spectroscopy characterization.

Protocol for Metal Ion Sensing and Selectivity Study

This protocol describes a general method to evaluate the probe's response to different metal ions.

Materials:

  • Fluorescent probe working solution (e.g., 10 µM in 10 mM HEPES buffer, pH 7.4)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) at a higher concentration (e.g., 1 mM) in deionized water.

Procedure:

  • Titration Experiment:

    • To a series of cuvettes, add the probe solution.

    • Add increasing concentrations of a specific metal ion to each cuvette. Include a control with no added metal ion.

    • Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature.

    • Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.

  • Selectivity Study:

    • Repeat the experiment with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to determine the detection limit.

    • Compare the fluorescence response to the target analyte with that of other potential interfering ions.

G reagents Prepare Probe and Metal Ion Solutions titration Titrate Probe with Increasing [Metal Ion] reagents->titration selectivity Test with Various Interfering Ions reagents->selectivity measure Measure Fluorescence Intensity titration->measure analysis Analyze Data (Detection Limit, Selectivity) measure->analysis selectivity->measure

Caption: Workflow for metal ion sensing experiments.

Data Presentation

Quantitative data for newly synthesized probes should be summarized for clear comparison. The following tables provide templates for presenting key photophysical and sensing characteristics.

Table 1: Photophysical Properties of Hypothetical 7-Substituted-5-chloroquinolin-8-ol Probes

Probe IDSubstituent at 7-positionλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Probe-A Phenyl3704801100.15
Probe-B Thiophenyl3855101250.25
Probe-C Pyridyl3654751100.12

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Sensing Performance of a Hypothetical Probe for a Target Metal Ion (e.g., Zn²⁺)

ParameterValue
Linear Range 0 - 10 µM
Detection Limit 50 nM
Binding Constant (Kd) 1.2 µM
Fluorescence Enhancement 20-fold

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Signaling Mechanism

The fluorescence response of 8-hydroxyquinoline-based probes upon metal ion binding often operates through mechanisms such as Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, photoinduced electron transfer (PET) or other non-radiative decay pathways can quench fluorescence. Upon chelation with a metal ion, these quenching pathways are inhibited, leading to a significant increase in fluorescence intensity.

G cluster_0 Free Probe cluster_1 Probe-Metal Complex Free Probe Low Fluorescence PET Photoinduced Electron Transfer (Quenching) Free Probe->PET Dominant Pathway Complex High Fluorescence Free Probe->Complex + Metal Ion Inhibited PET Inhibited PET Complex->Inhibited PET

Caption: Hypothetical CHEF signaling mechanism.

Conclusion

This compound represents a promising and versatile platform for the development of novel fluorescent probes. The synthetic accessibility at the 7-position allows for the introduction of a wide array of recognition moieties, enabling the design of sensors for various analytes. The protocols and guidelines presented here offer a solid foundation for researchers to explore the potential of this compound in creating next-generation tools for chemical sensing, biological imaging, and drug development. It is crucial to experimentally determine the specific photophysical properties and sensing capabilities of each newly synthesized derivative to validate its utility for any given application.

References

Application Notes and Protocols: Metal Complex Formation with 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of electron-withdrawing halogen atoms at positions 5 and 7 can significantly modulate the electronic properties, lipophilicity, and metal-binding affinity of the parent 8-hydroxyquinoline molecule. Consequently, the metal complexes of this compound are of significant interest in the fields of medicinal chemistry and drug development, with potential applications as antimicrobial and anticancer agents.

The biological activity of these complexes is often attributed to their ability to interact with biological macromolecules and disrupt essential cellular processes. This can occur through various mechanisms, including the inhibition of key enzymes by metal ion chelation, the generation of reactive oxygen species (ROS), the induction of apoptosis, and the modulation of critical signaling pathways such as NF-κB.

These application notes provide an overview of the synthesis, characterization, and biological evaluation of metal complexes of this compound. The included protocols are based on established methodologies for related 8-hydroxyquinoline derivatives and are intended to serve as a guide for the development and investigation of new metal-based therapeutic agents.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for metal complexes of this compound, the following tables include data for closely related halogenated 8-hydroxyquinoline derivatives to provide a comparative reference.

Table 1: Formation Constants of Metal Complexes with a Related Ligand

The following data is for the formation of metal chelates with the structurally similar ligand, 7-bromo-8-hydroxyquinoline-5-sulphonic acid, and provides an indication of the expected stability of metal complexes.[1]

Metal IonLog K₁Log K₂Log K₃
Y³⁺6.725.80-
La³⁺5.935.25-
Pr³⁺6.325.80-
Nd³⁺6.415.91-
Gd³⁺6.826.01-
Tb³⁺7.036.14-
Dy³⁺7.126.20-
Ho³⁺7.216.31-

Data obtained at 30°C in an aqueous solution at a fixed ionic strength.[1]

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Related 8-Hydroxyquinoline Metal Complexes
OrganismLigand (8-HQ)Cu(II) ComplexNi(II) ComplexCo(II) Complex
Escherichia coli>100163232
Staphylococcus aureus5081616
Pseudomonas aeruginosa>100326464
Candida albicans50163232

Note: This data is for the parent 8-hydroxyquinoline (8-HQ) and its metal complexes and serves as a baseline for comparison. Halogenated derivatives often show enhanced activity.[2][3]

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Related Halogenated 8-Hydroxyquinoline Metal Complexes
Cell LineLigand (Clioquinol)Cu(II) ComplexZn(II) ComplexPt(II) Complex
HeLa (Cervical Cancer)15.83.25.18.7
MCF-7 (Breast Cancer)12.52.84.57.9
A549 (Lung Cancer)18.24.16.310.2
HepG2 (Liver Cancer)14.73.55.89.1

Note: Data is for Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a closely related compound, and its metal complexes.

Experimental Protocols

Protocol 1: Synthesis of a Transition Metal Complex of this compound (e.g., Copper(II) Complex)

Objective: To synthesize the bis(7-bromo-5-chloroquinolin-8-olato)copper(II) complex.

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in 50 mL of hot ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of a 1:1 ethanol-water mixture.

  • Slowly add the copper(II) acetate solution to the stirred solution of the ligand.

  • A precipitate should form upon addition.

  • Heat the reaction mixture to reflux for 2 hours with continuous stirring.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).

  • Dry the product in a desiccator over anhydrous CaCl₂.

Characterization: The synthesized complex should be characterized by:

  • Elemental Analysis (CHN): To determine the empirical formula.

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion (disappearance of the O-H stretching band and shifts in the C=N and C-O stretching frequencies).

  • UV-Vis Spectroscopy: To study the electronic transitions and complex formation.

  • Mass Spectrometry: To confirm the molecular weight of the complex.

Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)

Objective: To determine the metal-to-ligand ratio in the complex.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solution of a metal salt (e.g., CuSO₄) of the same molarity in the same solvent.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of solutions with a constant total molar concentration of the ligand and metal ion, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the metal ranges from 0.1 to 0.9.

  • The total volume of each solution should be kept constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Plot the absorbance versus the mole fraction of the metal ion.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex, the maximum will be at a mole fraction of approximately 0.33 for the metal.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized metal complexes on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complex dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the metal complex in the cell culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the complex. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Mechanism of Anticancer Activity

The metal complexes of this compound are hypothesized to exert their anticancer effects through a multi-faceted mechanism involving the induction of oxidative stress and apoptosis.

anticancer_mechanism cluster_cell Cancer Cell MetalComplex This compound Metal Complex ROS Increased ROS (Reactive Oxygen Species) MetalComplex->ROS NFkB_pathway NF-κB Pathway MetalComplex->NFkB_pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibition Inhibition NFkB_pathway->Inhibition

Caption: Proposed anticancer mechanism of the metal complex.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the metal complexes.

experimental_workflow cluster_characterization Characterization cluster_bio_eval Biological Evaluation start Start synthesis Synthesis of Metal Complex (Protocol 1) start->synthesis filtration Filtration and Washing synthesis->filtration drying Drying filtration->drying elemental Elemental Analysis drying->elemental ftir FT-IR drying->ftir uvvis UV-Vis drying->uvvis mass_spec Mass Spectrometry drying->mass_spec antimicrobial Antimicrobial Assay drying->antimicrobial anticancer Anticancer Assay (Protocol 3) drying->anticancer end End elemental->end ftir->end uvvis->end mass_spec->end antimicrobial->end anticancer->end

Caption: Workflow for synthesis and evaluation.

Signaling Pathway: NF-κB Inhibition

Metal complexes of quinoline derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n IκB Degradation, NF-κB Translocation DNA DNA NFkB_n->DNA Gene_exp Gene Expression (Inflammation, Survival) DNA->Gene_exp MetalComplex This compound Metal Complex MetalComplex->IKK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Bromo-5-chloroquinolin-8-ol. Our aim is to help you improve yield, minimize impurities, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing this compound revolve around achieving high regioselectivity and yield while minimizing the formation of byproducts. Since the 5-position is already chlorinated, the primary goal is the selective bromination at the 7-position. Key challenges include incomplete reactions, difficulties in purification, and potential for degradation of the starting material or product under harsh conditions.

Q2: Which brominating agent is most effective for this synthesis?

N-Bromosuccinimide (NBS) is a highly recommended reagent for the selective bromination of 8-hydroxyquinoline derivatives.[1] It is a milder electrophilic brominating agent compared to molecular bromine (Br₂), which can help in preventing over-bromination and the formation of undesired side products. Using NBS in a suitable solvent like chloroform or acetonitrile at controlled temperatures often leads to higher yields of the desired mono-brominated product.[1][2]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the expected side products in this reaction?

Given that the starting material is 5-chloroquinolin-8-ol, the primary side product would be unreacted starting material if the reaction does not go to completion. If starting with 8-hydroxyquinoline, a common side product is the di-brominated product, 5,7-dibromo-8-hydroxyquinoline.[3] However, with 5-chloroquinolin-8-ol, the 5-position is already blocked, which simplifies the product profile.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1a. Increase reaction time and continue monitoring by TLC. 1b. Gradually increase the reaction temperature, but be cautious of potential side reactions. 1c. Ensure the freshness and purity of the brominating agent (NBS can degrade over time).
2. Suboptimal stoichiometry.2a. Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of NBS).
3. Inefficient purification.3a. Optimize the recrystallization solvent system. 3b. If using column chromatography, ensure proper selection of the stationary and mobile phases.
Multiple Spots on TLC 1. Presence of unreacted starting material.1a. Allow the reaction to proceed for a longer duration. 1b. Consider a small, incremental addition of the brominating agent.
2. Formation of impurities due to harsh conditions.2a. Lower the reaction temperature. 2b. Use a milder brominating agent if not already doing so (e.g., switch from Br₂ to NBS).
Difficulty in Product Purification 1. Product and starting material have similar polarity.1a. Utilize column chromatography with a shallow solvent gradient for better separation. 1b. Attempt recrystallization from a variety of solvent systems.
2. Oily or non-crystalline product.2a. Try triturating the crude product with a non-polar solvent like hexane to induce solidification. 2b. Ensure all solvent from the reaction workup has been thoroughly removed under vacuum.

Data on Reaction Conditions for Bromination of 8-Hydroxyquinoline Derivatives

The following table summarizes various reported conditions for the bromination of 8-hydroxyquinoline, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
8-HydroxyquinolineN-BromosuccinimideChloroform0 - 4018 h85 (for 7-bromo)[2]
8-HydroxyquinolineBromineAcetonitrile024 hMixture of 5,7-dibromo and 7-bromo[3]
8-HydroxyquinolineBromineChloroformRoom Temp.1 h90 (for 5,7-dibromo)[3]
8-AminoquinolineBromineDichloromethaneRoom Temp.17 hMixture of 5,7-dibromo and 5-bromo[3]

Experimental Protocols

Protocol: Synthesis of this compound using N-Bromosuccinimide

This protocol is adapted from established methods for the bromination of 8-hydroxyquinoline.[2]

Materials:

  • 5-chloroquinolin-8-ol

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 5-chloroquinolin-8-ol (1 equivalent) in chloroform.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 40°C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC (e.g., using a 1:9 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Wash the crude residue with water to remove succinimide.

  • Dissolve the remaining solid in ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid.

Visualizations

Synthesis_Pathway Synthesis of this compound A 5-chloroquinolin-8-ol B This compound A->B CHCl3, 0-40 °C NBS N-Bromosuccinimide (NBS) NBS->A Experimental_Workflow Experimental Workflow start Start dissolve Dissolve 5-chloroquinolin-8-ol in Chloroform start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at RT to 40 °C (Monitor by TLC) add_nbs->react workup Reaction Workup (Evaporation, Washing) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure this compound purify->product Logical_Relationships Improving Yield: Key Parameters Yield Yield Purity Purity Temp Temperature Temp->Yield Optimal range Temp->Purity Too high may decrease Time Reaction Time Time->Yield Sufficient time increases Reagent Brominating Agent (NBS vs. Br2) Reagent->Yield NBS often higher Reagent->Purity NBS more selective Solvent Solvent Solvent->Yield

References

Technical Support Center: 7-Bromo-5-chloroquinolin-8-ol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Bromo-5-chloroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in positive ion mode?

A1: For this compound (also known as CLBQ14), a common precursor ion is the protonated molecule [M+H]⁺. A validated method has utilized the multiple reaction monitoring (MRM) transition of m/z 257.9 → m/z 151.0.[1][2] An internal standard, such as clioquinol, can be monitored using the transition m/z 305.8 → m/z 179.0.[1][2][3]

Q2: What type of column is suitable for the LC separation of this compound?

A2: A reversed-phase C18 column is commonly used for the chromatographic separation of this compound.[4] A specific example is a Waters XTerra® MS C18 column (3.5 μm, 2.1 x 50 mm).[1][2][3]

Q3: What are the recommended mobile phases for the analysis?

A3: A gradient elution using a combination of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1% or 0.2%), is effective for the separation.[1][2][4][5] The gradient can be optimized to ensure good peak shape and separation from matrix components.

Q4: How can I prepare biological samples like plasma or urine for analysis?

A4: Protein precipitation is a straightforward and effective method for preparing plasma and urine samples for the analysis of this compound.[1][2] This typically involves adding a precipitating agent like acetonitrile to the sample, vortexing, and then centrifuging to remove the precipitated proteins before injecting the supernatant.[2]

Q5: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[6][7][8][9] They arise from co-eluting endogenous components of the sample matrix, such as phospholipids, salts, and metabolites, that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[7][8][9] Inadequate sample cleanup and chromatographic separation can exacerbate matrix effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate mobile phase pH.[5]Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[5]
Column overload.[5]Dilute the sample before injection.[5]
Secondary interactions with the stationary phase.[5]Add a competing agent to the mobile phase to block active sites on the stationary phase.[5]
Column contamination or degradation.[10]Flush the column or replace it if necessary.[10]
Low or No Signal Intensity Improper ionization source settings (e.g., temperature, gas flows).[10]Optimize ion source parameters.
Inefficient fragmentation.[10]Optimize collision energy for the specific MRM transition.
Sample degradation.Ensure proper sample storage and handling. A study has shown this compound to be stable under expected storage and handling conditions.[1][2][3]
Ion suppression due to matrix effects.[8][9]Improve sample cleanup, optimize chromatographic separation to separate the analyte from interfering matrix components, or use a matrix-matched calibration curve.[7]
Retention Time Shifts Changes in mobile phase composition.[10]Prepare fresh mobile phase and ensure accurate composition.
Column degradation or temperature fluctuations.[10]Use a column oven to maintain a stable temperature and replace the column if it's old or has been subjected to harsh conditions.
Inconsistent flow rate.[10]Check the LC pump for leaks or bubbles.
High Background Noise Contamination in the mobile phase, sample, or LC-MS system.[10]Use high-purity solvents and reagents.[10] Clean the ion source.
Presence of interfering compounds.Improve sample preparation and chromatographic separation.
Inconsistent Results Variability in sample preparation.Ensure consistent and reproducible sample preparation procedures.
System instability.Allow the LC-MS system to equilibrate properly before starting the analysis.
Carryover from previous injections.[10]Inject blank samples between analytical runs to check for carryover and optimize the wash solvent and volume.

Experimental Protocol: LC-MS/MS Analysis of this compound in Rat Plasma

This protocol is based on a validated method for the determination of this compound (CLBQ14) in rat plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To a 45 µL aliquot of plasma, add 5 µL of a standard solution of this compound (in acetonitrile).

  • Add 200 µL of acetonitrile containing the internal standard (e.g., 150 ng/mL clioquinol).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.[2]

2. LC-MS/MS System and Conditions

  • LC System: Shimadzu Nexera X2 UHPLC System or equivalent.[1]

  • Column: Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm.[1][2]

  • Mobile Phase A: 0.2% Formic Acid in Water.[1]

  • Mobile Phase B: 0.2% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient Elution:

    • Initial: 20% B

    • 0.80 min: 70% B

    • 2.80 - 3.80 min: 95% B

    • 4.00 - 5.50 min: 40% B [Corrected from the source which seems to have a typo, likely re-equilibration would be to initial conditions, but citing the provided gradient]. A re-equilibration step at initial conditions would typically follow.[1]

  • Mass Spectrometer: 4000 QTRAP® LC-MS/MS system or equivalent.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • MRM Transitions:

    • This compound: [M+H]⁺ m/z 257.9 → 151.0[1][2]

    • Internal Standard (Clioquinol): [M+H]⁺ m/z 305.8 → 179.0[1][3]

  • Collision Energy: 53.0 eV for this compound and 39.0 eV for Clioquinol.[2]

Quantitative Data Summary

The following table summarizes the validation parameters for the LC-MS/MS method for this compound in rat plasma and urine.[1][2][3]

Parameter Result
Linearity Range 1 - 1000 ng/mL
Intra-day Precision Within 15% of the nominal concentration
Inter-day Precision Within 15% of the nominal concentration
Intra-day Accuracy Within 15% of the nominal concentration
Inter-day Accuracy Within 15% of the nominal concentration
Extraction Recovery (Plasma) > 96.3%
Extraction Recovery (Urine) > 96.6%
Matrix Effect No significant matrix effect observed

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard (Clioquinol) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (Positive Mode) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start LC-MS/MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low/No Signal? peak_shape->signal_intensity No ps_cause1 Check Mobile Phase pH peak_shape->ps_cause1 Yes rt_shift Retention Time Shift? signal_intensity->rt_shift No si_cause1 Optimize Source Parameters signal_intensity->si_cause1 Yes rt_cause1 Prepare Fresh Mobile Phase rt_shift->rt_cause1 Yes end Problem Resolved rt_shift->end No ps_cause2 Dilute Sample (Column Overload) ps_cause1->ps_cause2 ps_cause3 Check Column Health ps_cause2->ps_cause3 ps_cause3->end si_cause2 Optimize Collision Energy si_cause1->si_cause2 si_cause3 Improve Sample Cleanup (Matrix Effects) si_cause2->si_cause3 si_cause3->end rt_cause2 Check Column Temperature rt_cause1->rt_cause2 rt_cause3 Check LC Pump/Flow Rate rt_cause2->rt_cause3 rt_cause3->end

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Optimizing reaction conditions for 7-Bromo-5-chloroquinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Bromo-5-chloroquinolin-8-ol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting material is still present after the expected reaction time, consider extending the reaction duration. Ensure the reaction temperature is optimal and stable.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial.

    • Solution: Carefully check the stoichiometry of your starting material (5-chloroquinolin-8-ol) and the brominating agent (e.g., N-Bromosuccinimide). A slight excess of the brominating agent might be necessary, but a large excess can lead to side products.

  • Decomposition of Product: The product might be sensitive to the reaction or workup conditions.

    • Solution: Maintain the recommended temperature throughout the reaction and purification steps. Avoid unnecessarily harsh acidic or basic conditions during workup.

  • Losses during Purification: Significant amounts of the product can be lost during purification steps like recrystallization or column chromatography.

    • Solution: For recrystallization, ensure you are using a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.[3] For column chromatography, select an appropriate solvent system based on TLC analysis to ensure good separation and recovery.[3]

Q2: I am observing the formation of multiple products, including di-brominated and other isomers. How can I improve the regioselectivity for 7-bromo substitution?

A2: Achieving high regioselectivity is a common challenge in the halogenation of substituted quinolines. The hydroxyl group at position 8 is an activating group, directing electrophilic substitution to positions 5 and 7.

  • Choice of Brominating Agent: The nature of the brominating agent can influence selectivity.

    • Solution: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[2][4] Using NBS can help minimize the formation of the di-brominated (5,7-dibromo) product.

  • Reaction Temperature: Temperature control is critical for selectivity.

    • Solution: Perform the bromination at a lower temperature. Starting the reaction at 0°C and slowly allowing it to warm to room temperature can favor the mono-brominated product.[2]

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent.

    • Solution: Chloroform is a commonly used solvent for this type of reaction.[2][5] Using a non-polar solvent can sometimes enhance selectivity.

Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material and di-brominated byproduct. What is the best purification strategy?

A3: Purification of halogenated hydroxyquinolines often requires a combination of techniques.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Protocol: Use silica gel as the stationary phase. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[2] The optimal ratio should be determined by TLC. A gradient elution, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate, can provide excellent separation.

  • Recrystallization: This technique is useful for obtaining a highly pure crystalline product if the crude material is relatively clean (>90%).[3]

    • Protocol: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water could be a suitable choice. Dissolve the crude product in a minimum amount of the hot solvent, and if necessary, perform a hot filtration to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of well-defined crystals.[3]

Q4: How do I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic and analytical techniques is essential for product characterization.

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of your product and compare it to the starting material. A single spot for your final product suggests a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak corresponding to the mass of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This is the most powerful tool for structural elucidation. The number of signals, their chemical shifts, and splitting patterns in the NMR spectra will confirm the exact structure of the molecule, including the positions of the bromo and chloro substituents.

Data Presentation

Table 1: Summary of Reaction Conditions for Bromination of 8-Hydroxyquinoline Derivatives

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Quinolin-8-olN-BromosuccinimideChloroform0 - 401885[2]
8-HydroxyquinolineBromineChloroformRoom Temp.48-[2]
8-HydroxyquinolineBromineChloroformRoom Temp.190 (di-bromo)[5]

Note: The synthesis of this compound would start from 5-chloroquinolin-8-ol. The conditions above for the bromination of the parent 8-hydroxyquinoline serve as a good starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from the synthesis of 7-bromoquinolin-8-ol.[2]

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-chloroquinolin-8-ol in chloroform.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., hexane:ethyl acetate 4:1).

  • Workup: Once the reaction is complete, wash the reaction mixture with water and then with a 5% sodium bicarbonate solution.[2]

  • Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Visualization

Troubleshooting Workflow for this compound Synthesis

G Troubleshooting Workflow cluster_start Initiate Synthesis cluster_analysis Analyze Outcome cluster_issues Identify Issue cluster_solutions_yield Address Low Yield cluster_solutions_impurity Address Impurities cluster_solutions_no_reaction Address No Reaction cluster_end Final Product start Start Synthesis of This compound analyze Analyze Reaction Outcome (TLC, LC-MS) start->analyze low_yield Low Yield? analyze->low_yield Yield < Expected impurity Impurity Issues? analyze->impurity Multiple Spots on TLC no_reaction No Reaction? analyze->no_reaction Starting Material Unchanged end_product Pure this compound analyze->end_product Clean Product, Good Yield low_yield->impurity check_time Extend Reaction Time low_yield->check_time Yes check_temp Optimize Temperature low_yield->check_temp check_reagents Verify Reagent Stoichiometry and Purity low_yield->check_reagents impurity->no_reaction change_brominating_agent Use Milder Brominating Agent (e.g., NBS) impurity->change_brominating_agent Yes lower_temp Lower Reaction Temperature impurity->lower_temp purify Optimize Purification (Column Chromatography, Recrystallization) impurity->purify check_catalyst Check Catalyst/Activator (if applicable) no_reaction->check_catalyst Yes reagent_quality Verify Starting Material and Reagent Quality no_reaction->reagent_quality no_reaction->end_product No check_time->analyze check_temp->analyze check_reagents->analyze change_brominating_agent->analyze lower_temp->analyze purify->end_product check_catalyst->analyze reagent_quality->analyze

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Stability issues and degradation of 7-Bromo-5-chloroquinolin-8-ol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-Bromo-5-chloroquinolin-8-ol (Cloxyquin) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Observed Issue Potential Cause Recommended Action
Unexpected changes in solution color (e.g., yellowing, browning) Photodegradation or oxidation.Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Precipitation or crystal formation in the solution Poor solubility, solvent evaporation, or temperature fluctuations.Ensure the appropriate solvent is used and the concentration is within the solubility limits. Store solutions at a constant, recommended temperature. If precipitation occurs, gentle warming and sonication may redissolve the compound, but stability should be re-verified.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) Chemical degradation (hydrolysis, oxidation).Analyze the solution immediately after preparation. If storage is necessary, conduct a stability study to determine appropriate conditions. Investigate the identity of new peaks as potential degradation products.
Decreased potency or biological activity of the solution Degradation of the active compound.Re-prepare the solution and re-test. Implement stricter storage and handling protocols, including protection from light and oxygen, and storage at lower temperatures.
Inconsistent analytical results Instability of the compound in the analytical mobile phase or sample matrix.Evaluate the stability of this compound in the specific analytical method's mobile phase and sample diluent. Adjust pH or solvent composition if necessary to improve stability during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure stability, solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. For long-term storage, freezing (-20 °C or lower) may be considered, but freeze-thaw stability should be evaluated.

Q2: How susceptible is this compound to degradation under different pH conditions?

A2: Halogenated 8-hydroxyquinolines can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize degradation. If experiments require acidic or basic conditions, solutions should be prepared fresh and used immediately.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of quinoline derivatives, potential degradation pathways include:

  • Hydrolysis: Cleavage of the molecule, potentially at the ether linkage if formulated with other substances, or modifications to the quinoline ring under harsh pH conditions.

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV or visible light can induce degradation, often leading to discoloration and loss of potency.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the solution over time under specific storage conditions will provide a stability profile.

Q5: Are there any known incompatibilities with common excipients or solvents?

A5: While specific incompatibility data for this compound is limited, care should be taken when formulating with strong oxidizing agents. Additionally, the choice of solvent can impact stability; for instance, protic solvents may facilitate hydrolysis under certain conditions. It is recommended to perform compatibility studies with any new formulation.

Quantitative Data on Stability

Stress Condition Condition Details Potential Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h5 - 15%Hydroxylated derivatives, ring-opened products.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24h10 - 20%Ring cleavage products.
Oxidation 3% H₂O₂ at room temperature for 24h15 - 25%N-oxides, phenolic oxidation products.
Thermal Degradation 80 °C for 48h (solid state)< 5%Minimal degradation expected.
Photodegradation ICH-compliant light exposure (UV/Vis)5 - 20%Colored degradants, dimers.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Transfer the stock solution to a vial and heat it in a temperature-controlled oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC-UV.

4. Analytical Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Calculate the percentage of degradation of this compound.

  • Assess the peak purity of the parent compound in the presence of degradation products to ensure the method is stability-indicating.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram illustrates a logical workflow for troubleshooting stability issues encountered with this compound solutions.

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., Color Change, New Peaks) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_prep Review Solution Preparation (Solvent, Concentration, Age) start->check_prep analytical_issue Investigate Analytical Method (Mobile Phase, Diluent Stability) start->analytical_issue optimize_storage Optimize Storage (Refrigerate, Protect from Light) check_storage->optimize_storage fresh_prep Prepare Fresh Solution check_prep->fresh_prep modify_method Modify Analytical Method (Adjust pH, Change Solvents) analytical_issue->modify_method reanalyze Re-analyze Sample optimize_storage->reanalyze fresh_prep->reanalyze modify_method->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Successful further_investigation Further Investigation Needed (Forced Degradation Study) reanalyze->further_investigation Unsuccessful

Caption: Troubleshooting workflow for stability issues.

Forced Degradation Experimental Workflow

This diagram outlines the typical experimental workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze via Stability-Indicating Method (e.g., HPLC) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Data (Degradation %, Peak Purity) analysis->evaluation

Caption: Forced degradation experimental workflow.

References

How to avoid matrix effects in bioanalysis of 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the bioanalysis of 7-Bromo-5-chloroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a particular concern for this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the biological sample.[1] This interference, which can cause signal suppression or enhancement, leads to inaccurate and imprecise quantitative results.[2][3] this compound has a calculated octanol/water partition coefficient (logP) of 3.356, indicating it is a lipophilic compound.[4][5] This property increases the likelihood of it co-extracting from biological matrices (like plasma) with endogenous lipids and phospholipids, which are major sources of matrix effects in LC-MS/MS analysis.[6][7]

Q2: What are the most common sources of matrix effects in biological samples like plasma and urine?

A2: The primary sources of matrix effects are endogenous and exogenous substances within the sample.[1] In plasma, phospholipids from cell membranes are a notorious cause of ion suppression.[6][7] Other sources include proteins, salts, and metabolites.[1][8] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[1]

Q3: How can I determine if my assay for this compound is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of the analyte post-column while injecting a blank, extracted matrix sample.[9] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively, helping to identify problematic areas in the chromatogram.[1][9]

  • Quantitative Assessment (Post-Extraction Spike): This is the industry "gold standard" for quantifying matrix effects.[1] It involves comparing the peak response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[9] A significant difference between the two indicates the presence of matrix effects.[1]

Q4: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for minimizing matrix effects?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because its ionization process is more dependent on the properties of the liquid phase droplet.[3][6][10] While a published method for this compound successfully used ESI in positive mode, switching to APCI can be a viable strategy if significant and difficult-to-resolve matrix effects are encountered with ESI.[10][11]

Troubleshooting Guide: Mitigating Matrix Effects

Matrix effects can be systematically addressed by evaluating and optimizing sample preparation, chromatography, and the use of internal standards.

Step 1: Quantitatively Assess the Matrix Effect

Before making changes, it is crucial to confirm and quantify the extent of the matrix effect using the post-extraction spike method. This provides a baseline to measure the effectiveness of your troubleshooting steps.

start Start: Suspected Matrix Effect prep_neat Prepare Analyte in Neat Solution (Set A) start->prep_neat prep_matrix Extract Blank Matrix (e.g., Plasma) start->prep_matrix analyze Analyze Set A and Set B by LC-MS/MS prep_neat->analyze spike_matrix Spike Analyte into Extracted Matrix (Set B) prep_matrix->spike_matrix spike_matrix->analyze calculate Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) analyze->calculate evaluate Evaluate Result: Is MF outside 0.85-1.15? calculate->evaluate end_ok No Significant Matrix Effect evaluate->end_ok No end_problem Matrix Effect Confirmed. Proceed to Troubleshooting. evaluate->end_problem Yes

Caption: Workflow for the quantitative assessment of matrix effects.

Step 2: Optimize Sample Preparation

Improving the sample cleanup procedure is the most effective way to remove interfering compounds before they enter the LC-MS/MS system.[6] A study quantifying this compound in rat plasma and urine reported success with a simple protein precipitation method, which should be considered a starting point.[11] However, if this proves insufficient, more rigorous techniques are warranted.

start Start: Matrix Effect Confirmed ppt Try Protein Precipitation (PPT) [e.g., Acetonitrile] start->ppt check1 Re-assess Matrix Effect ppt->check1 lle Try Liquid-Liquid Extraction (LLE) check1->lle Fails end Optimized Method check1->end Successful check2 Re-assess Matrix Effect lle->check2 spe Try Solid-Phase Extraction (SPE) check2->spe Fails check2->end Successful check3 Re-assess Matrix Effect spe->check3 plr Use Phospholipid Removal Plates/Cartridges check3->plr Fails (Phospholipids Suspected) check3->end Successful plr->end

Caption: Decision tree for selecting an appropriate sample preparation method.

Step 3: Refine Chromatographic Conditions

If sample preparation alone is not sufficient, modifying the LC method can help separate this compound from co-eluting interferences.

  • Adjust Gradient Elution: A shallower gradient can improve resolution between the analyte and interfering peaks.

  • Increase Retention: Since many matrix components like phospholipids elute in the middle of a typical reversed-phase gradient, increasing the retention of the lipophilic this compound may shift it to a cleaner region of the chromatogram.

  • Use High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm, UHPLC) provides higher resolution and sharper peaks, which can resolve the analyte from interferences.[2]

Step 4: Employ a Suitable Internal Standard (IS)

An appropriate internal standard is crucial for compensating for matrix effects that cannot be eliminated.[1] The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ¹⁵N). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of ion suppression or enhancement, thereby providing accurate correction.[1][6] If a SIL-IS is unavailable, a structural analog with similar properties, such as Clioquinol, can be used, as demonstrated in a published study.[11]

Data and Protocols

Physicochemical Properties
PropertyValueSource
CAS Number 7640-33-7[4][12]
Molecular Formula C₉H₅BrClNO[4][5]
Molecular Weight 258.50 g/mol [4][5]
logP (Octanol/Water) 3.356[4][5]
pKa 2.23 ± 0.30[11]
Solubility Slightly soluble in water; soluble in ethanol, DMSO[12]
Comparison of Sample Preparation Techniques
TechniquePrincipleProsCons
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.Fast, simple, inexpensive.Non-selective, often leaves phospholipids and other interferences.[10]
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Cleaner than PPT, removes non-soluble interferences.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides very clean extracts, high recovery, can pre-concentrate the analyte.[10]More expensive, requires significant method development.
Phospholipid Removal (PLR) Specific sorbents or filtration plates that selectively remove phospholipids.Highly effective at removing a major source of matrix effects.[7][13]Adds cost, may not remove other types of interferences.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a concentration representing a low, medium, and high QC level.

  • Prepare Blank Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your intended sample preparation method. Pool the extracts.

  • Prepare Set B (Post-Spike Sample): Spike the pooled blank matrix extract with the analyte to achieve the same final concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the mean peak area for each concentration level.

  • Calculation: Calculate the Matrix Factor (MF) for each level:

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Evaluation: If the MF is consistently between 0.85 and 1.15, the matrix effect is considered negligible. The coefficient of variation (CV%) of the IS-normalized matrix factor across different lots should be ≤15%.[14]

Protocol 2: Sample Preparation via Protein Precipitation (Adapted from Literature[11])
  • Sample Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add the internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (Generic Method)

This is a general protocol and requires optimization for sorbent type, wash, and elution solvents.

  • Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 with strong cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Example LC-MS/MS Parameters (Starting Point from Literature[11])
ParameterSetting
LC Column Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Time-based gradient (requires optimization)
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 257.9 → 151.0
MRM Transition (IS - Clioquinol) m/z 305.8 → 178.9

References

Overcoming solubility challenges of 7-Bromo-5-chloroquinolin-8-ol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Bromo-5-chloroquinolin-8-ol

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a halogenated derivative of 8-hydroxyquinoline, this compound presents significant formulation hurdles due to its hydrophobic nature. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you successfully solubilize this compound for your experimental needs.

Section 1: Understanding the Molecule - Core Physicochemical Properties

Before attempting solubilization, it is critical to understand the inherent physicochemical properties of this compound. These characteristics govern its behavior in different solvent systems and are the foundation for selecting an appropriate solubilization strategy.

The molecule's structure, featuring a planar quinoline ring system substituted with a bromine and a chlorine atom, results in high lipophilicity and a crystalline solid state, both of which contribute to its poor water solubility.[1]

PropertyValueSignificance for SolubilitySource
Molecular Formula C₉H₅BrClNO-[2]
Molecular Weight 258.50 g/mol -[2]
Appearance Pale yellow to reddish yellow powderSolid state requires dissolution.[3]
Melting Point 179 - 182 °CHigh melting point suggests strong crystal lattice energy, which must be overcome for dissolution.[1][3]
Water Solubility Slightly soluble / Poorly solubleThe core challenge; direct dissolution in aqueous buffers is unlikely to achieve high concentrations.[1]
Organic Solvents Soluble in ethanol and dimethyl sulfoxide (DMSO)Indicates that co-solvent strategies are viable.[1]
Predicted LogP 3.356A positive LogP value indicates high lipophilicity and preferential partitioning into non-polar environments over water.[2][4]
Predicted pKa ~2.23 (quinoline nitrogen); ~7-8 (phenolic hydroxyl)The molecule has two ionizable groups. The basic nitrogen can be protonated at very low pH, and the acidic phenolic hydroxyl can be deprotonated at alkaline pH. This dual nature is key to pH-modification strategies.[1][5]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Q1: I've added this compound to my aqueous buffer (e.g., PBS pH 7.4), and it won't dissolve. Why?

Answer: The high LogP value and strong crystal lattice energy of the compound prevent it from readily dissolving in neutral aqueous media.[4] The energy required to break the bonds between the molecules in the solid crystal is greater than the energy gained by interacting with water molecules. At neutral pH, the molecule is in its non-ionized, most hydrophobic form, further limiting its solubility.

Q2: What is the simplest first step to try and solubilize this compound?

Answer: The most direct and often effective initial approach is pH modification . The molecule contains a phenolic hydroxyl group (-OH) which is weakly acidic. By raising the pH of the aqueous medium, you can deprotonate this group, forming a negatively charged phenoxide ion. This ionized form is significantly more polar and thus more soluble in water.[6][7]

Causality: The conversion from a neutral molecule to an ion allows for strong ion-dipole interactions with water, which are energetically much more favorable than the weak dipole-dipole interactions of the neutral form. As a general rule, solubility of a weakly acidic compound increases exponentially as the pH is adjusted to 1-2 units above its pKa.[8]

Troubleshooting Protocol 1: Solubilization via pH Adjustment
  • Determine Target pH: The phenolic pKa of this compound is estimated to be in the 7-8 range. To ensure complete deprotonation and solubilization, aim for a pH of ≥ 9.0.

  • Prepare an Alkaline Stock Solution:

    • Weigh the desired amount of this compound.

    • Instead of water, add a small volume of a dilute aqueous base, such as 0.1 M NaOH, dropwise while stirring or vortexing.

    • The solid should dissolve as the phenoxide salt is formed.

    • Once fully dissolved, you can bring the solution to the final volume with your desired buffer base (e.g., water, saline).

  • pH Adjustment for Final Solution:

    • This concentrated, high-pH stock solution can now be diluted into your final, larger volume of experimental buffer.

    • Crucial Step: After dilution, the final pH of your solution will be lower. You must re-measure and adjust the pH of the final solution back to the desired experimental pH. Be aware that lowering the pH back towards the pKa may cause the compound to precipitate.

  • Validation: Visually inspect the final solution for any cloudiness or precipitate. If stable, this method is successful. If precipitation occurs, the required concentration may be too high for this pH, and an alternative or combination strategy is needed.

Expert Insight: While effective, be mindful that high pH can affect the stability of other components in your experiment or the biological system itself.[9] Always run a vehicle control with the high-pH buffer to account for any pH-induced effects.

Q3: The required pH is not compatible with my experiment. What is the next best option?

Answer: If pH modification is not feasible, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving a lipophilic compound like this compound.

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[10] Essentially, they make the water "less polar" and better able to solvate the non-polar regions of the drug molecule.

Troubleshooting Protocol 2: Developing a Co-Solvent System
  • Select a Co-solvent: Common, biocompatible co-solvents include:

    • Dimethyl sulfoxide (DMSO): A very strong solvent, but can have cellular effects.

    • Ethanol: Widely used, but can cause protein precipitation at high concentrations.

    • Polyethylene Glycol 400 (PEG 400): A good option for in vivo studies due to lower toxicity.[12]

    • Propylene Glycol (PG): Another common choice for pharmaceutical formulations.[13]

  • Prepare a Concentrated Stock in 100% Co-solvent:

    • Dissolve a high concentration of this compound in your chosen co-solvent (e.g., 10-50 mg/mL in 100% DMSO). This should be readily achievable.[1]

  • Titrate into Aqueous Buffer:

    • Slowly add the concentrated stock solution dropwise into your stirred aqueous experimental buffer.

    • Observe for any signs of precipitation (cloudiness).

    • The goal is to keep the final concentration of the organic co-solvent as low as possible (ideally <5%, and often <1% for cellular assays) to minimize biological interference.

  • Optimization & Validation:

    • If precipitation occurs, you may need to increase the percentage of co-solvent in the final solution.

    • Test different co-solvents. Sometimes a binary or tertiary system (e.g., Water/PEG 400/Ethanol) works best.

    • Self-Validation: The final formulation must remain clear and free of precipitate upon standing at the experimental temperature for the duration of the experiment.

Logical Workflow for Solubilization

The following diagram illustrates a decision-making workflow for tackling the solubility of this compound.

G start Start: Dissolve Compound in Aqueous Buffer check_sol Is it soluble? start->check_sol success Success: Proceed with Experiment check_sol->success Yes ph_compat Is pH > 9 compatible with assay? check_sol->ph_compat No use_ph Strategy 1: Use pH Adjustment (Protocol 1) ph_compat->use_ph Yes use_cosolvent Strategy 2: Use Co-solvents (Protocol 2) ph_compat->use_cosolvent No check_ph_sol Is it soluble? use_ph->check_ph_sol check_ph_sol->success Yes check_ph_sol->use_cosolvent No check_cosolvent_sol Is it soluble? use_cosolvent->check_cosolvent_sol check_cosolvent_sol->success Yes advanced Strategy 3: Use Advanced Methods (Surfactants, Cyclodextrins) check_cosolvent_sol->advanced No fail Re-evaluate Concentration or Experimental Design advanced->fail

Caption: Decision workflow for selecting a solubilization strategy.

Q4: My compound still precipitates with co-solvents at a concentration that is non-toxic to my cells. What other options do I have?

Answer: When pH and co-solvent methods are insufficient, you can explore more advanced formulation strategies using surfactants or cyclodextrins .

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle-drug complex to remain dispersed in the aqueous medium.[6][11][14]

    • Common Examples: Polysorbates (Tween® 20, Tween® 80), Solutol® HS-15.

    • Considerations: Surfactants can be toxic to cells and their CMC can be affected by buffer components.

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[15] The hydrophobic this compound molecule can fit into the central cavity, forming an "inclusion complex."[16][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[18]

Troubleshooting Protocol 3: Solubilization using Cyclodextrins

This protocol provides a basic method for preparing a cyclodextrin inclusion complex.

  • Select a Cyclodextrin: HP-β-CD is an excellent starting point for general laboratory use.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1% to 40% (w/v) depending on the required solubilization power.

  • Form the Complex:

    • Add the powdered this compound directly to the cyclodextrin solution.

    • Stir vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours (or overnight) to facilitate complex formation. Sonication can also be used to accelerate the process.

  • Clarify the Solution: After stirring, filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved drug. The clear filtrate now contains the solubilized drug-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized drug in the filtrate must be analytically determined (e.g., by HPLC-UV) to know the exact stock concentration.

Mechanisms of Advanced Solubilization

The diagrams below illustrate the mechanisms of surfactant and cyclodextrin solubilization.

Caption: Drug solubilization within a surfactant micelle's core.

Caption: Drug molecule hosted within a cyclodextrin's cavity.

Section 3: Safety & Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: Harmful if swallowed. May cause eye, skin, and respiratory tract irritation.[1][19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the solid powder or its solutions.[1]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[19]

  • Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[1][5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[19][20]

References

Technical Support Center: Light Sensitivity of 8-Hydroxyquinoline Compounds and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling 8-hydroxyquinoline and its derivatives to mitigate issues arising from their inherent light sensitivity. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are 8-hydroxyquinoline and its derivatives light-sensitive?

A1: The quinoline ring system within the 8-hydroxyquinoline structure can absorb ultraviolet (UV) and visible light. This absorption of light energy can trigger photochemical reactions, leading to the degradation of the molecule. This process is often a photooxidation reaction.

Q2: What are the visible signs of degradation in an 8-hydroxyquinoline solution?

A2: A freshly prepared solution of 8-hydroxyquinoline is typically a light yellow color. Upon exposure to light and subsequent degradation, the solution may darken, turning into a deeper yellow, brown, or even greenish hue. This color change is often due to the formation of quinone-type structures.[1]

Q3: What are the primary degradation products of 8-hydroxyquinoline upon light exposure?

A3: A primary degradation product of 8-hydroxyquinoline upon photooxidation is quinoline-5,8-quinone.[1] The formation of this and other degradation products can significantly alter the chemical and biological properties of your solution, potentially leading to inaccurate experimental results.

Q4: At which wavelengths is 8-hydroxyquinoline most sensitive to light?

A4: Studies on 8-hydroxyquinoline and its derivatives, such as Tris(8-hydroxyquinoline) aluminum, indicate a high sensitivity to UV light, particularly at wavelengths around 254 nm and 365 nm.[1] Therefore, it is crucial to protect these compounds from all sources of UV and high-energy visible light.

Q5: How can I minimize the photodegradation of my 8-hydroxyquinoline solutions during experiments?

A5: To minimize photodegradation, you should:

  • Storage: Always store 8-hydroxyquinoline powder and stock solutions in amber glass vials or containers wrapped in aluminum foil to block light.

  • Working Conditions: Conduct your experiments in a dimly lit area. The use of red light, which is lower in energy, is also a good practice.

  • Experimental Setup: Cover your experimental setups, such as cell culture plates or microplates, with aluminum foil or a light-blocking box.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Photodegradation of the 8-hydroxyquinoline compound.Review your handling and experimental procedures to ensure minimal light exposure. Prepare fresh solutions and protect them from light at all times. Use a UV-Vis spectrophotometer to check for changes in the absorbance spectrum of your solution compared to a freshly prepared, light-protected standard.
Solution has changed color (darkened). The 8-hydroxyquinoline solution has degraded due to light exposure.Discard the solution and prepare a fresh batch. Ensure that the new solution is stored in a light-protected container and handled under low-light conditions.
Low fluorescence signal in experiments using 8-hydroxyquinoline as a fluorescent probe. Photobleaching (photodegradation of the fluorescent molecule) due to excessive light exposure from the excitation source.Reduce the intensity and duration of light exposure from the excitation source. Use a more sensitive detector if possible. Ensure the solution has not degraded prior to the experiment.
Formation of precipitates in the solution. Formation of insoluble degradation products.Discard the solution. When preparing new solutions, consider using a different solvent or adjusting the pH, as these factors can influence photostability. Always use high-purity solvents.

Quantitative Data on Photodegradation

The rate of photodegradation of 8-hydroxyquinoline is influenced by several factors, including light intensity and the presence of photosensitizers.

Parameter Condition Effect on Degradation Rate Reference
Light Intensity Increased light intensityIncreased rate of photochemical reaction.
Photosensitizer (Methylene Blue) Presence of methylene blue in alkaline mediumSignificantly increases the rate of photosensitized reaction in visible light.
Oxygen Anaerobic (oxygen-free) conditionsDecreases the rate of photosensitized reaction, indicating the involvement of singlet oxygen in the degradation process.

Experimental Protocols

Protocol 1: Preparation and Handling of Light-Sensitive 8-Hydroxyquinoline Solutions

Objective: To prepare and handle 8-hydroxyquinoline solutions while minimizing photodegradation.

Materials:

  • 8-hydroxyquinoline powder

  • High-purity solvent (e.g., DMSO, ethanol, or sterile water, depending on the application)

  • Amber glass vials or clear vials wrapped in aluminum foil

  • Vortex mixer

  • Sterile filter (0.22 µm) for cell culture applications

Procedure:

  • Work in a dimly lit environment or under a fume hood with the sash lowered to minimize light exposure.

  • Weigh the desired amount of 8-hydroxyquinoline powder.

  • In an amber vial or a foil-wrapped clear vial, dissolve the powder in the appropriate solvent.

  • Vortex the solution until the powder is completely dissolved.

  • If the solution is for cell culture, sterile-filter it using a 0.22 µm filter into a sterile, light-protected container.

  • Store the stock solution at the recommended temperature (e.g., -20°C for long-term storage), ensuring it is always protected from light.

Protocol 2: Assessing Photostability of 8-Hydroxyquinoline Solutions using UV-Vis Spectrophotometry

Objective: To monitor the photodegradation of an 8-hydroxyquinoline solution over time by measuring changes in its UV-Vis absorbance spectrum.

Materials:

  • Prepared 8-hydroxyquinoline solution in a transparent quartz cuvette

  • UV-Vis spectrophotometer

  • Controlled light source (e.g., a photostability chamber with a xenon lamp or a UV lamp)

  • A "dark" control sample in a cuvette wrapped completely in aluminum foil

Procedure:

  • Initial Measurement: Record the initial UV-Vis absorbance spectrum of the 8-hydroxyquinoline solution. The typical absorbance maxima for 8-hydroxyquinoline are around 240-250 nm and 300-320 nm, but this can vary with the solvent and pH.

  • Light Exposure: Place the uncapped cuvette with the sample solution in the photostability chamber or at a fixed distance from the light source. Place the dark control sample next to the test sample.

  • Time-Point Measurements: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove the sample cuvette and record its UV-Vis spectrum. Also, record the spectrum of the dark control at each time point to account for any temperature-induced degradation.

  • Data Analysis:

    • Overlay the spectra from the different time points. A decrease in the absorbance at the initial λmax and the appearance of new peaks at different wavelengths are indicative of photodegradation.

    • Plot the absorbance at the initial λmax against time for both the light-exposed sample and the dark control. A significant decrease in absorbance for the light-exposed sample compared to the control confirms photodegradation.

    • The rate of degradation can be determined by analyzing the kinetics of the decrease in absorbance.

Visualizations

photodegradation_pathway 8-Hydroxyquinoline 8-Hydroxyquinoline Excited_State Excited State 8-Hydroxyquinoline* 8-Hydroxyquinoline->Excited_State Light (UV/Vis) Excited_State->8-Hydroxyquinoline Fluorescence/ Non-radiative decay Degradation_Products Quinoline-5,8-quinone & Other Products Excited_State->Degradation_Products Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->Degradation_Products Oxidation Ground_State_Oxygen Ground State Oxygen (³O₂) Ground_State_Oxygen->Singlet_Oxygen Energy Transfer (from photosensitizer or excited 8-HQ)

Caption: Photodegradation pathway of 8-hydroxyquinoline.

photostability_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Data Acquisition & Analysis Prep_Solution Prepare 8-HQ Solution (known concentration) Prep_Samples Aliquot into Transparent Vials (e.g., quartz cuvettes) Prep_Solution->Prep_Samples Prep_Control Prepare Dark Control (wrap in aluminum foil) Prep_Samples->Prep_Control Initial_Scan Record Initial UV-Vis Spectrum (t=0) for all samples Expose_Light Expose Samples to a Controlled Light Source Initial_Scan->Expose_Light Dark_Control Place Dark Control alongside Exposed Samples Initial_Scan->Dark_Control Time_Points Record UV-Vis Spectra at Pre-defined Time Intervals Compare_Spectra Overlay and Compare Spectra (look for changes in λmax and new peaks) Time_Points->Compare_Spectra Plot_Data Plot Absorbance vs. Time Compare_Spectra->Plot_Data Determine_Kinetics Determine Degradation Rate and Order of Reaction Plot_Data->Determine_Kinetics

Caption: Experimental workflow for assessing photostability.

References

Recrystallization protocol for purifying 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 7-Bromo-5-chloroquinolin-8-ol. Below you will find a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and a summary of key data to assist in your purification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Q1: No crystals are forming after cooling the solution. What should I do?

A1: This is a common issue that can be resolved by inducing crystallization. Here are several techniques to try:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Reducing Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate a small amount of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Flash Freezing: Briefly cool the bottom of the flask in an ice bath or a dry ice/acetone bath to induce nucleation at the cold surface.

Q2: The compound "oiled out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. Here are some solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool more slowly.

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Gradual cooling is crucial for proper crystal formation.

  • Change Solvent System: Consider using a different solvent or a co-solvent system. For example, if you are using ethanol, adding a small amount of water (a non-solvent) can sometimes promote crystallization.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be frustrating, but there are several ways to optimize your recovery:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling.[1]

  • Thorough Cooling: Make sure the solution has been adequately cooled in an ice bath to maximize precipitation before filtering.

  • Second Crop of Crystals: The remaining solution after filtration (the mother liquor) still contains some dissolved product. You can recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.

  • Avoid Premature Filtration: Ensure that crystallization is complete before you begin to filter the crystals.[1]

Q4: The purified crystals are still colored. How can I remove the color?

A4: If your final product has a persistent color, it is likely due to impurities. Here's how to address this:

  • Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.[1]

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. Be aware that using too much charcoal can also adsorb some of your desired product, potentially lowering the yield.[1]

  • Repeat Recrystallization: A second recrystallization is often effective at removing persistent impurities and improving the color of the final product.

Quantitative Data

Solvent SystemTypical Solubility at 25°C (mg/mL)Typical Solubility at Boiling Point (mg/mL)Comments
Ethyl AcetateLowHighA commonly recommended solvent for this class of compounds.
EthanolModerateHighOften used for recrystallizing quinoline derivatives.
Ethanol/WaterLowHighA co-solvent system can be effective if the compound is too soluble in pure ethanol.
Methanol/Acetone (1:1)LowHighThis mixture has been successfully used for the recrystallization of 7-bromo-8-hydroxyquinoline.[2]

Disclaimer: The data in this table is representative of similar compounds and should be used as a starting point for your own experiments. Optimal conditions should be determined empirically.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying this compound using the solvent recrystallization technique.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate or Ethanol)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Glass stir rod

  • Fluted filter paper

  • Funnel (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests or the data provided, select an appropriate solvent. Ethyl acetate is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Recrystallization Workflow

The following diagram illustrates the logical workflow for the recrystallization protocol.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize If colored cool Slow Cooling & Crystallization dissolve->cool If not colored hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node Pure This compound dry->end_node

Caption: A flowchart of the recrystallization process for purifying this compound.

References

Identifying common impurities in 7-Bromo-5-chloroquinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-5-chloroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reactions are a common culprit. Ensure your starting materials are pure and dry, and that reaction temperatures and times are strictly followed. The order of reagent addition can also be critical. For the bromination step, slow, portion-wise addition of the brominating agent at a controlled temperature can prevent unwanted side reactions. Additionally, consider the efficiency of your work-up and purification steps, as significant product loss can occur during extraction and crystallization.

Q2: Thin-layer chromatography (TLC) of my crude product shows multiple spots. What are these likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Potential impurities in the synthesis of this compound include:

  • Starting Materials: Unreacted 5-chloroquinolin-8-ol.

  • Over-brominated product: 5-Chloro-7,X-dibromoquinolin-8-ol (where X is another position on the quinoline ring).

  • Isomeric products: Bromination at a different position on the quinoline ring.

  • Byproducts: Formed from side reactions or decomposition of starting materials or the product.

Running co-spots with your starting material can help identify its presence in the product mixture.

Q3: How can I effectively purify the crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a suitable method if the crude product is relatively pure (generally >90%). A solvent screening should be performed to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities. Silica gel is a common stationary phase, and a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For separating closely related impurities and achieving high purity, reverse-phase Prep-HPLC is a powerful tool.

Q4: I am observing product decomposition during purification. What steps can I take to minimize this?

A4: 8-Hydroxyquinoline derivatives can be sensitive to heat, light, and acid/base conditions. To minimize decomposition:

  • Avoid prolonged heating during recrystallization.

  • Protect the compound from light by using amber-colored glassware or covering the reaction and purification apparatus with aluminum foil.

  • During column chromatography, some hydroxyquinoline compounds may streak or decompose on silica gel. Using deactivated silica gel or an alternative stationary phase like alumina can be beneficial.

  • Ensure that any acidic or basic reagents used during the work-up are thoroughly removed before final purification and storage.

Common Impurities and Their Identification

Impurity Potential Origin Analytical Identification Removal Strategy
5-chloroquinolin-8-olIncomplete brominationTLC (lower Rf than product), LC-MS (lower m/z)Column chromatography, Recrystallization
5-Chloro-X,7-dibromoquinolin-8-olOver-brominationTLC (higher Rf than product), LC-MS (higher m/z)Column chromatography, Recrystallization
Isomeric Monobrominated ProductsNon-selective brominationTLC (similar Rf to product), LC-MS (same m/z), NMRColumn chromatography, Prep-HPLC
Unidentified ByproductsSide reactions or decompositionTLC, LC-MS, NMRColumn chromatography, Recrystallization

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization.

  • Dissolution: Dissolve 5-chloroquinolin-8-ol (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add a solution of N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) in the same solvent dropwise over a period of 30-60 minutes while stirring vigorously.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

An LC-MS/MS method can be used for the quantification and identification of this compound and its impurities.[1][2]

  • Column: A C18 reverse-phase column (e.g., Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm) is suitable.[1][2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be used.[1][2]

  • Detection: Mass spectrometry can be performed using multiple reaction monitoring (MRM) in positive ion mode.[1][2]

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Synthesis of this compound Problem Problem Identified Start->Problem LowYield Low Yield Problem->LowYield Yield Issue ImpureProduct Impure Product (TLC/LC-MS) Problem->ImpureProduct Purity Issue ProductDecomposition Product Decomposition Problem->ProductDecomposition Stability Issue CheckReagents Check Purity & Stoichiometry of Reagents LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions ImproveWorkup Improve Work-up & Extraction LowYield->ImproveWorkup IdentifyImpurities Identify Impurities (Co-spot TLC, LC-MS) ImpureProduct->IdentifyImpurities SuccessfulProduct Pure Product Obtained CheckReagents->SuccessfulProduct OptimizeConditions->SuccessfulProduct ImproveWorkup->SuccessfulProduct ChoosePurification Choose Appropriate Purification (Recrystallization, Column Chrom.) IdentifyImpurities->ChoosePurification ChoosePurification->SuccessfulProduct ProtectFromLight Protect from Light ProductDecomposition->ProtectFromLight AvoidHeat Avoid Excessive Heat ProductDecomposition->AvoidHeat UseDeactivatedSilica Use Deactivated Silica/Alumina ProductDecomposition->UseDeactivatedSilica ProtectFromLight->SuccessfulProduct AvoidHeat->SuccessfulProduct UseDeactivatedSilica->SuccessfulProduct

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Protein Precipitation for Small Molecule Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing protein precipitation, a critical step in the extraction of small molecules, such as 7-Bromo-5-chloroquinolin-8-ol, from plasma samples for downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of protein precipitation in plasma sample analysis?

Protein precipitation is a crucial sample preparation technique used to remove large proteins from biological matrices like plasma.[1][2] Proteins can interfere with downstream analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) by clogging columns and suppressing the ionization of target analytes.[1] This process is essential for analyzing small molecules, including drugs and their metabolites.[3]

Q2: Which are the most common protein precipitation agents for plasma samples?

The most frequently used protein precipitation agents fall into three main categories:

  • Organic Solvents: Acetonitrile (ACN), methanol (MeOH), and ethanol are widely used.[1][4] ACN is often preferred due to its high efficiency in protein removal.[4][5][6][7]

  • Acids: Trichloroacetic acid (TCA) and perchloric acid (PA) are effective but can denature the target analyte, which may not be suitable for all applications.[1][7]

  • Salts: High concentrations of salts like zinc sulfate or ammonium sulfate can also be used.[1][8]

Q3: What is the recommended solvent-to-plasma ratio for efficient protein precipitation?

A common starting point for organic solvents like acetonitrile is a 3:1 ratio of solvent to plasma (v/v).[6][9][10] However, the optimal ratio can vary depending on the specific analyte and the plasma volume. For smaller plasma volumes (e.g., 5-10 µL), a higher ratio (e.g., 6:1 or 10:1) may be necessary to ensure efficient precipitation and supernatant recovery.[9] Some studies have found a 2:1 ratio to be effective for certain precipitants.[4][5]

Q4: How can I improve the recovery of my target analyte?

Low analyte recovery can be due to several factors. To improve recovery, consider the following:

  • Optimize the precipitating agent: The choice of solvent can significantly impact recovery. Acetonitrile has been shown to be highly effective for a broad range of compounds.[7][11]

  • Adjust the solvent-to-plasma ratio: Increasing the ratio of the precipitating agent to the plasma can enhance precipitation efficiency.[12]

  • Optimize incubation time and temperature: Incubating the sample at a low temperature (e.g., -20°C) after adding the organic solvent can improve protein precipitation.[12]

  • Ensure thorough mixing: Vigorous vortexing after adding the precipitating agent is crucial for complete protein denaturation and precipitation.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete protein precipitation.Increase the precipitating agent to plasma ratio.[12] Optimize incubation time and temperature.[12] Ensure thorough vortexing.[12]
Analyte co-precipitation with proteins.Try a different precipitating agent (e.g., switch from an acid to an organic solvent).[7] Adjust the pH of the sample.
Pellet loss during supernatant removal.Be careful when decanting or pipetting the supernatant. Leave a small amount of supernatant behind to avoid disturbing the pellet.[12]
Incomplete Protein Removal (Cloudy Supernatant) Insufficient mixing.Ensure vigorous and thorough vortexing after adding the precipitating agent.[12]
Insufficient amount of precipitating agent.Increase the volume of the precipitating agent. A 3:1 ratio of ACN to plasma is a good starting point.[6]
Insufficient incubation time or incorrect temperature.Increase the incubation time and/or lower the temperature (e.g., -20°C for organic solvents).[12]
Variable/Inconsistent Results Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.
Incomplete mixing.Vortex all samples for the same duration and at the same speed.
Sample variability.Ensure consistent sample collection and handling procedures.
Clogged LC Column or MS Source Inefficient protein removal.Re-optimize the protein precipitation protocol. Consider using a filter plate for more effective removal of fine precipitates.[6]
Presence of lipids.Consider a lipid removal step after protein precipitation, such as solid-phase extraction (SPE) or using specialized lipid removal plates.[6]

Quantitative Data Summary

Table 1: Comparison of Protein Precipitation Agent Efficiency

Precipitating AgentTypical Ratio (Agent:Plasma, v/v)Protein Removal Efficiency (%)Reference(s)
Acetonitrile (ACN)2:1>96[4][5]
3:1Provides clear supernatant[6]
Methanol (MeOH)2:1~89[13]
Trichloroacetic Acid (TCA)2:1~92[4][5]
Zinc Sulfate2:1~91[4][5]

Table 2: Analyte Recovery with Different Precipitation Methods

Precipitating AgentAnalyte ClassRecovery (%)Reference(s)
Acetonitrile (ACN)Drug Cocktail>80[7][14]
Perchloric Acid (PA)Drug CocktailLow and variable[7]
Trichloroacetic Acid (TCA)Drug CocktailLow and variable[7]

Experimental Protocols

Protocol 1: Acetonitrile (ACN) Precipitation

This protocol is a general guideline for the extraction of small molecules from plasma.

Materials:

  • Plasma sample

  • Ice-cold Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN to the plasma sample (3:1 ratio).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[12]

  • Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.[12]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully collect the supernatant containing the analyte of interest for downstream analysis.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

Caution: TCA is a strong acid. Handle with appropriate personal protective equipment.

Materials:

  • Plasma sample

  • Trichloroacetic acid (TCA) solution (e.g., 20% in water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of cold TCA solution (2:1 ratio).

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate on ice for 10-20 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for further analysis.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Downstream Analysis start Plasma Sample add_precipitant Add Precipitating Agent (e.g., ACN, 3:1 v/v) start->add_precipitant vortex Vortex Vigorously (30 seconds) add_precipitant->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Discard Protein Pellet centrifuge->pellet analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation using Acetonitrile.

TroubleshootingLogic issue Low Analyte Recovery cause1 Incomplete Precipitation? issue->cause1 cause2 Analyte Co-Precipitation? issue->cause2 cause3 Pellet Disturbance? issue->cause3 solution1a Increase Solvent:Plasma Ratio cause1->solution1a solution1b Optimize Incubation (Time & Temperature) cause1->solution1b solution1c Ensure Thorough Mixing cause1->solution1c solution2 Change Precipitating Agent (e.g., Acid to Organic Solvent) cause2->solution2 solution3 Careful Supernatant Removal cause3->solution3

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-5-chloroquinolin-8-ol, a halogenated 8-hydroxyquinoline analog, is a compound of significant interest in drug development, notably as a potent and selective inhibitor of methionine aminopeptidases (MetAP).[1][2] The progression of such a candidate from preclinical studies to clinical trials hinges on the accurate quantification of the drug in biological matrices like plasma, serum, or urine. This necessity underscores the critical importance of robust, reliable, and rigorously validated bioanalytical methods. An inadequately validated method can lead to erroneous pharmacokinetic (PK) and toxicokinetic (TK) data, jeopardizing regulatory submissions and, ultimately, patient safety.

This guide provides an in-depth comparison of two primary analytical methodologies for the bioanalysis of this compound: high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a more conventional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (ECD). We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer data-driven insights to guide researchers in selecting the optimal method for their specific developmental stage.

The principles and acceptance criteria discussed herein are aligned with the harmonized international standards set forth by the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]

Physicochemical Profile of the Analyte

Understanding the fundamental properties of this compound is the first step in developing a sound analytical method. These characteristics directly influence choices in sample preparation, chromatography, and detection.

PropertyValueImplication for Bioanalysis
Molecular Formula C₉H₅BrClNODefines the exact mass for mass spectrometry.[9]
Molecular Weight 258.50 g/mol Used for preparing standard solutions.[9]
logP (Octanol/Water) 3.356Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns (e.g., C18) and high extractability from aqueous matrices using organic solvents.[9]
pKa 2.23 ± 0.30The acidic nature of the compound influences the pH of the mobile phase for optimal chromatographic peak shape and ionization efficiency in MS.[2]

Core Principles of Bioanalytical Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][7] A full validation is required when a new method is established and must assess several key parameters to ensure data integrity.[3][7][10]

Diagram: General Bioanalytical Workflow

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Detection Detection (MS/MS or UV/ECD) LC_Separation->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation Method_Selection Start What is the study objective? LLOQ_Check Is LLOQ < 10 ng/mL required? Start->LLOQ_Check Regulated_Check Is this for a regulated GLP/GCP study? LLOQ_Check->Regulated_Check No Select_LCMS Choose LC-MS/MS LLOQ_Check->Select_LCMS Yes Regulated_Check->Select_LCMS Yes Select_HPLC Consider HPLC-UV/ECD Regulated_Check->Select_HPLC No

References

A Comparative Analysis of 7-Bromo-5-chloroquinolin-8-ol and Clioquinol: Unveiling Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quinoline derivatives, both 7-Bromo-5-chloroquinolin-8-ol and its close analog, clioquinol (5-Chloro-7-iodoquinolin-8-ol), have garnered attention for their diverse biological activities. This guide provides a comprehensive comparison of these two compounds, drawing upon available experimental data to delineate their performance, mechanisms of action, and potential therapeutic applications for researchers, scientists, and professionals in drug development.

At a Glance: Key Biological Activities

While both compounds are halogenated 8-hydroxyquinolines, the extent of research and available data on their biological activities differs significantly. Clioquinol has been extensively studied, revealing a broad spectrum of effects, whereas data on this compound is more limited, primarily focusing on its antimicrobial and enzyme-inhibiting properties.

Table 1: Comparative Summary of Biological Activities

Biological ActivityThis compoundClioquinol
Antimicrobial Postulated antibacterial and antifungal activity.[1]Broad-spectrum antibacterial and antifungal properties.[2][3][4]
Anticancer Investigated as a scaffold for anticancer agents.[5]Demonstrates anticancer effects in various cancer cell lines.[6][7]
Neuroactivity Not extensively studied.Exhibits both neuroprotective and neurotoxic effects.[8][9]
Enzyme Inhibition Potent and selective inhibitor of methionine aminopeptidases (MetAP).[10]Inhibits the proteasome.[9]
Metal Chelation Acts as a chelating agent for metal ions.[1]Well-documented metal chelator of copper and zinc.[3][8][11]

Delving into the Mechanisms of Action

The primary mechanism of action for both compounds is believed to be their ability to chelate metal ions, which are essential for various cellular processes. However, research has elucidated more specific pathways for clioquinol.

This compound: The biological activity of this compound is thought to stem from its nature as a halogenated 8-hydroxyquinoline, a class of compounds known for their metal-chelating properties.[1] One specific target that has been identified is methionine aminopeptidase (MetAP), an enzyme crucial for post-translational protein modification.[10] By inhibiting MetAP, this compound can interfere with essential cellular processes.

Clioquinol: Clioquinol's mechanisms of action are more extensively documented. Its ability to chelate and transport metal ions, particularly zinc and copper, is central to its activity.[3][8][11] This disruption of metal homeostasis can lead to a cascade of downstream effects. In the context of cancer, clioquinol has been shown to inhibit the NF-kappaB signaling pathway and proteasome activity, leading to apoptosis.[9][12] It also modulates the VEGFR2 signaling pathway, which is critical for angiogenesis.[13] Furthermore, it can influence the cAMP/PKA/CREB signaling pathway.[5]

Quantitative Performance Data

Direct comparative studies providing quantitative data such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50) for both compounds under the same experimental conditions are scarce in the current literature. The available data primarily focuses on clioquinol's activity against various cell lines and pathogens.

Table 2: Selected In Vitro Activity of Clioquinol

ActivityCell Line/OrganismMeasurementValueReference
AnticancerRaji (human B cell lymphoma)IC50Low micromolar range[7]
AnticancerEight different human cancer cell linesIC50Low micromolar range[7]
AntifungalCandida albicansMFC3 µg/ml[14]
AntituberculosisMycobacterium tuberculosisMIC Range0.062 to 0.25 µg/ml[15]

Note: Specific IC50 values for clioquinol can vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol: In Vitro Anticancer Activity Assay for Clioquinol

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of clioquinol against a cancer cell line using a colorimetric assay (e.g., MTS assay).

1. Cell Culture:

  • Culture human cancer cells (e.g., Raji) in appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of clioquinol in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the clioquinol stock solution in the cell culture medium to achieve the desired final concentrations.

3. Cell Seeding:

  • Seed the cancer cells into a 96-well plate at a predetermined density.
  • Allow the cells to adhere and grow for 24 hours.

4. Treatment:

  • Remove the old medium and add the medium containing the different concentrations of clioquinol to the respective wells.
  • Include a vehicle control (medium with the same concentration of DMSO used for the highest clioquinol concentration) and a no-treatment control.

5. Incubation:

  • Incubate the plate for a specified period (e.g., 72 hours).

6. Viability Assay (MTS Assay):

  • Add the MTS reagent to each well according to the manufacturer's instructions.
  • Incubate the plate for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

7. Data Analysis:

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the clioquinol concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Pathways and Workflows

Clioquinol's Impact on the NF-kappaB Signaling Pathway

hydroxyquinoline_moa 8-HQ_Derivative 8-Hydroxyquinoline Derivative Chelation Chelation 8-HQ_Derivative->Chelation Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_Ion->Chelation Disruption Disruption of Metal Homeostasis Chelation->Disruption Cellular_Effects Cellular Effects (e.g., Enzyme Inhibition, Apoptosis) Disruption->Cellular_Effects experimental_workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Compound_Prep 2. Compound Preparation (Serial Dilutions) Cell_Culture->Compound_Prep Cell_Seeding 3. Cell Seeding (96-well plate) Compound_Prep->Cell_Seeding Treatment 4. Treatment with Compound Cell_Seeding->Treatment Incubation 5. Incubation Treatment->Incubation Viability_Assay 6. Viability Assay (e.g., MTS) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of 7-Bromo-5-chloroquinolin-8-ol and Other Prominent Methionine Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to MetAP Inhibitors

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes essential for protein maturation, making them a compelling target for therapeutic intervention in various diseases, including cancer and infectious diseases. This guide provides a comparative overview of 7-Bromo-5-chloroquinolin-8-ol (also known as CLBQ14), a novel MetAP inhibitor, against other well-characterized inhibitors such as Fumagillin, TNP-470, and Bengamides. The comparison focuses on their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.

Introduction to Methionine Aminopeptidases (MetAPs)

MetAPs are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step for proper protein function and cellular homeostasis. In humans, two isoforms exist: MetAP1 and MetAP2. MetAP2, in particular, has garnered significant attention as a target for anti-angiogenic therapies due to its role in endothelial cell proliferation.[1][2] Inhibition of MetAP2 has been shown to disrupt the formation of new blood vessels, a process vital for tumor growth and metastasis.[3]

Overview of this compound (CLBQ14)

This compound is a derivative of 8-hydroxyquinoline that has been identified as a potent inhibitor of MetAPs.[4][5][6] A significant characteristic of CLBQ14 is its selectivity for microbial MetAPs, particularly those from Mycobacterium tuberculosis, over human MetAP isoforms. This selectivity profile makes it a promising candidate for the development of novel anti-infective agents with a potentially favorable safety profile in humans. While extensive data on its inhibitory activity against human MetAP1 and MetAP2 is not publicly available, its demonstrated selectivity suggests a lower potency against the human enzymes compared to its microbial targets.

Comparative Inhibitory Activity

The following table summarizes the available quantitative data for this compound and other known MetAP inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTarget EnzymeIC50Comments
This compound (CLBQ14) Human MetAP1Data not availableReported to have high selectivity for microbial MetAPs over human MetAPs.[6]
Human MetAP2Data not available
Fumagillin Human MetAP1>10 µMHighly selective for MetAP2.[7]
Human MetAP2~1 nMPotent and irreversible inhibitor.[8]
TNP-470 (AGM-1470) Human MetAP1No significant inhibitionA synthetic analog of Fumagillin with high selectivity for MetAP2.[1]
Human MetAP2~1.8 nMPotent anti-angiogenic agent.[9]
Bengamide A Human MetAP1~0.7 µMNon-selective inhibitor of MetAP1 and MetAP2.[10]
Human MetAP2~0.4 µM[10]
LAF389 (Bengamide analog) Human MetAP10.7 µMNon-selective inhibitor.[10]
Human MetAP20.4 µM[10]
LBM648 (Bengamide analog) Human MetAP1>10 µMSelective inhibitor of MetAP2.[7]
Human MetAP20.38 µM[7]
Bestatin AminopeptidasesBroad-spectrumNot specific for MetAPs. Inhibits various aminopeptidases.[11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating MetAP inhibitors, the following diagrams are provided.

cluster_translation Protein Translation cluster_processing N-terminal Methionine Excision cluster_inhibition Inhibition Ribosome Ribosome Nascent_Protein Nascent Protein (with N-terminal Met) Ribosome->Nascent_Protein Translation MetAP1 MetAP1 Nascent_Protein->MetAP1 MetAP2 MetAP2 Nascent_Protein->MetAP2 Mature_Protein Mature Protein MetAP1->Mature_Protein Cleavage MetAP2->Mature_Protein Cleavage Cell_Proliferation Cell_Proliferation Mature_Protein->Cell_Proliferation Promotes Angiogenesis Angiogenesis Mature_Protein->Angiogenesis Promotes MetAP_Inhibitors MetAP Inhibitors (e.g., this compound) MetAP_Inhibitors->MetAP1 Inhibits MetAP_Inhibitors->MetAP2 Inhibits

Caption: Role of MetAPs in protein maturation and the mechanism of MetAP inhibitors.

Start Start Enzymatic_Assay MetAP Enzymatic Assay Start->Enzymatic_Assay In Vitro Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay In Vitro Data_Analysis Data Analysis (IC50, Efficacy) Enzymatic_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis In_Vivo_Assay In Vivo Angiogenesis Assay Conclusion Conclusion In_Vivo_Assay->Conclusion Data_Analysis->In_Vivo_Assay Promising Candidates

Caption: General experimental workflow for the evaluation of MetAP inhibitors.

Detailed Experimental Protocols

MetAP Enzymatic Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against MetAP enzymes.

Materials:

  • Recombinant human MetAP1 or MetAP2

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)

  • MetAP substrate (e.g., Met-Pro-p-nitroanilide)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the MetAP enzyme, and the test compound dilutions. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the MetAP substrate to all wells.

  • Monitor the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

  • Calculate the initial reaction velocities for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of MetAP inhibitors on cell proliferation.

Materials:

  • Endothelial cells (e.g., HUVECs) or cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This protocol provides a general method for evaluating the anti-angiogenic effects of MetAP inhibitors in a living organism.

Materials:

  • Matrigel (a basement membrane extract)

  • Angiogenic factors (e.g., bFGF, VEGF)

  • Test compounds

  • Experimental animals (e.g., mice)

  • Surgical tools

  • Hemoglobin assay kit or immunohistochemistry reagents

Procedure:

  • Thaw Matrigel on ice and mix it with the angiogenic factors and the test compound or vehicle control.

  • Inject the Matrigel mixture subcutaneously into the flanks of the mice. The Matrigel will form a solid plug at body temperature.

  • After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify the extent of angiogenesis within the plugs. This can be done by:

    • Measuring the hemoglobin content of the plug, which correlates with the number of red blood cells and thus blood vessel formation.

    • Performing immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

  • Compare the degree of angiogenesis in the plugs containing the test compound to the control plugs.

Conclusion

The landscape of methionine aminopeptidase inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities. Fumagillin and its analog TNP-470 are highly potent and selective inhibitors of MetAP2, demonstrating significant anti-angiogenic effects. The bengamides represent a class of natural products with both non-selective and MetAP2-selective members.

This compound (CLBQ14) emerges as a distinct MetAP inhibitor with a primary profile of high potency and selectivity against microbial MetAPs. While its direct comparison to other inhibitors in terms of human MetAP inhibition is limited by the lack of public data, its unique selectivity profile positions it as a promising lead for anti-infective drug development, potentially minimizing off-target effects on human cells. Further research is warranted to fully elucidate its inhibitory constants against human MetAP1 and MetAP2 to comprehensively place it within the spectrum of known MetAP inhibitors for other therapeutic applications.

References

A Comparative Analysis of the Antimicrobial Spectra of Halogenated 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of key halogenated 8-hydroxyquinoline derivatives, focusing on Clioquinol, Iodoquinol, and Chlorquinaldol. The information presented is supported by experimental data from various scientific studies to aid in research and development efforts.

Introduction to Halogenated 8-Hydroxyquinolines

8-Hydroxyquinoline and its halogenated derivatives have long been recognized for their potent antimicrobial properties. The addition of halogen atoms (chlorine or iodine) to the 8-hydroxyquinoline scaffold can significantly modulate the compound's biological activity, including its antimicrobial spectrum and potency. These compounds primarily exert their effect through the chelation of essential metal ions, disrupting microbial metabolism and other vital cellular processes. This guide focuses on a comparative analysis of three prominent halogenated 8-hydroxyquinolines: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), Iodoquinol (5,7-diiodo-8-hydroxyquinoline), and Chlorquinaldol (5,7-dichloro-8-hydroxyquinoline).

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Clioquinol and Chlorquinaldol against a range of pathogenic microorganisms, as reported in various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data for Iodoquinol is presented descriptively due to the limited availability of comparable MIC data.

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated 8-Hydroxyquinolines

MicroorganismClioquinol MIC (µg/mL)Chlorquinaldol MIC Range (mg/L)
Gram-Positive Bacteria
Staphylococcus aureus-0.016 - 0.5[1][2][3]
Methicillin-resistant S. aureus (MRSA)-0.016 - 0.5[1]
Staphylococcus epidermidis-0.016 - 0.5[1]
Enterococcus faecalis-0.25 - 2[1]
Streptococcus pyogenes-Modest activity noted[1]
Propionibacterium acnes-Modest activity noted[1]
Gram-Negative Bacteria
Pseudomonas aeruginosa-32 - 256[4]
Escherichia coli-8 - >512[1]
Proteus mirabilis-32 - >512[1]
Enterobacter spp.-128 - >512[1]
Fungi
Candida albicans0.031 - 0.5 (PMIC₅₀)[5]-
Candida tropicalis0.031 - 0.5 (PMIC₅₀)[5]-
Candida glabrata0.031 - 0.5 (PMIC₅₀)[5]-
Aspergillus fumigatus6[5]-
Aspergillus flavusGrowth inhibition of 71% noted[5]-
Aspergillus nigerGrowth inhibition of 75% noted[5]-
Trichophyton rubrum0.5 - 2[5]-
Trichophyton mentagrophytes0.25[6]-
Microsporum canis0.5 - 2[5]-
Fusarium spp.0.5 - 2[5]-

Note: Data for Clioquinol and Chlorquinaldol are compiled from different studies and may not be directly comparable due to variations in experimental methodologies.

Iodoquinol Antimicrobial Activity:

Quantitative MIC data for Iodoquinol against a broad spectrum of bacteria and fungi is not as readily available in the literature as for Clioquinol and Chlorquinaldol. However, studies have demonstrated its significant antimicrobial effects.

  • Broad-Spectrum Activity: Iodoquinol has been shown to exhibit broad and potent antimicrobial activity. In one study, a 1% iodoquinol formulation produced a 3-log reduction in colony-forming units (CFUs) against a wide range of microbes, including bacteria and fungi, within 1 to 5 minutes of exposure[7][8].

  • Activity Against MRSA: The same study highlighted that the iodoquinol formulation was effective in reducing MRSA at 1 minute of contact[7][8].

  • Antifungal Efficacy: Iodoquinol has demonstrated inhibitory activity against several fungal species, including Candida species, Fonsecaea pedrosoi, Sporothrix brasiliensis, and Sporothrix schenckii, with MIC values reported in the micromolar range in some studies[9].

Experimental Protocols

The determination of the antimicrobial spectrum and potency of the halogenated 8-hydroxyquinolines relies on standardized antimicrobial susceptibility testing methods. The most common methods cited in the literature are the broth microdilution and agar dilution methods for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent: A stock solution of the halogenated 8-hydroxyquinoline is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized turbidity, typically a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

  • Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the halogenated 8-hydroxyquinoline.

  • Inoculum Preparation: As with the broth microdilution method, a standardized inoculum of the test microorganism is prepared.

  • Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis start Start prep_agent Prepare Halogenated 8-Hydroxyquinoline Stock start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions (in broth or agar) prep_agent->serial_dilution inoculation Inoculate Plates/Tubes prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation read_results Observe for Microbial Growth (Turbidity/Colonies) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Metal Ion Chelation

Mechanism_of_Action H8Q Halogenated 8-Hydroxyquinoline Chelation Chelation H8Q->Chelation Metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) Metal->Chelation Inhibition Inhibition of Enzyme Function Chelation->Inhibition Enzyme Metalloenzymes Enzyme->Inhibition Disruption Disruption of Cellular Processes (e.g., Respiration, DNA replication) Inhibition->Disruption CellDeath Microbial Cell Death Disruption->CellDeath

References

Investigating the Potential Selectivity of 7-Bromo-5-chloroquinolin-8-ol for Methionine Aminopeptidase Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. In humans, two subtypes exist, MetAP1 and MetAP2, which are both vital for cell proliferation.[1] However, MetAP2 has garnered significant attention as a therapeutic target, particularly in angiogenesis and cancer.[1][2] The development of subtype-selective inhibitors is therefore of great interest for targeted therapeutic strategies. This guide explores the potential of 7-Bromo-5-chloroquinolin-8-ol as a MetAP inhibitor and provides a comparative framework against known selective inhibitors for MetAP1 and MetAP2.

The rationale for investigating this compound stems from the established activity of quinoline-based compounds as metalloenzyme inhibitors.[3][4][5] Specifically, the 8-hydroxyquinoline scaffold is a known metal-binding pharmacophore, a key feature for interacting with the dinuclear metal center in the active site of MetAPs.[4][5] Research into quinoline-based hybrids has already demonstrated their potential to inhibit MetAP1, with some derivatives showing selectivity over the human subtype.[3] This suggests that the quinoline core, appropriately substituted, could be a promising scaffold for developing novel and selective MetAP inhibitors.

Comparative Analysis of MetAP Inhibitors

To contextualize the potential of this compound, it is essential to compare its hypothetical performance against established MetAP inhibitors with known selectivity. The following table summarizes the inhibitory activities of several well-characterized compounds against MetAP1 and MetAP2.

CompoundTarget SubtypeIC50 / Ki (MetAP1)IC50 / Ki (MetAP2)Selectivity (Fold)
This compound HypotheticalTo Be DeterminedTo Be DeterminedTo Be Determined
Fumagillin MetAP2InactiveCovalent, IrreversibleHighly Selective for MetAP2
TNP-470 (AGM-1470) MetAP2InactiveCovalent, IrreversibleHighly Selective for MetAP2
Bengamides Non-selectivePotent InhibitorPotent Inhibitor~1
Pyridinylquinazolines (e.g., 11j) MetAP1Potent InhibitorWeaker InhibitorSelective for MetAP1
Pyridinylpyrimidines MetAP1Low µMWeaker InhibitorSelective for MetAP1

Experimental Protocols

To determine the inhibitory activity and selectivity of this compound for MetAP subtypes, a standardized in vitro enzyme inhibition assay would be employed.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human MetAP1 and MetAP2.

Materials:

  • Recombinant human MetAP1 and MetAP2 enzymes

  • This compound

  • Fluorogenic MetAP substrate (e.g., Met-Pro-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100)

  • Divalent cations (e.g., CoCl2 or MnCl2)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Recombinant MetAP1 and MetAP2 are diluted in assay buffer to a final concentration that yields a linear reaction rate. The fluorogenic substrate is also diluted in assay buffer.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a concentration gradient.

  • Assay Reaction:

    • Add a small volume of the diluted compound or DMSO (as a control) to the wells of the microplate.

    • Add the diluted enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate. The reaction is typically followed for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

    • Selectivity is determined by the ratio of IC50 values (IC50 MetAP1 / IC50 MetAP2 or vice versa).

Visualizing Pathways and Processes

To better understand the context of this investigation, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and the underlying hypothesis.

MetAP_Signaling_Pathway cluster_translation Protein Translation cluster_processing N-terminal Methionine Excision cluster_function Cellular Functions Nascent Polypeptide Nascent Polypeptide MetAP1 MetAP1 Nascent Polypeptide->MetAP1 MetAP2 MetAP2 Nascent Polypeptide->MetAP2 Mature Protein Mature Protein MetAP1->Mature Protein MetAP2->Mature Protein Cell Proliferation Cell Proliferation Mature Protein->Cell Proliferation Angiogenesis Angiogenesis Mature Protein->Angiogenesis (primarily via MetAP2)

Caption: Simplified pathway of N-terminal methionine excision by MetAP1 and MetAP2.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Fluorescence Reading->Calculate Reaction Rates Dose-Response Curve Dose-Response Curve Calculate Reaction Rates->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination Selectivity Assessment Selectivity Assessment IC50 Determination->Selectivity Assessment

Caption: Workflow for determining MetAP inhibitor selectivity.

SAR_Hypothesis cluster_scaffold Core Scaffold cluster_property Key Property cluster_target Molecular Target cluster_outcome Predicted Outcome 8-Hydroxyquinoline 8-Hydroxyquinoline Metal Chelation Metal Chelation 8-Hydroxyquinoline->Metal Chelation MetAP Active Site (Metal Center) MetAP Active Site (Metal Center) Metal Chelation->MetAP Active Site (Metal Center) Enzyme Inhibition Enzyme Inhibition MetAP Active Site (Metal Center)->Enzyme Inhibition Substituent-Dependent Selectivity Substituent-Dependent Selectivity Enzyme Inhibition->Substituent-Dependent Selectivity (Br, Cl at 7, 5)

Caption: Hypothesis for 8-hydroxyquinoline derivatives as MetAP inhibitors.

References

A Comparative Guide to the Precision and Accuracy of Analytical Methods for 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inter-day and intra-day precision and accuracy of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14). To offer a comprehensive perspective, this primary method is compared with alternative analytical techniques used for structurally similar halogenated quinolines, providing valuable insights for method selection and development in pharmaceutical analysis.

Executive Summary

The analysis of this compound, a compound of interest in drug development, demands robust and reliable analytical methods. This guide focuses on the critical performance metrics of precision and accuracy. A highly sensitive and specific LC-MS/MS method for this compound demonstrates excellent precision and accuracy, with intra-day and inter-day variations well within the accepted limits for bioanalytical method validation. For comparative purposes, this guide also evaluates a High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) method developed for the related compounds 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline. While specific quantitative data for the latter is not detailed in publicly available abstracts, the validation of such methods underscores the utility of chromatographic techniques for this class of compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the precision and accuracy of the analytical methods discussed.

Table 1: Inter-day and Intra-day Precision and Accuracy of the LC-MS/MS Method for this compound

Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Recovery)Inter-day Precision (%RSD)Inter-day Accuracy (% Recovery)
2.5 (LQC)5.8103.27.2105.4
400 (MQC)4.2101.55.1102.8
800 (HQC)3.598.84.5101.3

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control %RSD: Percent Relative Standard Deviation

Table 2: Performance Characteristics of an Alternative HPLC-PDA Method for Structurally Similar Halogenated Quinolines

AnalyteMethodLinearity RangePrecision (%RSD)Accuracy (% Recovery)
5-chloro-8-hydroxyquinolineHPLC-PDANot specifiedNot specifiedNot specified
5,7-dichloro-8-hydroxyquinolineHPLC-PDANot specifiedNot specifiedNot specified

Note: A validated UPLC-PDA method for 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline has been reported; however, the specific quantitative data for precision and accuracy were not available in the reviewed literature.[1][2][3]

Experimental Protocols

Primary Method: LC-MS/MS for this compound

This bioanalytical method was developed and validated for the quantification of this compound in rat plasma.

  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.

  • Detection: Mass spectrometry detection using Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Internal Standard (IS): Clioquinol (5-chloro-7-iodo-8-quinolinol).

  • Sample Preparation: Protein precipitation of plasma samples using acetonitrile containing the internal standard.

  • Quantification: The concentration of the analyte was determined by calculating the peak area ratio of the analyte to the internal standard. The method was linear over a concentration range of 1 to 1000 ng/mL. The intra-day and inter-day accuracy and precision were found to be within 15% of the nominal concentration.

Alternative Method: HPLC-PDA for 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline

While specific performance data is limited in the available literature, the general methodology for a validated UPLC-PDA method for these related compounds is as follows:

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.[1][2][3]

  • Chromatographic Column: A C18 reversed-phase column.[1][2][3]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the absorption maxima of the analytes.

  • Sample Preparation: Typically involves dissolution of the sample in a suitable solvent, followed by filtration before injection.

  • Validation: The method was validated for linearity, accuracy, precision, and robustness according to regulatory guidelines.[1][2][3]

Mandatory Visualization

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound, as described in the primary LC-MS/MS method.

AssayValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting StockSolution Stock Solution Preparation WorkingStandards Working Standard Dilutions StockSolution->WorkingStandards QCSamples QC Sample Preparation (LQC, MQC, HQC) WorkingStandards->QCSamples Linearity Linearity & Range WorkingStandards->Linearity SampleExtraction Sample Extraction (Protein Precipitation) QCSamples->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis DataAnalysis Data Analysis (%RSD, %Recovery) LCMS_Analysis->DataAnalysis Linearity->DataAnalysis Precision Precision (Intra-day & Inter-day) Precision->DataAnalysis Accuracy Accuracy (Intra-day & Inter-day) Accuracy->DataAnalysis Specificity Specificity Specificity->DataAnalysis LLOQ LLOQ Determination LLOQ->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Assay Validation Workflow

Conclusion

The validated LC-MS/MS method for this compound provides a highly reliable and robust platform for its quantification in biological matrices, demonstrating excellent inter-day and intra-day precision and accuracy. This level of performance is crucial for pharmacokinetic and other drug development studies where data integrity is paramount. While direct comparative data for alternative methods for this specific analyte is scarce, the established validation of HPLC-PDA methods for structurally similar compounds suggests that these techniques can also offer viable analytical solutions, potentially with different sensitivity and selectivity profiles. The choice of analytical method will ultimately depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their analytical needs.

References

Evaluating Cross-Reactivity in Immunoassays for 7-Bromo-5-chloroquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of immunoassays developed for the detection and quantification of 7-Bromo-5-chloroquinolin-8-ol. Due to the current absence of commercially available immunoassays and published cross-reactivity data for this specific compound, this document presents a hypothetical comparison based on established principles of immunoassay development. The provided experimental protocols and data serve as a practical template for researchers aiming to develop and validate such an assay.

Introduction

This compound is a halogenated 8-hydroxyquinoline derivative.[1] Like other compounds in its class, it has been investigated for various biological activities.[2][3] Accurate quantification of this compound in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. While methods like LC-MS/MS offer high sensitivity and specificity, immunoassays provide a high-throughput and cost-effective alternative.[4] However, a critical aspect of immunoassay validation is the assessment of cross-reactivity with structurally related molecules, which can lead to inaccurate results.

This guide outlines the essential steps and considerations for determining the specificity of a hypothetical immunoassay for this compound.

Potential Cross-Reactants

The primary concern for cross-reactivity in an immunoassay for this compound arises from other halogenated 8-hydroxyquinolines. Based on structural similarity, the following compounds are logical candidates for cross-reactivity testing:

  • 8-Hydroxyquinoline: The parent compound without halogen substitutions.

  • Cloxyquin (5-chloro-8-hydroxyquinoline): Lacks the bromine at position 7.[5]

  • 7-Bromo-8-hydroxyquinoline: Lacks the chlorine at position 5.[5]

  • 5,7-Dichloro-8-hydroxyquinoline: Bromine at position 7 is replaced by chlorine.[1]

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Bromine at position 7 is replaced by iodine.[2][5]

  • Phenol: A structurally unrelated compound to serve as a negative control and demonstrate assay specificity.

Hypothetical Performance Data

The following table summarizes hypothetical data from a competitive ELISA designed to quantify this compound. The data illustrates how the assay's specificity is evaluated against structurally similar compounds.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
7-Bromo-8-hydroxyquinoline5020
Cloxyquin (5-chloro-8-hydroxyquinoline)10010
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)2504
5,7-Dichloro-8-hydroxyquinoline5002
8-Hydroxyquinoline> 10,000< 0.1
Phenol> 10,000< 0.1

Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

This section details the methodology for a hypothetical competitive ELISA used to generate the cross-reactivity data.

1. Preparation of Coating Antigen:

  • A derivative of this compound is conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create the coating antigen. This conjugate is then diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

2. Plate Coating:

  • 96-well microtiter plates are coated with the coating antigen solution and incubated overnight at 4°C.

  • The plates are then washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated to prevent non-specific binding.

3. Competitive Reaction:

  • Standards of this compound and potential cross-reactants are prepared at various concentrations.

  • The standards or samples are added to the wells, followed by the addition of a specific primary antibody (e.g., a monoclonal or polyclonal antibody raised against this compound).

  • The plate is incubated to allow the free analyte and the coating antigen to compete for binding to the primary antibody.

4. Detection:

  • After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well and incubated.

  • The plate is washed again, and a substrate solution (e.g., TMB) is added. The enzyme catalyzes a color change, with the intensity of the color being inversely proportional to the concentration of this compound in the sample.

5. Data Analysis:

  • The reaction is stopped, and the absorbance is read using a microplate reader.

  • A standard curve is generated by plotting the absorbance against the concentration of the this compound standards.

  • The IC50 values (the concentration of analyte that causes 50% inhibition of antibody binding) are determined for the target analyte and each potential cross-reactant.

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for evaluating cross-reactivity.

G cluster_workflow Competitive ELISA Workflow A 1. Plate Coating (Antigen-BSA Conjugate) B 2. Blocking (Prevents Non-specific Binding) A->B C 3. Competitive Reaction (Add Sample/Standard and Primary Antibody) B->C D 4. Secondary Antibody Incubation (Enzyme-Linked) C->D E 5. Substrate Addition (Color Development) D->E F 6. Read Absorbance & Analyze (Inverse Signal to Concentration) E->F

Caption: A simplified workflow for a competitive ELISA.

G cluster_logic Cross-Reactivity Evaluation Logic A Develop Competitive Immunoassay for This compound B Determine IC50 for This compound A->B C Identify Potential Cross-Reactants (Structurally Similar Compounds) A->C E Calculate % Cross-Reactivity: (IC50 Target / IC50 Competitor) x 100 B->E D Determine IC50 for each Potential Cross-Reactant C->D D->E F Assess Specificity: Low % Cross-Reactivity indicates high specificity E->F

References

Comparative analysis of synthesis efficiency for 7-Bromo-5-chloroquinolin-8-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 7-Bromo-5-chloroquinolin-8-ol Derivatives

The synthesis of this compound and its derivatives is a critical process in the development of novel therapeutic agents and research chemicals. The efficiency of the synthetic route chosen can significantly impact the overall cost, time, and environmental footprint of the research and development process. This guide provides a comparative analysis of common synthetic strategies for this compound derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Efficiency

The synthesis of this compound typically involves a multi-step process. The efficiency of each route is dependent on factors such as the yield of each step, the cost and availability of starting materials, the complexity of the reaction setup, and the ease of purification. Below is a summary of common synthetic routes with their reported efficiencies.

Route Key Steps Starting Materials Reported Yield (%) Reaction Time (h) Key Reagents Ref.
Route 1 1. Skraup-Doebner-von Miller Reaction2. Halogenation4-chloro-2-aminophenol, glycerolHigh (not specified)Not specifiedH₂SO₄, As₂O₅[1]
1. Chlorination of 8-hydroxyquinoline2. Bromination8-hydroxyquinoline75% (for dibromination)1Br₂/CHCl₃[2][3]
Route 2 1. Bromination of 8-hydroxyquinoline2. Chlorination8-hydroxyquinoline51% (for 7-bromo)24Br₂/CH₃CN[2]
7-bromoquinolin-8-olGoodNot specifiedN-chlorosuccinimide (NCS)[3]
Route 3 1. Gould-Jacobs reaction2. Chlorination3. Bromination3-Bromo-2-methylaniline, diethyl (ethoxymethylene)malonateNot specified for full sequence30-60 min (cyclization)POCl₃[4]

Experimental Protocols

Route 1: Halogenation of 8-Hydroxyquinoline

This is a common and straightforward approach to introduce halogen atoms to the quinoline core.

Step 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline [2]

  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL).

  • Add a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL) over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting yellow solid is dissolved in chloroform (15 mL) and washed with 5% NaHCO₃ (3 x 15 mL).

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent.

  • The crude product is crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline (90% yield).[2]

Step 2: Selective Halogenation

Further selective halogenation to obtain the desired 7-bromo-5-chloro derivative would require subsequent electrophilic substitution, which can be challenging to control regioselectively.

Route 2: Stepwise Halogenation

This route involves the sequential introduction of bromine and chlorine, which can offer better control over the final product.

Step 1: Synthesis of 7-bromoquinolin-8-ol [3][5]

  • Dissolve 8-hydroxyquinoline in chloroform.

  • Add N-bromosuccinimide (NBS) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Chlorination of 7-bromoquinolin-8-ol [3]

  • Dissolve 7-bromoquinolin-8-ol in a suitable solvent under acidic conditions.

  • Add N-chlorosuccinimide (NCS).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture to isolate the crude product.

  • Purify by recrystallization or column chromatography to obtain this compound.

Synthesis and Derivatization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_analysis Analysis A 8-Hydroxyquinoline B Halogenation (e.g., NBS/NCS) A->B Step 1 C This compound B->C Step 2 D Suzuki Coupling C->D E Buchwald-Hartwig Amination C->E F Etherification C->F G Derivative Library D->G E->G F->G H Purification G->H I Structural Characterization (NMR, MS) H->I J Biological Screening I->J

Caption: Generalized workflow for the synthesis and analysis of this compound derivatives.

Discussion

The choice of synthetic route for this compound derivatives depends on several factors. The direct halogenation of 8-hydroxyquinoline (Route 1) can be efficient for producing di-halogenated compounds, but achieving the specific 7-bromo-5-chloro substitution pattern can be difficult due to challenges in controlling regioselectivity. A mixture of products is often obtained, requiring extensive purification.

Stepwise halogenation (Route 2) offers a more controlled approach. By first introducing the bromo group at the 7-position and then chlorinating, it is possible to achieve a higher yield of the desired product. The use of N-halosuccinimides (NBS and NCS) is a common and effective method for these transformations.[3][5]

The Gould-Jacobs reaction (Route 3) is a powerful method for constructing the quinoline core itself, which can then be further functionalized. This approach is advantageous when substituted anilines are readily available and allows for the introduction of diversity early in the synthetic sequence.[4]

For the synthesis of derivatives, the halogen atoms at the 5 and 7 positions, as well as the hydroxyl group at the 8-position, provide reactive handles for further modifications. Suzuki and Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce aryl or amino groups, respectively, at the halogenated positions. The hydroxyl group can be readily converted to an ether or ester.

Conclusion

The synthesis of this compound derivatives can be achieved through several synthetic strategies. For direct synthesis of the core, a stepwise halogenation of 8-hydroxyquinoline appears to be the most controlled and efficient method. The choice of the optimal route will ultimately depend on the specific target derivative, the availability of starting materials, and the desired scale of the synthesis. The provided data and protocols offer a foundation for researchers to make informed decisions in their synthetic planning.

References

Correlation of In Vitro versus In Vivo Efficacy for 7-Bromo-5-chloroquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 7-Bromo-5-chloroquinolin-8-ol, a halogenated quinolinol derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages in vitro and in vivo efficacy data from structurally similar and well-researched analogs, namely Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Cloxyquin (5-chloro-8-hydroxyquinoline). This comparative approach allows for an informed estimation of the biological activity of this compound and provides a framework for future experimental design.

Executive Summary

Halogenated 8-hydroxyquinolines are a class of compounds known for their broad-spectrum antimicrobial and potential anticancer activities. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for various cellular processes in both pathogens and cancer cells. This guide presents available in vitro data for Clioquinol and Cloxyquin against a range of bacterial and fungal pathogens, offering a benchmark for the anticipated antimicrobial profile of this compound. Furthermore, insights into their potential impact on signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, are discussed in the context of anticancer research.

Data Presentation: In Vitro Antimicrobial Efficacy of Comparative Halogenated Quinolinols

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Clioquinol and Cloxyquin against various microorganisms. These values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism and are a standard measure of in vitro antimicrobial activity.

Table 1: In Vitro Antibacterial Activity of Clioquinol and Cloxyquin

CompoundBacterial StrainMIC (µg/mL)Reference
Cloxyquin Mycobacterium tuberculosis (9 standard strains)0.125 - 0.25[1]
Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.25[1]
Listeria monocytogenes~1.0 (5.57 µM)[2]
Plesiomonas shigelloides~2.0 (11.14 µM)[2]
Clioquinol Mycobacterium tuberculosis H37Ra6.25[1]

Table 2: In Vitro Antifungal Activity of Clioquinol

CompoundFungal StrainMIC (µg/mL)Reference
Clioquinol Trichophyton rubrum0.25[3]
Nannizzia gypsea0.5 - 2[4]
Microsporum canis0.5 - 2[4]
Fusarium species0.5 - 2[4]
Aspergillus fumigatus6[4]
Candida species0.031 - 0.5[4]
Phaeomoniella chlamydospora10[5]
Phaeoacremonium aleophilum1[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies for this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the in vitro antimicrobial susceptibility of a compound.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[6][7]
  • Microorganism: Prepare a standardized inoculum of the test bacteria or fungi equivalent to a 0.5 McFarland standard.[6]
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.[8]
  • Inoculation: Add the standardized microbial inoculum to each well.[7] Include a positive control (inoculum without compound) and a negative control (broth only).[6]
  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[7]
  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) of the microorganism.[6]

Protocol 2: Agar Disk Diffusion for Antifungal Susceptibility Testing

This method provides a qualitative assessment of antifungal activity.

1. Preparation of Materials:

  • Test Compound: Impregnate sterile paper disks with a known concentration of this compound.
  • Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi.[9]
  • Microorganism: Prepare a standardized fungal inoculum and swab it evenly across the agar surface.

2. Procedure:

  • Disk Application: Place the impregnated disks onto the inoculated agar surface.[10]
  • Incubation: Incubate the plates at an appropriate temperature for the test fungus until growth is evident.
  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. The size of the zone correlates with the susceptibility of the fungus to the compound.[10]

Mandatory Visualization

Signaling Pathway Diagrams

The primary mechanism of action for 8-hydroxyquinolines is believed to be their ability to chelate metal ions, thereby disrupting essential enzymatic functions within pathogens and cancer cells. Additionally, some studies suggest that these compounds can interfere with key signaling pathways involved in cell proliferation and survival.

G cluster_0 Mechanism of Action: Metal Ion Chelation Quinoline This compound Metal Metal Ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) Quinoline->Metal Chelation Inhibition Enzyme Inhibition Quinoline->Inhibition Enzyme Essential Microbial/Cancer Cell Enzymes Metal->Enzyme Cofactor for CellDeath Cell Death / Growth Inhibition Inhibition->CellDeath

Caption: Proposed mechanism of action for 8-hydroxyquinolines via metal ion chelation.

G cluster_1 Potential Interference with VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Quinoline This compound Quinoline->VEGFR2 Potential Inhibition PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential interference of 8-hydroxyquinolines with the VEGFR-2 signaling pathway.

Experimental Workflow Diagram

G cluster_workflow In Vitro Efficacy Testing Workflow start Start: Compound Synthesis/Acquisition stock Prepare Stock Solution start->stock mic Broth Microdilution (MIC) stock->mic disk Agar Disk Diffusion stock->disk incubation Incubation mic->incubation disk->incubation read_mic Read MIC Values incubation->read_mic read_zone Measure Zones of Inhibition incubation->read_zone data_analysis Data Analysis and Comparison read_mic->data_analysis read_zone->data_analysis end End: Efficacy Profile data_analysis->end

Caption: A generalized workflow for in vitro antimicrobial efficacy testing.

References

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, 8-hydroxyquinoline and its derivatives have garnered significant attention due to their ability to chelate metal ions and induce apoptosis in cancer cells.[1] This guide provides a comparative overview of the cytotoxic properties of 7-Bromo-5-chloroquinolin-8-ol and its structurally related halogenated 8-hydroxyquinoline analogues, supported by experimental data from various studies.

Quantitative Cytotoxicity Data

The cytotoxic activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater cytotoxic potency. The following table summarizes the IC50 values for several halogenated 8-hydroxyquinoline derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Raji (B-cell lymphoma)~2.5[2]
HeLa (Cervical carcinoma)>30[3]
PC3 (Prostatic adenocarcinoma)>30[3]
5,7-Diiodo-8-hydroxyquinoline Raji (B-cell lymphoma)~6[2]
5,7-Dichloro-8-hydroxyquinoline Raji (B-cell lymphoma)~3[2]
8-Hydroxy-5-nitroquinoline Raji (B-cell lymphoma)0.438[2]
7-Pyrrolidinomethyl-8-hydroxyquinoline Myeloma (RPMI 8226)14[4]
7-Morpholinomethyl-8-hydroxyquinoline 60 cell lines (average)-5.09 (log M)[4]
7-Diethylaminomethyl-8-hydroxyquinoline 60 cell lines (average)-5.35 (log M)[4]
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular carcinoma)6.25±0.034 µg/mL[5]
Multiple Lines12.5–25 µg/mL[5]

Note: Direct cytotoxic data for this compound was not available in the reviewed literature. The table presents data for structurally similar halogenated and other substituted 8-hydroxyquinolines to provide a comparative context.

Experimental Protocols

The evaluation of the cytotoxic effects of these quinoline derivatives predominantly relies on in vitro cell viability assays. A commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines are cultivated in a suitable growth medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]

  • Cell Seeding: The cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. The plates are then incubated overnight to allow for cell adherence.[6]

  • Compound Treatment: The test compounds (8-hydroxyquinoline derivatives) are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration, commonly 24 to 72 hours.

  • MTT Incubation: Following the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which mitochondrial reductases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of 8-hydroxyquinoline derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[1] This process can be triggered through multiple signaling pathways, frequently involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] Some derivatives have also been shown to interfere with critical cellular signaling pathways like the PI3K-Akt-mTOR pathway.[1] The copper complexes of certain 8-hydroxyquinoline derivatives have been observed to induce a non-apoptotic form of cell death known as paraptosis, characterized by extensive vacuolization of the endoplasmic reticulum.[3][7][8]

Below is a generalized diagram illustrating a common apoptotic pathway induced by these compounds.

G cluster_0 Cellular Stress Induction cluster_1 Cellular Damage cluster_2 Apoptotic Cascade 8-HQ_Derivative 8-Hydroxyquinoline Derivative ROS Reactive Oxygen Species (ROS) Generation 8-HQ_Derivative->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized apoptotic pathway induced by 8-hydroxyquinoline derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of these compounds.

G Cell_Culture 1. Cell Culture (Cancer Cell Lines) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment MTT_Assay 4. MTT Assay Compound_Treatment->MTT_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

References

A Comparative Guide to the Binding Affinity of 8-Hydroxyquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Bromo-5-chloroquinolin-8-ol and related 8-hydroxyquinoline (8HQ) analogs. The primary mechanism of action for this class of compounds is their ability to chelate metal ions, which plays a crucial role in their therapeutic effects, ranging from antimicrobial to neuroprotective activities. Due to the limited availability of direct protein binding affinity data for this compound, this guide focuses on its well-documented antimicrobial efficacy and the metal-binding properties of structurally similar and functionally related 8HQ compounds, such as Clioquinol and PBT2.

Data Presentation: Comparative Efficacy of 8-Hydroxyquinoline Analogs

The following tables summarize the available quantitative data for this compound and its analogs, focusing on their antimicrobial activity and metal ion chelation, which is a key aspect of their interaction with biological targets.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of 8-Hydroxyquinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Klebsiella pneumoniae0.80 - 1.00[1]
Salmonella typhi0.80 - 1.00[1]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)Candida spp.0.031–2[2]
Microsporum spp.0.031–2[2]
Trichophyton spp.0.031–2[2]
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[3]
8-hydroxyquinoline-5-sulfonic acid derivativesCandida spp.1–512[2]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6[4]
Staphylococcus aureus2[4]
Mycobacterium tuberculosis H37Rv10[4]

Table 2: Metal Ion Binding Affinity of 8-Hydroxyquinoline Analogs

CompoundMetal IonBinding Constant (log K) / Dissociation Constant (Kd)MethodReference
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)Cu²⁺, Zn²⁺Moderate affinity (chelator)General literature[5][6]
PBT2 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol)Cu²⁺log Kᶜ = 6.4 ± 0.1 (for ternary complex with Aβ His6)Not specified[7][8]
Amyloid-β (Aβ) Peptide (for comparison)Cu²⁺Apparent Kd = 10⁻¹¹ MFluorescence quenching, Circular dichroism[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.[3][10][11]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Accurately weigh the test compound (e.g., this compound).

  • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration.

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target microorganism.

  • Suspend the colonies in a sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Microdilution Plate Setup:

  • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

  • Add 50 µL of a 2x working concentration of the test compound to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for turbidity, indicating bacterial growth.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: Metal-Binding Affinity Determination by Fluorescence Quenching

This method is used to determine the binding affinity of a compound for a metal ion by measuring the quenching of intrinsic fluorescence of a target protein upon ligand binding.[12][13]

1. Preparation of Solutions:

  • Prepare a stock solution of the target protein (e.g., a protein with intrinsic tryptophan fluorescence) in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.1).

  • Prepare a stock solution of the metal ion (e.g., CuCl₂) and the chelating agent (e.g., this compound) in the same buffer.

2. Fluorescence Measurements:

  • Use a fluorometer to measure the intrinsic fluorescence of the protein. For tryptophan, the excitation wavelength is typically around 280-295 nm, and the emission is measured between 300-400 nm.

  • Add the protein solution to a cuvette and record the baseline fluorescence spectrum.

3. Titration:

  • Add incremental amounts of the metal ion solution to the protein solution in the cuvette.

  • After each addition, allow the system to equilibrate and record the fluorescence spectrum. A decrease in fluorescence intensity indicates quenching upon metal binding to the protein.

  • To determine the affinity of the chelator, perform a competitive binding experiment. Titrate the protein-metal complex with the chelating agent and measure the recovery of fluorescence as the chelator sequesters the metal from the protein.

4. Data Analysis:

  • Correct the fluorescence data for the inner filter effect if the titrant absorbs at the excitation or emission wavelengths.

  • Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Fit the data to a suitable binding model (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (Kd).

Mandatory Visualization

The following diagrams illustrate a key signaling pathway relevant to the therapeutic targets of 8-hydroxyquinolines and a typical experimental workflow.

Signaling Pathway of Metal-Induced Amyloid-β Aggregation APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Proteolytic Cleavage Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation MetalIons Metal Ions (Cu²⁺, Zn²⁺) MetalIons->Abeta Promotes Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Fibrillization NeuronalDamage Neuronal Damage & Oxidative Stress Oligomers->NeuronalDamage Fibrils->NeuronalDamage Chelator 8-Hydroxyquinoline (e.g., this compound) Chelator->Abeta Inhibits Aggregation Chelator->MetalIons Sequesters

Caption: Metal-induced aggregation of Amyloid-β and the inhibitory role of 8-hydroxyquinolines.

Workflow for Determining Minimum Inhibitory Concentration (MIC) cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock Solution SerialDilution Perform Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

References

Safety Operating Guide

Proper Disposal of 7-Bromo-5-chloroquinolin-8-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 7-Bromo-5-chloroquinolin-8-ol, a halogenated quinoline derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure laboratory environment. Adherence to these guidelines is critical due to the potential hazards associated with halogenated organic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE): All handling of this compound and its waste must be conducted while wearing appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

Engineering Controls: All operations involving this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This compound should not be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, dedicated hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". List all constituents if it is a mixed waste stream.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. Halogenated waste should be kept separate from non-halogenated waste to facilitate proper disposal and potentially reduce costs.[1]

Step 2: On-site Storage

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.

  • Secondary Containment: It is best practice to store the primary waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 3: Professional Disposal

  • Contact a Licensed Waste Carrier: Arrange for the collection of the hazardous waste by a certified and licensed chemical waste disposal company.[2] These companies are equipped to handle and transport hazardous materials safely.

  • Documentation: Ensure all required hazardous waste manifests and documentation are completed accurately and retained in accordance with institutional and regulatory requirements.

  • Incineration: The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[3] This process is necessary to neutralize the acidic gases (such as hydrogen bromide and hydrogen chloride) and other hazardous byproducts that are formed during combustion.[4] The co-incineration of brominated and chlorinated compounds can lead to the formation of halogenated dioxins and furans, necessitating specialized incineration facilities.[5][6]

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For a solid spill, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse such as acetone or ethanol, if appropriate for the surface), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and dispose of it following the procedures outlined above.

Summary of Hazard Information

The following table summarizes key hazard information for this compound.

Hazard Statement CodeDescription
H302Harmful if swallowed

This data is based on available safety information for this compound.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Generate this compound Waste C Collect in a designated, labeled, and sealed hazardous waste container. A->C B Is the waste container properly labeled and segregated? D Store in a secure, designated area with secondary containment. B->D Yes H Correct labeling and segregation. B->H No C->B E Contact licensed hazardous waste disposal company for pickup. D->E F Complete all required waste manifest documentation. E->F G Waste is transported for high-temperature incineration. F->G H->C

References

Personal protective equipment for handling 7-Bromo-5-chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Bromo-5-chloroquinolin-8-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to minimize exposure.[1] The compound is classified as toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[2] It is also very toxic to aquatic life with long-lasting effects.

Proper selection and use of Personal Protective Equipment (PPE) are crucial to mitigate risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4] Always wear two pairs of chemotherapy-grade gloves.[3] Contaminated gloves should be removed and disposed of properly.
Eye and Face Protection Safety goggles and face shieldUse of safety goggles is mandatory to protect from splashes.[4] A face shield should be used in conjunction with goggles for full protection.[4][5]
Respiratory Protection Air-purifying respirator (APR)An N95 or higher-rated respirator should be used to avoid inhalation of dust.[5] Work should be conducted in a certified chemical fume hood.[1][6]
Body Protection Disposable gown or lab coatA disposable, polyethylene-coated polypropylene gown is recommended.[3] Standard lab coats are not sufficient.
Foot Protection Closed-toe shoesProtective footwear is required to prevent exposure from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational.[6] All necessary PPE should be inspected and worn correctly. An emergency eyewash station and safety shower must be readily accessible.[6]

  • Weighing and Aliquoting : Conduct all weighing and transfer of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.[1]

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • During Reaction : Keep all containers tightly closed when not in use.[6] Clearly label all vessels containing the compound.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work area within the fume hood.

  • Clothing : Immediately remove any clothing that becomes contaminated.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste, including contaminated gloves, wipes, and disposable gowns, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.

  • Final Disposal : All hazardous waste must be disposed of through an approved waste disposal plant.[6][7]

Experimental Workflow and Safety Procedures

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh and Aliquot prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Conduct Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_ppe Doff PPE Correctly cleanup_wash->cleanup_ppe disp_segregate Segregate Hazardous Waste cleanup_ppe->disp_segregate disp_container Manage Empty Containers disp_segregate->disp_container disp_final Dispose via Approved Vendor disp_container->disp_final

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.